Product packaging for 1,3,4-Oxathiazinane 3,3-dioxide(Cat. No.:CAS No. 863015-82-1)

1,3,4-Oxathiazinane 3,3-dioxide

Cat. No.: B1322079
CAS No.: 863015-82-1
M. Wt: 137.16 g/mol
InChI Key: CFRCZLVPCCLZFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1,3,4-Oxathiazinane 3,3-dioxide is a useful research compound. Its molecular formula is C3H7NO3S and its molecular weight is 137.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H7NO3S B1322079 1,3,4-Oxathiazinane 3,3-dioxide CAS No. 863015-82-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3,4-oxathiazinane 3,3-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO3S/c5-8(6)3-7-2-1-4-8/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFRCZLVPCCLZFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCS(=O)(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 1,3,4-Oxathiazinane 3,3-dioxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 1,3,4-Oxathiazinane 3,3-dioxide, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of extensive experimental data in publicly accessible literature, this guide combines reported values with predicted properties and outlines general experimental protocols for their determination.

Core Physicochemical Properties

This compound is a saturated six-membered heterocyclic compound containing nitrogen, oxygen, and a sulfone group.[1] Its structure is foundational to a class of derivatives being investigated for various therapeutic applications.[1][2]

Table 1: Summary of Physicochemical Data for this compound

PropertyValueSource
Molecular Formula C₃H₇NO₃SPubChem[3]
Molecular Weight 137.16 g/mol MySkinRecipes[4]
Physical Form SolidHit2Lead[5]
LogP (Calculated) -0.76Hit2Lead[5]
CAS Number 863015-82-1Hit2Lead[5]

Experimental Protocols

The following are detailed, generalized methodologies for the experimental determination of key physicochemical properties applicable to this compound and similar heterocyclic compounds.

1. Determination of Melting Point:

  • Apparatus: Digital melting point apparatus with a capillary tube.

  • Procedure:

    • A small, dry sample of the compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

    • The temperature range from the appearance of the first liquid drop to the complete melting of the sample is recorded as the melting point.

2. Determination of n-Octanol/Water Partition Coefficient (LogP):

  • Method: Shake flask method (OECD Guideline 107).

  • Procedure:

    • A solution of this compound is prepared in n-octanol saturated with water.

    • An equal volume of water saturated with n-octanol is added to a flask containing the n-octanol solution.

    • The flask is shaken at a constant temperature until equilibrium is reached.

    • The mixture is centrifuged to separate the two phases.

    • The concentration of the compound in both the n-octanol and water phases is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

    • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

3. Determination of Aqueous Solubility:

  • Method: Shake flask method (OECD Guideline 105).

  • Procedure:

    • An excess amount of solid this compound is added to a known volume of water in a flask.

    • The flask is agitated at a constant temperature for a sufficient period to reach equilibrium (typically 24-48 hours).

    • The solution is filtered to remove undissolved solid.

    • The concentration of the dissolved compound in the filtrate is quantified using an appropriate analytical technique (e.g., HPLC, LC-MS).

4. Determination of pKa:

  • Method: Potentiometric titration or UV-Vis spectrophotometry.

  • Procedure (Potentiometric Titration):

    • A solution of the compound is prepared in water or a suitable co-solvent.

    • The solution is titrated with a standardized solution of a strong acid or base.

    • The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

    • A titration curve (pH vs. volume of titrant) is plotted.

    • The pKa is determined from the pH at the half-equivalence point.

Visualizations

The following diagrams illustrate a general workflow for the characterization of heterocyclic compounds and the proposed mechanism of action for derivatives of this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural & Physicochemical Characterization cluster_activity Biological Activity Screening synthesis Synthesis of this compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ftir FT-IR Spectroscopy purification->ftir ms Mass Spectrometry purification->ms mp Melting Point Determination purification->mp solubility Aqueous Solubility purification->solubility logp LogP Determination purification->logp antineoplastic Antineoplastic Assays nmr->antineoplastic ftir->antineoplastic ms->antineoplastic mp->antineoplastic solubility->antineoplastic logp->antineoplastic antibacterial Antibacterial Assays antineoplastic->antibacterial

General experimental workflow for a novel heterocyclic compound.

mechanism_of_action compound 1,3,4-Oxathiazinane 3,3-dioxide Derivatives ros Increased Reactive Oxygen Species (ROS) compound->ros Induces cancer_cell Cancer Cell ros->cancer_cell Targets bacterial_cell Bacterial Cell ros->bacterial_cell Targets antineoplastic Antineoplastic Activity cancer_cell->antineoplastic Leads to antibacterial Antibacterial Activity bacterial_cell->antibacterial Leads to

Proposed mechanism of action for this compound derivatives.

Biological Context and Therapeutic Potential

Research into derivatives of this compound has primarily centered on their potential as therapeutic agents, with notable investigations into their antineoplastic and antibacterial properties.[1][2] The sulfone moiety is a key pharmacophore that likely influences the biological activity of these compounds through interactions with biological targets.[1]

Studies on certain derivatives have indicated that their cytotoxic and growth-inhibitory effects on cancer cell lines, as well as their antibacterial activity, may be driven by the induction of reactive oxygen species (ROS).[2] This suggests a potential mechanism of action that could be exploited in the development of new anticancer and antimicrobial drugs. The parent compound, this compound, serves as a crucial intermediate in the synthesis of these biologically active derivatives.[4] Further research is warranted to fully elucidate the structure-activity relationships and the specific molecular targets of this class of compounds.

References

The Enigmatic 1,3,4-Oxathiazinane Core: A Technical Guide to a Rare Heterocycle

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the discovery and history of 1,3,4-Oxathiazinane compounds, a six-membered heterocyclic system containing one oxygen, one nitrogen, and one sulfur atom. Despite its intriguing combination of heteroatoms, a comprehensive historical record of the initial discovery and synthesis of the parent 1,3,4-Oxathiazinane ring is notably scarce in readily available scientific literature. This suggests that it is a relatively rare and underexplored scaffold in synthetic and medicinal chemistry. This guide, therefore, focuses on the known modern derivatives, their synthesis, and biological activities, while also drawing inferences from the chemistry of related heterocycles to provide a foundational understanding.

A Scant History: The Challenge of Tracing the Origins of 1,3,4-Oxathiazinane

Extensive searches of chemical literature and historical archives reveal a conspicuous absence of a seminal paper detailing the first synthesis of the 1,3,4-Oxathiazinane ring system. Unlike its more famous cousins, the 1,3,4-oxadiazoles and 1,3,4-thiadiazines, the 1,3,4-oxathiazinane core does not appear to have a well-documented lineage of discovery and development. Its history is primarily defined by sporadic reports on the synthesis and application of specific, often more complex, derivatives that have emerged in recent decades. This suggests that the parent heterocycle may be of limited synthetic accessibility or stability, or that its potential applications have yet to be fully realized.

Modern Synthetic Approaches and Key Derivatives

While the foundational chemistry is obscure, contemporary research provides some insights into the synthesis of substituted 1,3,4-oxathiazinanes, particularly their dioxide derivatives.

Synthesis of 1,3,4-Oxathiazinane Dioxides from Amino Acids

A notable synthetic route to chiral 1,3,4-oxathiazinane-3,3-dioxides involves the use of amino acids as starting materials. For instance, new oxathiazinane dioxides have been synthesized from both D- and L-serine[1]. Although the specific experimental details are not fully elaborated in the available abstract, this approach suggests a pathway involving the cyclization of a serine-derived intermediate containing the requisite N-C-C-O and S moieties.

A plausible synthetic pathway, based on general principles of heterocyclic synthesis, is outlined below.

G cluster_0 Hypothetical Synthesis of 1,3,4-Oxathiazinane Dioxides from Serine serine D- or L-Serine intermediate1 N-Protected Serine Derivative serine->intermediate1 Protection intermediate2 Sulfonylation & Activation intermediate1->intermediate2 Reaction with a sulfonyl chloride intermediate3 Open-chain Precursor intermediate2->intermediate3 Functional group manipulation oxathiazinane 1,3,4-Oxathiazinane-3,3-dioxide intermediate3->oxathiazinane Intramolecular Cyclization

Caption: Hypothetical pathway for synthesizing 1,3,4-oxathiazinane dioxides.

The Case of GP-2250: A Biologically Active Related Isomer

Much of the recent interest in this area has been fueled by the biological activity of compounds structurally related to 1,3,4-oxathiazinanes. A prominent example is GP-2250, identified as a tetrahydro-1,4,5-oxathiazine-4,4-dioxide. While this is an isomer of a 1,3,4-oxathiazinane dioxide, its study provides crucial context and potential avenues for the exploration of the 1,3,4-scaffold. GP-2250 has demonstrated both antineoplastic and antibacterial properties[2].

Biological Activity and Therapeutic Potential

The known biological activities of 1,3,4-oxathiazinane derivatives, though limited, are promising and warrant further investigation.

Anticancer and Antibacterial Properties

A 2023 study highlighted the antineoplastic and antibacterial effects of a series of 1,3,4-oxathiazinane derivatives. The study investigated the structure-activity relationship of these compounds, comparing them to GP-2250. The active compounds were found to inhibit cell viability, proliferation, and migration in various cancer cell lines, including pancreatic, colon, Merkel cell, and breast cancer[2]. Furthermore, these compounds displayed antibacterial activity, notably against methicillin-resistant Staphylococcus aureus (MRSA)[2]. The mechanism of action for both the antineoplastic and antibacterial effects appears to be driven by the induction of reactive oxygen species (ROS)[2].

The following table summarizes the qualitative biological activity of some studied 1,3,4-oxathiazinane derivatives[2].

CompoundAntineoplastic ActivityAntibacterial Activity
GP-2250 +++
2289 ++
2293 ++
2296 ++
2255 --
2256 --
2287 --
Activity Scale: ++ (High), + (Moderate), - (Inactive)

In another study, a (5R)-5-(4-(4'-Bromomethyl)phenyl)benzyloxymethyl-[2][3][4]-oxathiazinane-3,3-dioxide, derived from D-serine, exhibited a cytotoxicity with an IC50 of approximately 10 µM against SKBR3 breast cancer cells[1].

Experimental Protocols

G cluster_1 General Experimental Workflow for 1,3,4-Oxathiazinane Synthesis & Characterization start Selection of Starting Materials (e.g., amino alcohols, sulfonyl chlorides) synthesis Cyclization Reaction (e.g., intramolecular nucleophilic substitution) start->synthesis workup Reaction Work-up & Purification (e.g., extraction, chromatography) synthesis->workup structure Structural Elucidation (NMR, IR, Mass Spectrometry, X-ray Crystallography) workup->structure bioassay Biological Activity Screening (e.g., cytotoxicity assays, antimicrobial assays) structure->bioassay

Caption: A general workflow for the synthesis and evaluation of 1,3,4-oxathiazinanes.

Future Directions and Conclusion

The 1,3,4-Oxathiazinane ring system represents a largely unexplored area of heterocyclic chemistry. The lack of a well-defined historical trail to its discovery underscores its novelty and the potential for new discoveries in its fundamental chemistry. The demonstrated biological activity of some of its derivatives suggests that this scaffold could be a valuable starting point for the development of new therapeutic agents, particularly in oncology and infectious diseases.

Future research should focus on:

  • Developing robust and generalizable synthetic routes to the core 1,3,4-Oxathiazinane ring and its derivatives.

  • A thorough investigation of the physicochemical properties of these compounds to understand their stability and reactivity.

  • Expanding the library of 1,3,4-Oxathiazinane derivatives to establish a clearer structure-activity relationship for various biological targets.

  • Elucidating the mechanisms of action of biologically active 1,3,4-Oxathiazinanes to guide further drug development efforts.

References

A Technical Guide to the Fundamental Chemical Structure of 1,3,4-Oxathiazinane 3,3-dioxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the core chemical structure, properties, and synthesis of 1,3,4-Oxathiazinane 3,3-dioxide, a heterocyclic compound of interest in medicinal and agricultural chemistry.

Core Chemical Structure and Properties

This compound is a saturated six-membered heterocyclic compound.[1] Its structure is defined by the presence of one oxygen, one nitrogen, and one sulfur atom at the 1, 3, and 4 positions of the ring, respectively.[1] A key feature of this molecule is the sulfone group (SO₂), where the sulfur atom is oxidized to its highest state, indicated by the "3,3-dioxide" nomenclature. This functional group is a significant pharmacophore in drug design, known for its metabolic stability and ability to act as a hydrogen bond acceptor.[1]

// Atom nodes with positions for a chair-like conformation S [label="S", pos="0,0.5!", color="#FBBC05"]; O1 [label="O", pos="1.5,1.5!", color="#EA4335"]; N [label="N-H", pos="-1.5,1.5!", color="#4285F4"]; C1 [label="CH₂", pos="1.5,-0.5!"]; C2 [label="CH₂", pos="0,-1.5!"]; C3 [label="CH₂", pos="-1.5,-0.5!"]; O_S1 [label="O", pos="-0.5,1.5!", color="#EA4335"]; O_S2 [label="O", pos="0.5,1.5!", color="#EA4335"];

// Dummy nodes for double bonds to sulfone oxygens S_O2 [label="O", pos="0.5, 1.2!", color="#EA4335"]; S_O3 [label="O", pos="-0.5, 1.2!", color="#EA4335"];

// Invisible nodes for bond angles S_O2_dummy [label="", style=invis, pos="0.3, 0.9!"]; S_O3_dummy [label="", style=invis, pos="-0.3, 0.9!"];

// Ring bonds S -- C1 [label=""]; C1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- N [label=""]; N -- O1 [label=""]; O1 -- S [label=""];

// Sulfone bonds - using subgraphs for better rendering {rank=same; S; S_O2_dummy; S_O3_dummy;} edge[style=solid, len=0.8]; S -> S_O2 [label=" O"]; S -> S_O3 [label="O "];

} caption: "Chemical structure of this compound."

The core properties of this compound are summarized in the table below.

PropertyValueReference
IUPAC Name This compound[1][2]
CAS Number 863015-82-1[1][3][4]
Molecular Formula C₃H₇NO₃S[3][5]
Molecular Weight 137.16 g/mol [6]
PubChem CID 22018516[5]

Experimental Protocols: Synthesis

The primary synthesis route for this compound is through the catalytic hydrogenation of its N-benzyl protected precursor.[1][6] This reaction effectively removes the benzyl group from the nitrogen atom, yielding the parent compound.

Detailed Methodology: Hydrogenation of 4-benzyl-1,3,4-oxathiazinane 3,3-dioxide [6]

  • Solution Preparation : A solution of 4-benzyl-1,3,4-oxathiazinane 3,3-dioxide (1.74 g, 7.66 mmol) is prepared in a solvent mixture of ethyl acetate (50 mL) and absolute ethanol (50 mL).

  • Acidification : 1 mL of acetic acid is added to the solution.

  • Inerting : The solution is degassed by applying a vacuum and then purging with argon for one minute.

  • Catalyst Addition : 20% palladium(II) hydroxide on carbon (100 mg) is added to the reaction mixture.

  • Hydrogenation : The reaction mixture is placed on a hydrogenation apparatus and shaken under a hydrogen gas pressure of 60 psi until the reaction is complete.

  • Work-up and Purification : Following the reaction, the catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield the final product.

The components and conditions for this protocol are summarized below.

RoleCompound / ConditionQuantity
Starting Material 4-benzyl-1,3,4-oxathiazinane 3,3-dioxide1.74 g (7.66 mmol)
Solvent Ethyl Acetate / Absolute Ethanol50 mL / 50 mL
Additive Acetic Acid1 mL
Catalyst 20% Pd(OH)₂/C100 mg
Atmosphere Hydrogen (H₂)60 psi

// Nodes for the workflow start [label="Start: 4-benzyl-1,3,4-oxathiazinane\n3,3-dioxide", fillcolor="#FBBC05", fontcolor="#202124"]; dissolve [label="Dissolve in\nEtOH / EtOAc\n+ Acetic Acid"]; purge [label="Vacuum & Purge\nwith Argon"]; catalyst [label="Add Catalyst\n20% Pd(OH)₂/C", fillcolor="#34A853", fontcolor="#FFFFFF"]; hydrogenate [label="Hydrogenate\n(60 psi H₂)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; filter [label="Filter to remove\ncatalyst"]; evaporate [label="Evaporate\nsolvents"]; end_product [label="Final Product:\n1,3,4-Oxathiazinane\n3,3-dioxide", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges to connect the workflow start -> dissolve; dissolve -> purge; purge -> catalyst; catalyst -> hydrogenate; hydrogenate -> filter; filter -> evaporate; evaporate -> end_product; } caption: "Experimental workflow for the synthesis of this compound."

Spectroscopic Characterization (Predicted)

While specific experimental spectral data for this compound is not widely published, its structure allows for the prediction of key spectroscopic features essential for its identification.

TechniqueExpected Signals / FeaturesRationale
¹H NMR Multiplets at ~3.0-3.5 ppm (CH₂-S) Multiplets at ~3.8-4.2 ppm (CH₂-N) Multiplets at ~4.3-4.7 ppm (CH₂-O) Broad singlet for N-HThe chemical shifts are influenced by the electronegativity of the adjacent heteroatoms (O > N > S). The sulfone group provides significant deshielding to adjacent protons.
¹³C NMR Signal at ~45-55 ppm (C-S) Signal at ~50-60 ppm (C-N) Signal at ~70-80 ppm (C-O)Similar to ¹H NMR, the chemical shifts of the carbon atoms are determined by the electronegativity of the neighboring heteroatom.
FT-IR (cm⁻¹) 3200-3400 (N-H stretch) 2850-3000 (C-H stretch) 1300-1350 (asymmetric SO₂ stretch) 1120-1160 (symmetric SO₂ stretch) 1050-1150 (C-O stretch)The strong, distinct stretching vibrations of the sulfone (SO₂) group are highly characteristic and confirmatory for this structure.
Mass Spec (EI) Molecular Ion (M⁺) at m/z = 137Corresponds to the molecular weight of the compound (C₃H₇NO₃S).

Applications and Research Interest

This compound serves as a valuable building block and intermediate in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries.

  • Agrochemicals : It is a key intermediate in the development of novel herbicides and plant growth regulators.

  • Pharmaceuticals : The cyclic sulfonamide (a related structure) is known to enhance the stability and bioavailability of active compounds. Derivatives of this core structure have been investigated for their potential antineoplastic and antibacterial properties.[1] The metabolically robust sulfone moiety makes it an attractive component for designing new therapeutic agents.[1]

References

Spectroscopic Analysis of 1,3,4-Oxathiazinane 3,3-dioxide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 1,3,4-Oxathiazinane 3,3-dioxide, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the key spectroscopic data, experimental protocols for its characterization, and visual representations of the analytical workflow.

Molecular Structure and Properties

This compound is a six-membered saturated heterocyclic compound containing one oxygen, one nitrogen, and one sulfur atom, with the sulfur atom in a sulfone oxidation state. The presence of the sulfone group significantly influences the molecule's polarity and potential for hydrogen bonding, making it a relevant scaffold for medicinal chemistry.

Chemical Structure:

Spectroscopic Data

Comprehensive spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. The following tables summarize the key quantitative data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not available in search results

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
Data not available in search results
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
Data not available in search results
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its structural elucidation.

Table 4: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
Data not available in search results

Experimental Protocols

Detailed and standardized experimental protocols are essential for reproducible spectroscopic analysis. The following sections outline the general methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis Protocol

The synthesis of this compound has been reported via the debenzylation of a protected precursor.

Synthesis of this compound from 4-benzyl-1,3,4-oxathiazinane 3,3-dioxide

  • Dissolution: Dissolve 4-benzyl-1,3,4-oxathiazinane 3,3-dioxide in a suitable solvent mixture, such as ethyl acetate and absolute ethanol.

  • Acidification: Add a small amount of acetic acid to the solution.

  • Inert Atmosphere: De-gas the solution by applying a vacuum and then purging with an inert gas, such as argon, for several minutes.

  • Catalyst Addition: Add a palladium-based catalyst, for example, 20% palladium(II) hydroxide on carbon.

  • Hydrogenation: Subject the reaction mixture to hydrogenation. This can be achieved by stirring the mixture under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a Parr hydrogenator) at room temperature until the reaction is complete, as monitored by a suitable technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Filtration: Upon completion, filter the reaction mixture through a pad of celite to remove the palladium catalyst.

  • Concentration: Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purification: Purify the resulting crude product by a suitable method, such as column chromatography or recrystallization, to obtain pure this compound.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters include a 30-45 degree pulse angle, a longer relaxation delay (e.g., 2-5 seconds), and a larger number of scans due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy Protocol
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure with the anvil.

  • Sample Preparation (KBr Pellet):

    • Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Press the powder into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample compartment (or the KBr pellet without the sample).

    • Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Analyze the sample using a mass spectrometer equipped with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition:

    • ESI-MS: Infuse the sample solution directly into the ESI source. Acquire the mass spectrum in both positive and negative ion modes to identify the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.

    • EI-MS: Introduce the sample (often via a direct insertion probe for solids) into the EI source. The resulting spectrum will show the molecular ion (M⁺) and characteristic fragment ions.

  • Data Analysis: Analyze the resulting mass spectrum to determine the molecular weight and to propose fragmentation pathways that are consistent with the structure of this compound.

Visualizations

Diagrams are provided to illustrate key workflows and relationships in the spectroscopic analysis of this compound.

Experimental_Workflow_for_Spectroscopic_Analysis cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Precursor 4-benzyl-1,3,4- oxathiazinane 3,3-dioxide Synthesis Hydrogenation (Debenzylation) Precursor->Synthesis Product 1,3,4-Oxathiazinane 3,3-dioxide Synthesis->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR Structure Elucidation IR IR Spectroscopy Product->IR Functional Group Identification MS Mass Spectrometry Product->MS Molecular Weight & Fragmentation Data_Analysis Combined Spectroscopic Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Final_Structure Structural Confirmation Data_Analysis->Final_Structure

Caption: Workflow for the synthesis and spectroscopic analysis of this compound.

Signaling_Pathway_Placeholder cluster_interaction Hypothetical Biological Interaction Molecule 1,3,4-Oxathiazinane 3,3-dioxide Derivative Target Biological Target (e.g., Enzyme, Receptor) Molecule->Target Binding Effect Biological Effect (e.g., Inhibition, Activation) Target->Effect

Caption: Hypothetical signaling pathway interaction for a derivative of this compound.

Crystal Structure Analysis of 1,3,4-Oxathiazinane 3,3-dioxide: A Methodological Overview

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the current state of knowledge regarding the crystal structure of 1,3,4-Oxathiazinane 3,3-dioxide. While this compound is of interest within medicinal chemistry, a definitive single-crystal X-ray structure of the parent this compound has not been reported in publicly accessible literature[1]. The determination of its crystal structure would be a valuable contribution to the field, offering unambiguous insights into its molecular conformation and intermolecular interactions, such as hydrogen bonding[1].

This document provides a detailed account of the established synthetic protocol for this compound and, for illustrative purposes, presents a comprehensive crystal structure analysis of a related benzothiazine derivative. The experimental methodologies and data presentation formats herein serve as a template for what would be expected for the title compound.

Synthesis of this compound

The synthesis of this compound can be achieved via the hydrogenation of its benzyl-protected precursor, 4-benzyl-1,3,4-oxathiazinane 3,3-dioxide[1][2].

Experimental Protocol

A solution of 4-benzyl-1,3,4-oxathiazinane 3,3-dioxide (1.74 g, 7.66 mmol) is prepared in a mixture of ethyl acetate (50 mL) and absolute ethanol (50 mL), to which 1 mL of acetic acid is added. The solution is then subjected to a vacuum and purged with argon. Following this, 20% palladium(II) hydroxide (100 mg) is introduced as a catalyst. The reaction mixture is subsequently placed on a hydrogenation apparatus under a hydrogen pressure of 60 psi for 21 hours. Completion of the reaction is monitored by Thin Layer Chromatography (TLC). Upon confirmation of the full conversion of the starting material, the hydrogen source is removed, and the reaction mixture is filtered through a bed of celite. The filtrate is then concentrated to dryness using a rotary evaporator, yielding the desired product as a white powder (1.04 g, 100% yield)[2].

Caption: Synthesis of this compound.

Spectroscopic Properties

While a crystal structure is unavailable, spectroscopic methods provide valuable structural information. For this compound, strong absorption bands in the infrared (IR) spectrum are anticipated for the symmetric and asymmetric stretching vibrations of the sulfonyl (SO₂) group. These are typically observed in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. Additional expected absorptions include C-H stretching, N-H stretching, and C-O stretching vibrations[1].

Illustrative Crystal Structure Analysis: 1-Ethyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide

To demonstrate the principles of crystal structure analysis, data for the related compound, 1-Ethyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide, is presented below. This compound features a six-membered ring containing sulfur and nitrogen, analogous to the oxathiazinane ring.

Experimental Protocol for Crystal Structure Determination

Crystal Growth: Colorless crystals of 1-Ethyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide suitable for X-ray diffraction were grown from methanol by slow evaporation at room temperature[3].

Data Collection: A Bruker Kappa APEXII CCD diffractometer was used for data collection. The radiation source was a fine-focus sealed tube with Mo Kα radiation (λ = 0.71073 Å). A multi-scan absorption correction was applied[3].

Structure Solution and Refinement: The structure was solved using SHELXS97 and refined with SHELXL97. Hydrogen atoms were positioned geometrically and constrained to ride on their parent atoms[3].

XRay_Crystallography_Workflow crystal Single Crystal Growth diffraction X-ray Diffraction Data Collection (Bruker Kappa APEXII) crystal->diffraction processing Data Reduction and Absorption Correction diffraction->processing solution Structure Solution (SHELXS97) processing->solution refinement Structure Refinement (SHELXL97) solution->refinement final_structure Final Crystal Structure (CIF) refinement->final_structure

Caption: General workflow for X-ray crystal structure determination.
Crystallographic Data and Structure Refinement

The following tables summarize the crystallographic data for 1-Ethyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide[3].

Parameter Value
Chemical FormulaC₁₀H₁₁NO₃S
Formula Weight225.26
Crystal SystemTriclinic
Space GroupP-1
a (Å)7.0272 (3)
b (Å)8.0448 (4)
c (Å)9.5880 (4)
α (°)99.124 (3)
β (°)95.075 (3)
γ (°)104.092 (3)
Volume (ų)514.48 (4)
Z2
Density (calculated) (Mg/m³)1.454
Absorption Coefficient (mm⁻¹)0.30
Temperature (K)296 (2)

Table 1: Crystal Data for 1-Ethyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide.

Parameter Value
RadiationMo Kα (λ = 0.71073 Å)
Reflections Collected11339
Independent Reflections2608
R(int)0.036
Final R indices [I > 2σ(I)]R1 = 0.043, wR2 = 0.107
Goodness-of-fit on F²1.02
Data / Restraints / Parameters2608 / 0 / 136
Largest diff. peak and hole (e.Å⁻³)0.29 and -0.26

Table 2: Data Collection and Structure Refinement Details.

Molecular Geometry

In the structure of 1-Ethyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide, the sulfur atom exhibits a distorted tetrahedral geometry. The heterocyclic thiazine ring adopts a half-chair conformation. Such detailed geometric information would be invaluable for understanding the structure-activity relationships of this compound and its derivatives.

Conclusion

While the definitive crystal structure of this compound remains to be elucidated, established synthetic routes make the compound accessible for further study. The provided experimental protocols and data presentation for a related molecule serve as a guide for future crystallographic investigations. The determination of the three-dimensional structure of this compound would be a significant advancement, providing a solid foundation for the rational design of new therapeutic agents based on this scaffold.

References

A Computational Chemist's Guide to 1,3,4-Oxathiazinane 3,3-dioxide: A Framework for In Silico Investigation

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

The 1,3,4-oxathiazinane 3,3-dioxide core, a unique sulfur- and nitrogen-containing heterocycle, represents an underexplored scaffold in medicinal chemistry. While its isomers and related sultams have shown promise in various therapeutic areas, dedicated computational studies on this specific ring system are notably absent from the current literature.[1][2] This technical guide addresses this knowledge gap by providing a comprehensive framework for the in silico investigation of this compound and its derivatives. By outlining detailed protocols for conformational analysis, quantum chemical calculations, molecular docking, and ADMET prediction, this whitepaper serves as a foundational resource for researchers aiming to elucidate the structure-property relationships and therapeutic potential of this novel class of compounds.

Introduction: The Case for Computational Exploration

The this compound scaffold belongs to the broader class of sultams, or cyclic sulfonamides, which are privileged structures in drug discovery. Sultam derivatives have been investigated for a wide range of biological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties.[1][2] The specific arrangement of oxygen, nitrogen, and a sulfone group in the 1,3,4-oxathiazinane ring suggests unique stereoelectronic properties that could be harnessed for targeted drug design.

Given the nascent stage of research into this particular heterocycle, computational chemistry offers a rapid, cost-effective, and powerful approach to predict its fundamental properties and guide synthetic efforts.[3] In silico methods can illuminate the molecule's preferred three-dimensional structures, electronic landscape, and potential interactions with biological targets, thereby accelerating the discovery of novel therapeutic agents. This guide provides the necessary theoretical and practical framework to embark on such computational studies.

Foundational Computational Studies: Conformational and Electronic Analysis

A thorough understanding of the conformational preferences and electronic structure of the this compound core is paramount. These intrinsic properties dictate the molecule's shape, reactivity, and ability to interact with biological macromolecules.

Conformational Analysis

Saturated six-membered heterocyclic rings, such as the 1,3,4-oxathiazinane scaffold, typically exist in various non-planar conformations, including chair, boat, and twist-boat forms.[4] Identifying the lowest energy conformers is a critical first step in any computational analysis.

Experimental Protocol: Conformational Search and Analysis

  • Initial Structure Generation: A 3D model of the this compound molecule is constructed using molecular modeling software (e.g., Avogadro, ChemDraw).

  • Conformational Search: A systematic or stochastic conformational search is performed to identify all possible low-energy conformers. Molecular mechanics force fields (e.g., MMFF94, UFF) are suitable for this initial, rapid screening.[5][6]

  • Geometry Optimization and Energy Calculation: The geometries of the identified conformers are then optimized at a higher level of theory, typically using Density Functional Theory (DFT). The optimized structures and their relative energies are calculated.

  • Data Analysis: The relative energies (ΔE), Gibbs free energies (ΔG), and Boltzmann populations of each conformer at a standard temperature (e.g., 298.15 K) are calculated to determine the predominant species.

Table 1: Exemplary Conformational Analysis Data for a Substituted this compound (Note: This data is illustrative, based on typical values for related heterocycles, and should be replaced with actual calculated values.)

ConformerPoint GroupRelative Energy (ΔE) (kcal/mol)Relative Gibbs Free Energy (ΔG) (kcal/mol)Boltzmann Population (%)
Chair (Axial Sub.)C10.000.0075.3
Chair (Equatorial Sub.)C10.250.2023.1
Twist-Boat 1C14.804.950.8
Twist-Boat 2C25.105.200.8
Quantum Chemical Calculations

DFT calculations provide deep insights into the electronic properties of a molecule.[7][8] These properties are crucial for understanding reactivity, stability, and intermolecular interactions.

Experimental Protocol: DFT Calculations

  • Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is utilized.[8]

  • Methodology: The B3LYP functional is a commonly used and well-validated choice for organic molecules.[7][9]

  • Basis Set: A Pople-style basis set, such as 6-31G(d,p) or 6-311+G(d,p), is generally sufficient for providing a good balance between accuracy and computational cost for molecules containing second-row elements like sulfur.[7][9]

  • Calculated Properties: Key electronic properties to be calculated for the lowest energy conformer include:

    • Frontier Molecular Orbitals (HOMO and LUMO energies)

    • Molecular Electrostatic Potential (MEP) map

    • Natural Bond Orbital (NBO) analysis for charge distribution

    • Dipole moment

Table 2: Predicted Electronic Properties of this compound (Lowest Energy Conformer) (Note: This data is illustrative and should be replaced with actual calculated values.)

PropertyCalculated ValueSignificance
HOMO Energy-7.5 eVRegion susceptible to electrophilic attack
LUMO Energy+1.2 eVRegion susceptible to nucleophilic attack
HOMO-LUMO Gap8.7 eVIndicator of chemical reactivity and stability
Dipole Moment3.5 DInfluences solubility and intermolecular forces
Net Atomic Charge on N-0.45 ePotential hydrogen bond acceptor site
Net Atomic Charge on S+1.80 eElectrophilic center

Application in Drug Discovery: A Proposed Workflow

Once the fundamental properties of the scaffold are understood, computational methods can be applied to explore its potential as a therapeutic agent. This typically involves molecular docking to predict binding to a protein target and in silico ADMET screening to assess drug-likeness.

computational_drug_discovery_workflow cluster_0 Step 1: Foundational Analysis cluster_1 Step 2: Target Interaction cluster_2 Step 3: Drug-Likeness Prediction cluster_3 Step 4: Lead Optimization A 3D Structure Generation B Conformational Analysis A->B C Quantum Chemistry (DFT) B->C D Protein Target Selection C->D Optimized Geometry & Charges E Molecular Docking D->E F Binding Affinity Estimation E->F J Identify Promising Derivatives F->J High-Affinity Binders G In Silico ADMET Prediction H Toxicity Assessment G->H I Analysis of Physicochemical Properties G->I I->J Favorable ADMET Profile K Iterative Redesign & Re-evaluation J->K K->A New Chemical Entities logical_relationships_admet cluster_A Absorption cluster_D Distribution cluster_M Metabolism cluster_E Excretion cluster_T Toxicity A1 LogP (Lipophilicity) A2 Water Solubility A3 Caco-2 Permeability D1 BBB Penetration D2 Plasma Protein Binding M1 CYP450 Inhibition M2 Metabolic Stability E1 Renal Clearance T1 hERG Inhibition T2 Mutagenicity (Ames) T3 Hepatotoxicity Input Molecular Structure

References

theoretical properties of 1,3,4-Oxathiazinane 3,3-dioxide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Theoretical Properties of 1,3,4-Oxathiazinane 3,3-dioxide

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This whitepaper provides a comprehensive theoretical overview of the core chemical and physical properties of this compound. While direct experimental and computational data for this specific heterocyclic compound are limited in publicly accessible literature, this guide extrapolates its theoretical characteristics based on established principles of organic chemistry, computational modeling of analogous structures, and available information on its derivatives. This document aims to serve as a foundational resource for researchers interested in the potential applications of this scaffold, particularly in medicinal chemistry and drug development.

Introduction

This compound is a six-membered saturated heterocyclic compound containing one oxygen, one nitrogen, and one sulfur atom, with the sulfur atom in a sulfone oxidation state.[1] The arrangement of these heteroatoms imparts unique stereoelectronic properties to the ring system, making it an intriguing scaffold for chemical synthesis and biological applications. The presence of the sulfone group, a known pharmacophore, suggests potential for hydrogen bonding and metabolic stability, which are desirable features in drug design.[1] Derivatives of the this compound core have been investigated for their antineoplastic and antibacterial activities, highlighting the therapeutic potential of this heterocyclic system.[2]

Molecular Structure and Conformation

The fundamental structure of this compound is depicted below.

PropertyValue
Molecular Formula C₃H₇NO₃S
Molecular Weight 137.16 g/mol
CAS Number 863015-82-1
IUPAC Name This compound

Data sourced from PubChem CID 22018516.[3]

Conformational Analysis

Saturated six-membered rings typically adopt a chair conformation to minimize steric and torsional strain. Based on computational studies of similar oxathiazinane dioxide heterocycles, it is predicted that this compound will predominantly exist in a chair conformation. This conformation is expected to be of lower energy compared to boat or twist-boat conformations.

The diagram below illustrates the logical workflow for predicting the stable conformation of this compound.

A This compound (Saturated 6-membered ring) B Minimize Steric and Torsional Strain A->B seeks to C Chair Conformation B->C leads to D Boat/Twist-Boat Conformations B->D can also lead to F Predicted Stable Conformation C->F is the E Higher Energy State D->E results in

Predicted Conformational Stability Workflow

Predicted Spectroscopic Properties

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show complex multiplets for the methylene protons due to spin-spin coupling. The chemical shifts would be influenced by the adjacent heteroatoms.

ProtonsPredicted Chemical Shift (ppm)Multiplicity
-CH₂-O-3.5 - 4.5m
-N-CH₂-S-2.8 - 3.5m
-NH-1.5 - 3.0br s
-S-CH₂-C-2.5 - 3.2m
Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum would show distinct signals for the three carbon atoms in the ring.

CarbonPredicted Chemical Shift (ppm)
-C H₂-O-60 - 75
-N-C H₂-S-40 - 55
-S-C H₂-C-35 - 50
Predicted Infrared (IR) Spectral Data

The IR spectrum will be characterized by the strong absorptions of the sulfone group and the N-H bond.

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H stretch3300 - 3400Medium
C-H stretch (aliphatic)2850 - 3000Medium-Strong
S=O stretch (asymmetric)1300 - 1350Strong
S=O stretch (symmetric)1120 - 1160Strong
C-O stretch1050 - 1150Strong
C-N stretch1020 - 1250Medium

Electronic Properties

The electronic properties of this compound are significantly influenced by the electronegative oxygen and nitrogen atoms and the electron-withdrawing sulfone group. A theoretical approach to understanding these properties involves Density Functional Theory (DFT) calculations.

Molecular Orbital Analysis

A qualitative molecular orbital diagram would show the Highest Occupied Molecular Orbital (HOMO) localized primarily on the non-bonding electrons of the nitrogen and oxygen atoms, while the Lowest Unoccupied Molecular Orbital (LUMO) would be associated with the σ* orbitals of the ring and influenced by the sulfone group. The HOMO-LUMO gap is a key indicator of the molecule's chemical reactivity and stability. DFT studies on similar saturated heterocycles containing sulfur and nitrogen suggest that the introduction of a sulfone group generally lowers the energy of the LUMO, potentially making the molecule more susceptible to nucleophilic attack.

The logical relationship for a theoretical DFT analysis is outlined below.

cluster_input Input cluster_computation Computational Method cluster_output Predicted Properties A Molecular Structure of This compound B Density Functional Theory (DFT) (e.g., B3LYP/6-31G*) A->B C Optimized Geometry (Bond lengths, angles) B->C D Electronic Properties (HOMO-LUMO, Mulliken charges) B->D E Vibrational Frequencies (Predicted IR Spectrum) B->E

Workflow for Theoretical DFT Analysis

Synthesis

The synthesis of this compound can be achieved via the hydrogenation of its N-benzyl protected precursor.

Experimental Protocol: Synthesis of this compound

This protocol is based on the debenzylation of 4-benzyl-1,3,4-oxathiazinane 3,3-dioxide.

Materials:

  • 4-benzyl-1,3,4-oxathiazinane 3,3-dioxide

  • Ethyl acetate

  • Absolute ethanol

  • Acetic acid

  • 20% Palladium(II) hydroxide on carbon

  • Hydrogen gas

  • Argon gas

Procedure:

  • Dissolve 4-benzyl-1,3,4-oxathiazinane 3,3-dioxide in a mixture of ethyl acetate and absolute ethanol.

  • Add a catalytic amount of acetic acid to the solution.

  • De-gas the solution by applying a vacuum and purging with argon.

  • Add 20% palladium(II) hydroxide on carbon to the reaction mixture.

  • Place the reaction mixture on a hydrogenation apparatus under a hydrogen pressure of 60 psi.

  • Shake the reaction for approximately 21 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield this compound.

The synthesis workflow is visualized in the following diagram.

A 4-benzyl-1,3,4-oxathiazinane 3,3-dioxide B Dissolution in EtOAc/EtOH with Acetic Acid A->B C Addition of Pd(OH)₂/C Catalyst B->C D Hydrogenation (60 psi H₂) C->D E Reaction Monitoring (TLC) D->E F Catalyst Filtration D->F G Solvent Evaporation F->G H This compound G->H

Synthesis Workflow Diagram

Potential Applications in Drug Development

The this compound scaffold holds promise in medicinal chemistry. The cyclic sulfone moiety is a key structural feature in several bioactive molecules.[4] Derivatives of this core have shown potential as both antineoplastic and antibacterial agents.[2] The mechanism of action for some of these derivatives is thought to involve the generation of reactive oxygen species (ROS). This suggests that the core scaffold could be a valuable starting point for the design of novel therapeutics targeting diseases where oxidative stress plays a role.

Conclusion

This technical guide has provided a theoretical framework for understanding the properties of this compound. While direct experimental data is sparse, by drawing parallels with related heterocyclic systems, we can predict its conformational preferences, spectroscopic signatures, and electronic characteristics. The synthetic route is established, and the potential for this scaffold in drug discovery is evident from the biological activities of its derivatives. Further experimental and computational studies are warranted to fully elucidate the properties of this intriguing molecule and unlock its full potential in chemical and pharmaceutical research.

References

Initial Characterization of Novel 1,3,4-Oxathiazinane 3,3-Dioxide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial characterization of novel 1,3,4-oxathiazinane 3,3-dioxide derivatives. This class of heterocyclic compounds has emerged as a scaffold of interest in medicinal chemistry, demonstrating potential in areas such as oncology. This document outlines synthetic methodologies, detailed experimental protocols for characterization, and a summary of known biological activities, with a focus on providing a practical framework for researchers entering this field.

Synthetic Strategies

The synthesis of the this compound core can be approached through various strategies, primarily involving the formation of the heterocyclic ring followed by oxidation of the sulfur atom.

A key approach involves the cyclization of suitably functionalized precursors. For instance, derivatives have been synthesized from amino acid precursors like D- and L-serine. The general strategy involves the protection of the amino and carboxylic acid groups, followed by the introduction of the sulfonyl moiety and subsequent cyclization.

The parent this compound has been synthesized via the hydrogenation of a 4-benzyl-protected precursor. This deprotection strategy allows for further derivatization at the nitrogen atom.

While specific cycloaddition reactions for the direct synthesis of the this compound ring are not extensively documented in currently available literature, this approach remains a viable avenue for exploration, drawing parallels from the synthesis of related heterocyclic systems like 1,3,4-oxadiazines.

General Synthetic Workflow:

G cluster_0 Starting Material Selection cluster_1 Synthesis of Acyclic Precursor cluster_2 Cyclization cluster_3 Oxidation & Deprotection cluster_4 Final Product Amino Acid Precursor Amino Acid Precursor Protection of Functional Groups Protection of Functional Groups Amino Acid Precursor->Protection of Functional Groups Other Functionalized Precursors Other Functionalized Precursors Introduction of Sulfonyl Moiety Introduction of Sulfonyl Moiety Other Functionalized Precursors->Introduction of Sulfonyl Moiety Protection of Functional Groups->Introduction of Sulfonyl Moiety Ring Formation Ring Formation Introduction of Sulfonyl Moiety->Ring Formation Sulfur Oxidation to Sulfone Sulfur Oxidation to Sulfone Ring Formation->Sulfur Oxidation to Sulfone Removal of Protecting Groups Removal of Protecting Groups Sulfur Oxidation to Sulfone->Removal of Protecting Groups Novel this compound Derivative Novel this compound Derivative Removal of Protecting Groups->Novel this compound Derivative

Caption: General synthetic workflow for this compound derivatives.

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of novel this compound derivatives.

General Synthesis of the Parent this compound

Materials:

  • 4-benzyl-1,3,4-oxathiazinane 3,3-dioxide

  • Ethyl acetate

  • Absolute ethanol

  • Acetic acid

  • 20% Palladium(II) hydroxide on carbon

  • Celite

  • Hydrogen gas

  • Argon gas

Procedure:

  • Dissolve 4-benzyl-1,3,4-oxathiazinane 3,3-dioxide in a mixture of ethyl acetate and absolute ethanol.

  • Add acetic acid to the solution.

  • De-gas the solution by applying a vacuum and purging with argon.

  • Add 20% palladium(II) hydroxide on carbon to the reaction mixture.

  • Pressurize the reaction vessel with hydrogen gas (e.g., 60 psi) and agitate for approximately 21 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, vent the hydrogen gas and filter the reaction mixture through a bed of Celite.

  • Concentrate the filtrate under reduced pressure to yield the desired product.

Characterization Protocols
  • ¹H NMR: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Record the spectrum on a 400 MHz or higher spectrometer. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS).

  • ¹³C NMR: Record the spectrum on a 100 MHz or higher spectrometer.

  • 2D NMR (COSY, HSQC, HMBC): Perform these experiments to aid in the complete assignment of proton and carbon signals and to confirm the connectivity of the molecule.

  • High-Resolution Mass Spectrometry (HRMS): Obtain HRMS data using an ESI or other suitable ionization technique to confirm the elemental composition of the synthesized compounds.

  • Record the IR spectrum of the sample (e.g., using a KBr pellet or as a thin film). Characteristic peaks for the sulfone group (O=S=O) are expected in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹.

  • Grow single crystals of the compound suitable for X-ray diffraction analysis by slow evaporation from an appropriate solvent system. This technique provides unambiguous confirmation of the molecular structure and stereochemistry.

Data Presentation

The following tables provide a structured format for summarizing the key quantitative data obtained during the characterization of novel this compound derivatives.

Table 1: Physicochemical and Spectroscopic Data

Compound IDMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)¹H NMR (δ, ppm, Solvent)¹³C NMR (δ, ppm, Solvent)HRMS (m/z) [M+H]⁺
Example 1 C₈H₁₀BrNO₅S₂360.20120-122Provide data hereProvide data hereProvide data here
Example 2 Enter dataEnter dataEnter dataProvide data hereProvide data hereProvide data here
... Enter dataEnter dataEnter dataProvide data hereProvide data hereProvide data here

Table 2: Key IR Absorption Frequencies

Compound IDν(O=S=O) symmetric (cm⁻¹)ν(O=S=O) asymmetric (cm⁻¹)Other Key Bands (cm⁻¹)
Example 1 Provide data hereProvide data hereProvide data here
Example 2 Provide data hereProvide data hereProvide data here
... Provide data hereProvide data hereProvide data here

Biological Activities and Potential Signaling Pathways

Initial studies on novel this compound derivatives have revealed promising biological activities, particularly in the area of oncology.

Anticancer Activity

Derivatives of this compound synthesized from D- and L-serine have been shown to exhibit in vitro cell growth inhibitory activity against breast cancer cell lines. For instance, (5R)-5-(4-(4'-Bromomethyl)phenyl)benzyloxymethyl)-[1][2]-oxathiazinane-3,3-dioxide demonstrated a half-maximal inhibitory concentration (IC₅₀) of approximately 10 µM against SKBR3 breast cancer cells.

While the precise mechanism of action for these compounds is still under investigation, it is hypothesized that they may interfere with critical cellular processes such as cell cycle progression or induce apoptosis. The sulfone moiety is a common pharmacophore in medicinal chemistry and likely plays a key role in the observed biological activity through interactions with biological targets.[3]

Hypothetical Signaling Pathway Inhibition:

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Signaling Cascade (e.g., MAPK/ERK) Signaling Cascade (e.g., MAPK/ERK) Receptor Tyrosine Kinase->Signaling Cascade (e.g., MAPK/ERK) Transcription Factors Transcription Factors Signaling Cascade (e.g., MAPK/ERK)->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation Apoptosis Apoptosis Derivative 1,3,4-Oxathiazinane 3,3-Dioxide Derivative Derivative->Signaling Cascade (e.g., MAPK/ERK) Derivative->Apoptosis

Caption: Hypothetical inhibition of a pro-proliferative signaling pathway.

Other Potential Biological Activities

Given the structural similarities to other biologically active heterocyclic systems, it is plausible that this compound derivatives may also exhibit other therapeutic properties. For instance, various oxadiazole and oxazine derivatives have been reported to possess anti-inflammatory, antiviral, and antimicrobial activities.[4][5] Further screening of novel this compound derivatives against a broader range of biological targets is warranted.

Conclusion

The this compound scaffold represents a promising area for the discovery of novel therapeutic agents. This technical guide provides a foundational framework for the synthesis and initial characterization of new derivatives. The detailed protocols and data presentation structures are intended to facilitate reproducible and comparable research in this emerging field. Further exploration of diverse synthetic routes and comprehensive biological evaluation will be crucial in unlocking the full therapeutic potential of this interesting class of heterocyclic compounds.

References

In-Depth Technical Guide: Solubility and Stability of 1,3,4-Oxathiazinane 3,3-dioxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 1,3,4-Oxathiazinane 3,3-dioxide, a saturated heterocyclic compound containing a cyclic sulfamate (sultam) moiety. Due to the limited publicly available data on this specific molecule, this guide consolidates information on its synthesis, predicted solubility, and expected stability based on the known behavior of structurally related cyclic sulfamidates and sulfonamides. Detailed experimental protocols for determining solubility and stability are also provided to facilitate further research and development. This document aims to be a foundational resource for scientists and professionals working with this and similar chemical scaffolds in drug discovery and development.

Introduction

This compound is a six-membered saturated heterocyclic compound featuring an oxygen, a nitrogen, and a sulfur atom in a 1,3,4-relationship. The sulfur atom is in its highest oxidation state, forming a sulfone group, which classifies the molecule as a cyclic sulfamate or sultam. The sultam scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active compounds. Understanding the solubility and stability of this core structure is paramount for its application in drug design, formulation development, and ensuring therapeutic efficacy and safety.

This guide will systematically explore the available information and provide inferred knowledge on the solubility and stability of this compound, supported by detailed experimental methodologies for empirical validation.

Synthesis and Physicochemical Properties

The synthesis of this compound has been reported via the hydrogenation of a 4-benzyl-protected precursor.[1] This synthetic route suggests a stable core ring system that can withstand catalytic reduction conditions.

General Physicochemical Properties (Predicted and Inferred):

PropertyValue/InformationSource/Basis
Molecular FormulaC₃H₇NO₃SPubChem[2]
Molecular Weight137.16 g/mol PubChem[2]
AppearanceExpected to be a crystalline solid at room temperature.General properties of sultams
pKaThe N-H proton is expected to be weakly acidic.General properties of sulfonamides
LogPPredicted to be low, indicating hydrophilicity.Structural analysis

Solubility Profile

Table 1: Predicted and Inferred Solubility of this compound

SolventPredicted SolubilityRationale
WaterModerately solubleThe polar sulfonyl group and N-H for hydrogen bonding should facilitate dissolution in water. The solubility of sulfonamides can be pH-dependent.[3]
Phosphate-Buffered Saline (PBS) pH 7.4Moderately solubleSimilar to water, with potential for slight pH-dependent variations.
MethanolSolublePolar protic solvent capable of hydrogen bonding with the solute.
EthanolSolublePolar protic solvent.
AcetonitrileSparingly soluble to solublePolar aprotic solvent.
Dichloromethane (DCM)Sparingly solubleLess polar than protic solvents.
HexanesInsolubleNon-polar solvent.

Stability Profile

The stability of this compound is a critical parameter for its storage, handling, and application. The primary degradation pathways for cyclic sulfamates are hydrolysis of the S-N bond, particularly under acidic or basic conditions.

Table 2: Inferred Stability of this compound under Various Conditions

ConditionExpected StabilityPotential Degradation ProductsRationale
Hydrolytic Stability
Acidic (e.g., pH 1-3)Susceptible to hydrolysisAcyclic amino sulfonic acid derivativesAcid-catalyzed hydrolysis of the S-N bond is a known degradation pathway for sultams.[1]
Neutral (e.g., pH 6-8)Relatively stableMinimal degradation expectedGenerally stable at neutral pH, though elevated temperatures can promote hydrolysis.
Basic (e.g., pH 9-12)Susceptible to hydrolysisAcyclic amino sulfonic acid derivativesBase-catalyzed hydrolysis of the S-N bond is also a common degradation pathway for sultams.
Thermal Stability Stable at ambient temperatures.Ring-opened and fragmentation products.The thermal stability of related sulfonamides has been studied, with degradation occurring at elevated temperatures.[4]
Photostability Potentially sensitive to UV light.Photodegradation products (e.g., ring-cleaved products).Saturated heterocyclic compounds containing sulfur and nitrogen can be susceptible to photodegradation.

Experimental Protocols

To empirically determine the solubility and stability of this compound, the following standard experimental protocols are recommended.

Solubility Determination

5.1.1. Kinetic Solubility Assay (Turbidimetric Method)

This high-throughput method provides a rapid assessment of solubility.

  • Materials: this compound, DMSO, Phosphate-Buffered Saline (PBS, pH 7.4), 96-well microplates, plate reader with nephelometric or turbidimetric capabilities.

  • Procedure:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • In a 96-well plate, perform serial dilutions of the stock solution with DMSO.

    • Add PBS (pH 7.4) to each well to achieve the final desired concentrations and a consistent final DMSO concentration (typically 1-2%).

    • Shake the plate for a specified period (e.g., 2 hours) at a controlled temperature (e.g., 25 °C).

    • Measure the turbidity of each well using a plate reader at a suitable wavelength (e.g., 620 nm).

    • The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to the blank.

5.1.2. Thermodynamic (Equilibrium) Solubility Assay (Shake-Flask Method)

This method determines the true equilibrium solubility.

  • Materials: this compound (solid), selected solvents (e.g., water, PBS pH 7.4, methanol), vials, orbital shaker/incubator, filtration device (e.g., 0.45 µm syringe filters), analytical balance, HPLC-UV or LC-MS/MS system.

  • Procedure:

    • Add an excess amount of solid this compound to a vial containing a known volume of the test solvent.

    • Seal the vials and place them in an orbital shaker/incubator at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

    • After incubation, allow the vials to stand to let the undissolved solid settle.

    • Carefully withdraw an aliquot of the supernatant and filter it to remove any undissolved particles.

    • Dilute the filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated HPLC-UV or LC-MS/MS method against a standard curve.

Stability Assessment

5.2.1. Forced Degradation Studies

These studies are designed to identify potential degradation products and pathways.

  • Hydrolytic Stability:

    • Prepare solutions of this compound in acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and neutral (e.g., water or PBS) media.

    • Incubate the solutions at a controlled temperature (e.g., 50-70 °C).

    • At specified time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method to determine the remaining parent compound and the formation of any degradation products.

  • Thermal Stability:

    • Store the solid compound and a solution of the compound at an elevated temperature (e.g., 60-80 °C) in a controlled oven.

    • At specified time points, analyze the samples by HPLC to assess for degradation.

    • Thermogravimetric Analysis (TGA) can be used to determine the decomposition temperature of the solid material.

  • Photostability:

    • Expose solutions of the compound in transparent containers to a light source that provides both UV and visible light (e.g., a photostability chamber with a xenon lamp).

    • Simultaneously, keep control samples protected from light.

    • At specified time points, analyze both the exposed and control samples by HPLC to evaluate the extent of photodegradation.

5.2.2. Stability-Indicating HPLC Method

A validated stability-indicating HPLC method is crucial for accurately quantifying the parent compound and separating it from any degradation products.

  • Typical HPLC Parameters for Sultams:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[5][6]

    • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).[5][6]

    • Flow Rate: 1.0 mL/min.[5][6]

    • Detection: UV detection at a suitable wavelength (e.g., 210-230 nm, as sultams may lack a strong chromophore).[5]

    • Column Temperature: Controlled at a specific temperature (e.g., 30 °C).

Visualizations

Logical Workflow for Solubility and Stability Assessment

G Workflow for Solubility and Stability Assessment cluster_solubility Solubility Assessment cluster_stability Stability Assessment kinetic_sol Kinetic Solubility (Turbidimetry) thermo_sol Thermodynamic Solubility (Shake-Flask) kinetic_sol->thermo_sol In-depth analysis forced_deg Forced Degradation Studies hydrolytic Hydrolytic (Acid, Base, Neutral) forced_deg->hydrolytic thermal Thermal forced_deg->thermal photo Photolytic forced_deg->photo start This compound analytical_method Develop Stability-Indicating HPLC Method start->analytical_method cluster_solubility cluster_solubility analytical_method->cluster_solubility cluster_stability cluster_stability analytical_method->cluster_stability data_analysis Data Analysis and Reporting cluster_solubility->data_analysis cluster_stability->data_analysis

Caption: A logical workflow for the comprehensive assessment of solubility and stability.

Potential Hydrolytic Degradation Pathway

G Potential Hydrolytic Degradation Pathway parent 1,3,4-Oxathiazinane 3,3-dioxide intermediate Tetrahedral Intermediate parent->intermediate H₂O (H⁺ or OH⁻) product Acyclic Amino Sulfonic Acid Derivative intermediate->product Ring Opening

Caption: A simplified representation of the potential hydrolytic degradation of this compound.

Conclusion

While specific experimental data for this compound remains limited, this technical guide provides a robust framework for understanding its likely solubility and stability characteristics based on the well-established chemistry of related sultams and sulfonamides. The compound is predicted to have moderate aqueous solubility and is expected to be susceptible to hydrolysis under acidic and basic conditions. For researchers and drug development professionals, the detailed experimental protocols provided herein offer a clear path forward for the empirical determination of these critical physicochemical parameters. Further studies are essential to fully characterize this compound and unlock its full potential in medicinal chemistry and other applications.

References

An In-depth Technical Guide to the Classification, Properties, and Applications of 1,3,4-Oxathiazinane 3,3-dioxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,4-oxathiazinane 3,3-dioxide core represents a significant, yet relatively underexplored, scaffold in heterocyclic chemistry. As a saturated six-membered ring containing oxygen, nitrogen, and a sulfonyl group, this structure is a type of sultam, or cyclic sulfonamide. Its unique arrangement of heteroatoms imparts a distinct set of physicochemical properties that are of growing interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the classification, synthesis, chemical and biological properties, and potential therapeutic applications of this compound and its derivatives. Detailed experimental protocols, quantitative biological data, and mechanistic insights are presented to serve as a valuable resource for researchers in the field.

Classification of this compound in Heterocyclic Chemistry

This compound is a heterocyclic compound characterized by a six-membered ring containing three different heteroatoms: oxygen, nitrogen, and sulfur.[1][2][3] Its systematic classification places it within several key categories of organic chemistry:

  • Heterocycle: It is a cyclic compound containing atoms of at least two different elements in its ring.

  • Oxathiazinane: This name specifies a six-membered (-an) ring containing one oxygen (oxa-), one sulfur (thia-), and one nitrogen (az-) atom. The numbers 1, 3, and 4 denote the positions of the oxygen, nitrogen, and sulfur atoms, respectively.

  • Sultam: This is the common name for a cyclic sulfonamide. The 3,3-dioxide designation indicates that the sulfur atom is in its highest oxidation state and is part of a sulfonyl group (SO₂), which is characteristic of sultams.[1] Sultams are considered sulfur analogs of lactams (cyclic amides) and are known for their broad range of medicinal activities.

  • Saturated Heterocycle: The "-ane" suffix in oxathiazinane indicates that the ring is fully saturated, meaning it contains no double bonds within the ring structure.

The sulfone moiety is a critical pharmacophore in medicinal chemistry, known for its ability to act as a hydrogen bond acceptor and its metabolic stability, making it an attractive feature in drug design.[1] The specific 1,3,4-arrangement of heteroatoms within the saturated six-membered ring defines the unique chemical space and potential for stereoisomerism in this class of compounds.

Physicochemical and Spectroscopic Properties

While extensive experimental data for the parent this compound is not widely published, its properties can be inferred from its structure and data available for related compounds. The PubChem database provides computed properties for the parent compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₃H₇NO₃SPubChem[2]
Molecular Weight 137.16 g/mol PubChem[2]
Topological Polar Surface Area 69.9 ŲPubChem[2]
Hydrogen Bond Donor Count 1PubChem[2]
Hydrogen Bond Acceptor Count 3PubChem[2]
Rotatable Bond Count 0PubChem[2]
LogP (calculated) -1.1PubChem[2]

Spectroscopic methods are essential for the structural elucidation and characterization of this compound and its derivatives.

Table 2: General Spectroscopic Data for 1,3,4-Oxathiazinane Derivatives

Spectroscopic TechniqueKey Features and Expected Chemical Shifts/Bands
¹H NMR Signals for the methylene protons adjacent to the oxygen, nitrogen, and sulfur atoms are expected in the range of δ 3.0-5.0 ppm. The chemical shifts will be influenced by the substituents on the nitrogen and carbon atoms.
¹³C NMR The carbon atoms bonded to the heteroatoms will appear in the downfield region of the spectrum, typically between δ 40-80 ppm.
IR Spectroscopy Strong characteristic absorption bands for the sulfonyl group (S=O) are expected around 1300-1350 cm⁻¹ (asymmetric stretching) and 1140-1180 cm⁻¹ (symmetric stretching). An N-H stretching band would be observed around 3200-3400 cm⁻¹ for the unsubstituted parent compound.
Mass Spectrometry The molecular ion peak (M⁺) would confirm the molecular weight of the compound. Fragmentation patterns would likely involve the loss of SO₂ and cleavage of the heterocyclic ring.

Synthesis and Experimental Protocols

The synthesis of the this compound core can be challenging, often requiring multi-step procedures to achieve the desired regioselectivity. A key synthetic route to the parent compound involves the deprotection of a nitrogen-protected precursor.

Synthesis of this compound via Hydrogenation

The parent this compound can be synthesized from its N-benzyl protected precursor, 4-benzyl-1,3,4-oxathiazinane 3,3-dioxide, through catalytic hydrogenation.[4]

Experimental Protocol: Hydrogenation of 4-benzyl-1,3,4-oxathiazinane 3,3-dioxide [4]

  • Reaction Setup: To a solution of 4-benzyl-1,3,4-oxathiazinane 3,3-dioxide (1.74 g, 7.66 mmol) in a mixture of ethyl acetate (50 mL) and absolute ethanol (50 mL), add 1 mL of acetic acid.

  • Inerting the Atmosphere: The solution is placed in a flask, which is then evacuated and purged with argon for one minute.

  • Catalyst Addition: 20% palladium(II) hydroxide on carbon (100 mg) is added to the reaction mixture.

  • Hydrogenation: The reaction mixture is shaken on a hydrogenation apparatus under a hydrogen pressure of 60 psi. The progress of the reaction is monitored by thin-layer chromatography (TLC) or an appropriate analytical technique until the starting material is consumed.

  • Workup: Upon completion, the reaction mixture is filtered to remove the catalyst. The filtrate is concentrated under reduced pressure to yield this compound.

Biological Activities and Therapeutic Potential

While research on the this compound scaffold is still emerging, studies on the broader class of oxathiazinane derivatives have revealed significant biological activities, particularly in the areas of oncology and infectious diseases.

Antineoplastic and Antibacterial Activity

Research on isomers of this compound, specifically 1,4,5-oxathiazine-4,4-dioxide derivatives, has demonstrated both antineoplastic and antibacterial properties. A notable example is the compound GP-2250 and its analogs, which have shown efficacy against various cancer cell lines and bacterial strains.

Table 3: Antineoplastic Activity of 1,4,5-Oxathiazinane-4,4-dioxide Derivatives (EC₅₀ values in µM)

CompoundPanc TuI (Pancreatic)HCT 116 (Colon)MCC 14.2 (Merkel Cell)MDA MB 468 (Breast)
GP-2250 589423419893
2289 >1000549851>1000
2293 97711085581489
2296 >1000801750>1000

Data sourced from a study on 1,4,5-oxathiazinane-4,4-dioxide derivatives.

Table 4: Antibacterial Activity of 1,4,5-Oxathiazinane-4,4-dioxide Derivatives (Zone of Inhibition in mm)

CompoundE. coliS. aureusMRSA
GP-2250 24.532.566.5
2289 18.527.5-
2293 19.531.532.5
2296 23.038.043.0

Data sourced from a study on 1,4,5-oxathiazinane-4,4-dioxide derivatives. Concentration of 60 mg/mL.

Mechanism of Action: A Potential Role for Reactive Oxygen Species (ROS)

The dual antineoplastic and antibacterial activities of some oxathiazinane derivatives suggest a common mechanism of action. Studies on the 1,4,5-oxathiazine-4,4-dioxide isomer GP-2250 indicate that its biological effects are mediated through the induction of reactive oxygen species (ROS). The addition of the ROS scavenger N-acetylcysteine (NAC) was shown to inhibit both the anticancer and antibacterial effects of GP-2250. This suggests that these compounds may disrupt cellular redox homeostasis, leading to oxidative stress and subsequent cell death in both cancer cells and bacteria.

Proposed Signaling Pathway

The following diagram illustrates the proposed mechanism of action for bioactive oxathiazinane dioxides, leading to apoptosis in cancer cells.

G Oxathiazinane 1,3,4-Oxathiazinane 3,3-dioxide Derivative ROS Increased Cellular ROS Oxathiazinane->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress Mitochondria Mitochondrial Dysfunction OxidativeStress->Mitochondria DNA_Damage DNA Damage OxidativeStress->DNA_Damage Apoptosis Apoptosis Mitochondria->Apoptosis DNA_Damage->Apoptosis

Caption: Proposed ROS-mediated apoptosis pathway.

Experimental Workflow for Activity Screening

A typical workflow for screening the biological activity of newly synthesized this compound derivatives is outlined below.

G cluster_synthesis Synthesis & Purification cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies Synthesis Synthesis of Derivatives Purification Purification & Characterization Synthesis->Purification Anticancer Anticancer Assays (MTT, BrdU) Purification->Anticancer Antibacterial Antibacterial Assays (MIC, Zone of Inhibition) Purification->Antibacterial ROS_Assay ROS Measurement Anticancer->ROS_Assay Antibacterial->ROS_Assay Apoptosis_Assay Apoptosis Analysis ROS_Assay->Apoptosis_Assay

Caption: Workflow for biological evaluation.

Future Perspectives and Conclusion

The this compound scaffold holds considerable promise for the development of novel therapeutic agents. The presence of the sultam functionality, combined with the unique stereochemical possibilities of the saturated heterocyclic ring, provides a rich chemical space for exploration. Future research should focus on the development of efficient and stereoselective synthetic routes to a diverse library of this compound derivatives.

Key areas for future investigation include:

  • Elucidation of Structure-Activity Relationships (SAR): Systematic modification of the scaffold will be crucial to identify the key structural features responsible for biological activity and to optimize potency and selectivity.

  • Mechanism of Action Studies: Further investigation into the role of ROS and other potential cellular targets will provide a deeper understanding of how these compounds exert their effects.

  • Pharmacokinetic and Toxicological Profiling: In vivo studies are necessary to evaluate the drug-like properties and safety profiles of promising lead compounds.

References

Methodological & Application

Synthesis and Characterization of 1,3,4-Oxathiazinane 3,3-dioxide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and characterization of 1,3,4-Oxathiazinane 3,3-dioxide, a heterocyclic compound of interest in medicinal chemistry and drug development. The protocols outlined below are based on established synthetic routes and standard characterization techniques.

Introduction

This compound is a six-membered saturated heterocyclic compound containing an oxygen, a nitrogen, and a sulfur atom, with the sulfur existing in a high oxidation state as a sulfone. This structural motif is of interest to medicinal chemists due to the prevalence of sulfone groups in a variety of therapeutic agents, where they can act as hydrogen bond acceptors and contribute to metabolic stability.[1] The synthesis of such heterocyclic systems can be challenging, often requiring multi-step procedures.[1] This document details a two-step synthesis starting from a benzyl-protected precursor, followed by its characterization using modern spectroscopic techniques.

Synthesis Protocols

The synthesis of this compound is achieved through a two-step process involving the initial synthesis of a benzyl-protected intermediate, 4-benzyl-1,3,4-oxathiazinane 3,3-dioxide, followed by a debenzylation reaction via hydrogenation.

Step 1: Synthesis of 4-benzyl-1,3,4-oxathiazinane 3,3-dioxide

General Proposed Protocol (Hypothetical): This protocol is based on general principles of organic synthesis and would require experimental optimization.

  • Synthesis of N-benzyl-2-hydroxyethanesulfonamide: React 2-hydroxyethanesulfonyl chloride with benzylamine in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) in an inert solvent (e.g., dichloromethane or tetrahydrofuran) at a controlled temperature (e.g., 0 °C to room temperature).

  • Purification: After the reaction is complete, the mixture would be worked up by washing with aqueous solutions to remove salts and excess reagents. The organic layer would be dried and concentrated, and the crude product purified by column chromatography or recrystallization.

  • Cyclization to 4-benzyl-1,3,4-oxathiazinane 3,3-dioxide: The purified N-benzyl-2-hydroxyethanesulfonamide would then be subjected to an intramolecular cyclization. This could potentially be achieved under dehydrating conditions, for example, using a strong acid catalyst or a reagent like Mitsunobu conditions, though specific conditions would need to be developed.

Step 2: Synthesis of this compound

The final product is obtained by the removal of the benzyl protecting group from the intermediate synthesized in Step 1. A known method for this transformation is catalytic hydrogenation.[1][3]

Experimental Protocol:

  • Reaction Setup: To a solution of 4-benzyl-1,3,4-oxathiazinane 3,3-dioxide (1.0 equivalent) in a suitable solvent mixture such as ethyl acetate and absolute ethanol, add a catalytic amount of 20% palladium(II) hydroxide on carbon.[3] A small amount of acetic acid may also be added.[3]

  • Hydrogenation: The reaction vessel is placed on a hydrogenation apparatus and subjected to a hydrogen atmosphere (e.g., 60 psi).[3] The reaction is typically stirred or shaken at room temperature.

  • Monitoring: The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC), to confirm the complete consumption of the starting material.[3]

  • Work-up and Purification: Upon completion, the catalyst is removed by filtration through a pad of celite. The filtrate is then concentrated under reduced pressure to yield the crude product. The crude this compound can be further purified by recrystallization or column chromatography to obtain the final product of high purity.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected spectroscopic data based on the structure of this compound. While specific experimental data from the literature is limited in the provided search results, typical spectral ranges for the functional groups present can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for elucidating the molecular structure. Although a full, detailed spectrum was not found in the search results, it has been reported that the ¹H NMR spectrum was recorded at 400 MHz and showed distinct signals for the different protons in the molecule.[1]

Table 1: Predicted NMR Spectroscopic Data for this compound

Nucleus Predicted Chemical Shift (δ, ppm) Multiplicity Assignment
¹H~ 4.5 - 5.0mO-CH₂-CH₂-N
¹H~ 3.5 - 4.0mO-CH₂-CH₂-N
¹H~ 3.0 - 3.5mS-CH₂-N
¹H~ 4.0 - 4.5 (broad)sN-H
¹³C~ 70 - 80-O-CH₂
¹³C~ 45 - 55-N-CH₂ (adjacent to O)
¹³C~ 40 - 50-S-CH₂

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Table 2: Expected Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹) Intensity Assignment
3400 - 3200Medium, BroadN-H stretch
1350 - 1300StrongAsymmetric SO₂ stretch
1180 - 1140StrongSymmetric SO₂ stretch
1100 - 1000StrongC-O stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Table 3: Expected Mass Spectrometry Data for this compound

Technique Expected m/z Assignment
Electrospray Ionization (ESI)[M+H]⁺, [M+Na]⁺Molecular ion peaks

Signaling Pathways and Experimental Workflows

Diagrams illustrating the synthetic pathway and characterization workflow can aid in understanding the experimental process.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Benzyl-Protected Intermediate cluster_step2 Step 2: Deprotection N-Benzyl-2-hydroxyethanesulfonamide N-Benzyl-2-hydroxyethanesulfonamide 4-Benzyl-1,3,4-oxathiazinane_3,3-dioxide 4-Benzyl-1,3,4-oxathiazinane_3,3-dioxide N-Benzyl-2-hydroxyethanesulfonamide->4-Benzyl-1,3,4-oxathiazinane_3,3-dioxide Cyclization 1,3,4-Oxathiazinane_3,3-dioxide 1,3,4-Oxathiazinane_3,3-dioxide 4-Benzyl-1,3,4-oxathiazinane_3,3-dioxide->1,3,4-Oxathiazinane_3,3-dioxide Hydrogenation (Pd(OH)₂/C, H₂)

Caption: Synthetic workflow for this compound.

Characterization_Workflow Synthesized_Compound Crude 1,3,4-Oxathiazinane 3,3-dioxide Purification Purification (Recrystallization or Chromatography) Synthesized_Compound->Purification Pure_Compound Pure 1,3,4-Oxathiazinane 3,3-dioxide Purification->Pure_Compound Structural_Analysis Structural Analysis Pure_Compound->Structural_Analysis NMR ¹H and ¹³C NMR Structural_Analysis->NMR IR FTIR Spectroscopy Structural_Analysis->IR MS Mass Spectrometry Structural_Analysis->MS Final_Confirmation Structure Confirmation NMR->Final_Confirmation IR->Final_Confirmation MS->Final_Confirmation

Caption: Characterization workflow for this compound.

References

Application Notes and Protocols: One-Pot Synthesis of 1,3,4-Oxathiazinane 3,3-Dioxide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The one-pot synthesis of 1,3,4-oxathiazinane 3,3-dioxide derivatives is not well-documented in current scientific literature. The following application notes and protocols describe a proposed, chemically plausible, yet hypothetical one-pot synthetic strategy based on established principles of organic chemistry. This conceptual framework is intended to serve as a starting point for experimental investigation.

Application Notes

The this compound scaffold represents a unique heterocyclic system incorporating a sulfonamide moiety, a privileged functional group in medicinal chemistry. Sulfonamides are known bioisosteres of amides and are present in a wide array of therapeutic agents, exhibiting antibacterial, anticancer, and anti-inflammatory properties.[1] The cyclic nature of the proposed scaffold, combined with the rigidifying effect of the sulfone group, could offer a novel three-dimensional chemical space for interaction with biological targets.

Derivatives of this core structure are of interest for their potential applications in drug discovery and development. The synthesis of a library of these compounds would enable screening for various biological activities. For instance, related oxathiazinane derivatives, such as 1,4,5-oxathiazine-4,4-dioxides, have demonstrated antineoplastic and antibacterial activity, suggesting that the 1,3,4-isomer class could also possess valuable pharmacological properties.

The proposed one-pot synthesis offers a streamlined approach to this novel class of compounds, potentially accelerating the drug discovery process by enabling rapid access to a diverse range of derivatives for structure-activity relationship (SAR) studies.

Proposed One-Pot Synthetic Protocol

This protocol outlines a hypothetical one-pot, three-component reaction for the synthesis of this compound derivatives. The proposed reaction involves the condensation of a substituted hydrazine, an aldehyde or ketone, and a sulfonylating agent.

General Reaction Scheme:

A substituted hydrazine (1) is reacted with an aldehyde or ketone (2) to form a hydrazone intermediate in situ. This is followed by the addition of a sulfonylating agent, such as a halosulfonylacetic acid or a related bifunctional reagent, which undergoes cyclization to yield the desired this compound derivative (3).

Detailed Experimental Protocol (Hypothetical Example: Synthesis of 4-Phenyl-1,3,4-oxathiazinane 3,3-dioxide)

Materials:

  • Phenylhydrazine (1.0 mmol, 1.0 equiv)

  • Formaldehyde (37% in water, 1.1 mmol, 1.1 equiv)

  • Chloromethanesulfonyl chloride (1.0 mmol, 1.0 equiv)

  • Triethylamine (2.5 mmol, 2.5 equiv)

  • Anhydrous Dichloromethane (DCM), 20 mL

  • Round-bottom flask (50 mL) with magnetic stirrer

  • Standard glassware for workup and purification

Procedure:

  • To a 50 mL round-bottom flask containing a magnetic stir bar, add anhydrous dichloromethane (10 mL).

  • Add phenylhydrazine (1.0 mmol) to the flask and stir until dissolved.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add formaldehyde (1.1 mmol) to the stirred solution. Allow the reaction to proceed at 0 °C for 30 minutes to form the hydrazone intermediate.

  • In a separate flask, dissolve chloromethanesulfonyl chloride (1.0 mmol) and triethylamine (2.5 mmol) in anhydrous dichloromethane (10 mL).

  • Slowly add the solution of chloromethanesulfonyl chloride and triethylamine to the reaction mixture at 0 °C over a period of 15 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 10 mL of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer with brine (2 x 10 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-phenyl-1,3,4-oxathiazinane 3,3-dioxide.

Data Presentation

The following table summarizes hypothetical quantitative data for the proposed one-pot synthesis of various this compound derivatives. Yields are estimated based on analogous heterocyclic synthesis reactions.

EntryHydrazine (1)Aldehyde/Ketone (2)Product (3)Hypothetical Yield (%)
1PhenylhydrazineFormaldehyde4-Phenyl-1,3,4-oxathiazinane 3,3-dioxide65
24-MethoxyphenylhydrazineFormaldehyde4-(4-Methoxyphenyl)-1,3,4-oxathiazinane 3,3-dioxide70
34-ChlorophenylhydrazineFormaldehyde4-(4-Chlorophenyl)-1,3,4-oxathiazinane 3,3-dioxide60
4PhenylhydrazineAcetaldehyde2-Methyl-4-phenyl-1,3,4-oxathiazinane 3,3-dioxide55
5PhenylhydrazineAcetone2,2-Dimethyl-4-phenyl-1,3,4-oxathiazinane 3,3-dioxide50

Visualizations

Proposed One-Pot Synthesis Workflow

One_Pot_Synthesis Hydrazine Substituted Hydrazine (1) Intermediate In situ Hydrazone Formation Hydrazine->Intermediate Step 1a Aldehyde Aldehyde/Ketone (2) Aldehyde->Intermediate SulfonylatingAgent Sulfonylating Agent Cyclization Cyclization SulfonylatingAgent->Cyclization Intermediate->Cyclization Step 1b Product 1,3,4-Oxathiazinane 3,3-dioxide (3) Cyclization->Product One-Pot Reaction

Caption: Proposed workflow for the one-pot synthesis.

Proposed Signaling Pathway for Biological Activity

Signaling_Pathway Oxathiazinane 1,3,4-Oxathiazinane 3,3-Dioxide Derivative TargetProtein Target Protein (e.g., Kinase, Enzyme) Oxathiazinane->TargetProtein Inhibition/Modulation SignalingCascade Downstream Signaling Cascade TargetProtein->SignalingCascade CellularResponse Cellular Response (e.g., Apoptosis, Anti-inflammation) SignalingCascade->CellularResponse

Caption: Hypothetical mechanism of biological action.

References

Chiral Synthesis of 1,3,4-Oxathiazinane 3,3-Dioxide Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chiral synthesis of 1,3,4-oxathiazinane 3,3-dioxide derivatives. This class of heterocyclic compounds holds significant interest in medicinal chemistry due to their potential as chiral building blocks and pharmacophores. The protocols outlined below utilize a chiral pool approach, starting from readily available and enantiomerically pure amino acids, to ensure the stereochemical integrity of the final products.

Introduction

1,3,4-Oxathiazinane 3,3-dioxides are six-membered saturated heterocyclic systems containing sulfur, nitrogen, and oxygen atoms. The incorporation of a stereocenter, often derived from a natural amino acid, makes them valuable scaffolds in asymmetric synthesis and drug discovery. Their rigid conformation and the presence of a sulfonyl group can influence biological activity and pharmacokinetic properties. The synthetic strategy detailed herein involves a three-step sequence starting from a chiral amino acid: esterification, reduction to the corresponding amino alcohol, and subsequent cyclization to form the target heterocyclic ring.

Data Presentation

The following table summarizes the expected yields for each step of the synthesis, starting from L-Serine as a representative chiral precursor.

StepTransformationStarting MaterialProductReagentsTypical Yield (%)
1EsterificationL-SerineL-Serine methyl ester hydrochlorideThionyl chloride, Methanol~95%
2ReductionL-Serine methyl ester hydrochloride(R)-2-amino-1,3-propanediol (L-Serinol)Sodium borohydride, Calcium chloride~85%
3Cyclization & Oxidation(R)-2-amino-1,3-propanediol(R)-1,3,4-Oxathiazinane 3,3-dioxideThionyl chloride, Pyridine, Sodium periodate, Ruthenium(III) chloride hydrate~70-80%

Experimental Protocols

Step 1: Synthesis of L-Serine methyl ester hydrochloride

This protocol describes the esterification of L-Serine using thionyl chloride in methanol.

Materials:

  • L-Serine

  • Anhydrous Methanol (MeOH)

  • Thionyl chloride (SOCl₂)

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

Procedure:

  • Suspend L-Serine (1.0 eq) in anhydrous methanol (5-10 mL per gram of serine) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 24 hours. The suspension will gradually dissolve to give a clear solution.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain a white solid.

  • Wash the solid with diethyl ether and dry under vacuum to yield L-Serine methyl ester hydrochloride.

Step 2: Synthesis of (R)-2-amino-1,3-propanediol (L-Serinol)

This protocol details the reduction of the serine methyl ester to the corresponding chiral amino alcohol.

Materials:

  • L-Serine methyl ester hydrochloride

  • Anhydrous Ethanol (EtOH)

  • Sodium borohydride (NaBH₄)

  • Calcium chloride (CaCl₂)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve L-Serine methyl ester hydrochloride (1.0 eq) in anhydrous ethanol (10-15 mL per gram of ester) in a round-bottom flask.

  • Add calcium chloride (0.5 eq) to the solution and stir until dissolved.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (3.0 eq) portion-wise to the reaction mixture. Caution: Hydrogen gas is evolved.

  • After the addition, stir the reaction mixture at room temperature for 12-16 hours.

  • Quench the reaction by the slow addition of water.

  • Filter the mixture to remove the inorganic salts and wash the solid with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude L-Serinol. The product can be purified by crystallization or column chromatography.

Step 3: Synthesis of (R)-1,3,4-Oxathiazinane 3,3-dioxide

This protocol describes the cyclization of L-Serinol to form the target heterocyclic compound. This is a two-part process involving the formation of the cyclic sulfamidite followed by its oxidation.

Materials:

  • (R)-2-amino-1,3-propanediol (L-Serinol)

  • Anhydrous Dichloromethane (DCM)

  • Pyridine

  • Thionyl chloride (SOCl₂)

  • Acetonitrile (MeCN)

  • Water

  • Sodium periodate (NaIO₄)

  • Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

Procedure:

Part A: Formation of the Cyclic Sulfamidite

  • Dissolve L-Serinol (1.0 eq) in anhydrous dichloromethane (15-20 mL per gram of serinol) in a round-bottom flask.

  • Add pyridine (2.5 eq) and cool the mixture to 0 °C.

  • Slowly add a solution of thionyl chloride (1.1 eq) in anhydrous dichloromethane dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude cyclic sulfamidite.

Part B: Oxidation to the this compound

  • Dissolve the crude cyclic sulfamidite in a mixture of acetonitrile and water (e.g., 3:1 v/v).

  • Add sodium periodate (1.5 eq) and a catalytic amount of ruthenium(III) chloride hydrate (0.01 eq).

  • Stir the reaction mixture vigorously at room temperature for 2-4 hours. The reaction progress can be monitored by TLC.

  • After completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove insoluble materials.

  • Wash the filtrate with saturated aqueous sodium thiosulfate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure (R)-1,3,4-Oxathiazinane 3,3-dioxide.

Visualizations

The following diagrams illustrate the overall synthetic workflow.

Chiral_Synthesis_Workflow Start Chiral Amino Acid (e.g., L-Serine) Ester Step 1: Esterification (SOCl₂, MeOH) Start->Ester AminoEster Chiral Amino Ester (L-Serine methyl ester) Ester->AminoEster Reduction Step 2: Reduction (NaBH₄) AminoEster->Reduction AminoAlcohol Chiral Amino Alcohol (L-Serinol) Reduction->AminoAlcohol Cyclization Step 3: Cyclization & Oxidation (SOCl₂, Oxidation) AminoAlcohol->Cyclization FinalProduct Chiral 1,3,4-Oxathiazinane 3,3-dioxide Cyclization->FinalProduct

Caption: Overall workflow for the chiral synthesis.

Cyclization_Mechanism_Pathway cluster_step3 Detailed Cyclization and Oxidation (Step 3) AminoAlcohol Chiral Amino Alcohol Sulfamidite_Formation Reaction with SOCl₂ (Pyridine, DCM) AminoAlcohol->Sulfamidite_Formation Cyclization Cyclic_Sulfamidite Intermediate: Cyclic Sulfamidite Sulfamidite_Formation->Cyclic_Sulfamidite Oxidation Oxidation (NaIO₄, RuCl₃) Cyclic_Sulfamidite->Oxidation Final_Product 1,3,4-Oxathiazinane 3,3-dioxide Oxidation->Final_Product

Caption: Detailed pathway of the cyclization step.

Application Notes and Protocols for 1,3,4-Oxathiazinane 3,3-Dioxide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of the 1,3,4-oxathiazinane 3,3-dioxide scaffold are emerging as a promising class of bioactive molecules. While research on this specific heterocyclic system is evolving, studies on closely related oxathiazinane derivatives, particularly tetrahydro-1,4,5-oxathiazine-4,4-dioxide (GP-2250), have revealed significant antineoplastic and antibacterial properties.[1][2] The primary mechanism of action for these compounds appears to be linked to the induction of reactive oxygen species (ROS), leading to cellular damage and apoptosis in cancer cells and bacteria.[1][2] Furthermore, investigations into GP-2250 have uncovered a multi-faceted mechanism that also involves the inhibition of key signaling pathways such as AKT/mTOR and hypoxia-inducible factor-1α (HIF-1α), as well as the disruption of tumor metabolism.[3][4][5]

These application notes provide an overview of the biological activities of oxathiazinane derivatives and detailed protocols for assessing their mechanism of action.

Mechanism of Action

The biological activity of oxathiazinane derivatives is attributed to at least two interconnected mechanisms:

  • Induction of Reactive Oxygen Species (ROS): A principal mechanism is the significant increase in intracellular ROS levels.[1] This surge in ROS creates a state of oxidative stress that can damage cellular components, including lipids, proteins, and DNA, ultimately triggering apoptotic cell death in both cancer cells and pathogenic bacteria. The correlation between the antineoplastic/antibacterial efficacy and the capacity to induce ROS suggests this is a central feature of their activity.[1][2]

  • Inhibition of Pro-Survival Signaling Pathways: The derivative GP-2250 has been shown to inhibit the AKT/mTOR signaling pathway.[4][5] This pathway is crucial for cell growth, proliferation, and survival in many cancer types. By inhibiting this pathway, GP-2250 can effectively halt tumor progression. Additionally, GP-2250 has been found to suppress the expression of HIF-1α, a key transcription factor in tumor adaptation to hypoxic conditions, and to reduce glycolysis and ATP synthesis in cancer cells.[3][4][5]

Data Presentation

Antineoplastic Activity of Oxathiazinane Derivatives

The following table summarizes the effect of various oxathiazinane derivatives on the viability of different cancer cell lines. A significant reduction in cell viability was observed for compounds GP-2250, 2289, 2293, and 2296 at a concentration of 2000 µM.[1]

CompoundCancer Cell Line% Reduction in Cell Viability (at 2000 µM)
GP-2250 HCT 116 (Colon)> 90%
Panc Tu I (Pancreas)> 90%
MCC 14.2 (Skin)> 90%
MDA MB 468 (Breast)> 90%
2289 HCT 116 (Colon)~76.6%
Panc Tu I (Pancreas)> 80%
MCC 14.2 (Skin)> 80%
MDA MB 468 (Breast)> 80%
2293 HCT 116 (Colon)~77.9%
Panc Tu I (Pancreas)> 80%
MCC 14.2 (Skin)> 80%
MDA MB 468 (Breast)> 80%
2296 HCT 116 (Colon)> 80%
Panc Tu I (Pancreas)> 80%
MCC 14.2 (Skin)> 80%
MDA MB 468 (Breast)> 80%
2255, 2256, 2287 All tested cell linesNo significant reduction
Antibacterial Activity of Oxathiazinane Derivatives

The antibacterial efficacy was assessed using the Kirby-Bauer disc diffusion test. The diameter of the inhibition zone indicates the susceptibility of the bacterial strain to the compound.[1]

CompoundBacterial StrainInhibition Zone Diameter (mm)
GP-2250 MRSA27.5 - 49.5
2289 MRSA27.5 - 49.5
2293 MRSA27.5 - 49.5
2296 MRSA27.5 - 49.5
2255, 2256, 2287 All tested strains< 10

Experimental Protocols

Protocol 1: Assessment of Antineoplastic Activity (MTT Cytotoxicity Assay)

This protocol is for determining the effect of oxathiazinane derivatives on the viability of cancer cells.

Materials:

  • Cancer cell lines (e.g., HCT 116, Panc Tu I, MDA MB 468)

  • 96-well plates

  • Complete cell culture medium

  • Oxathiazinane derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 15,000-20,000 cells per well in 100 µL of complete medium.[1]

  • Incubate for 24 hours to allow for cell attachment.[1]

  • Prepare serial dilutions of the oxathiazinane derivatives (e.g., 50 to 2000 µM).[1]

  • Treat the cells with the different concentrations of the derivatives and a vehicle control (e.g., ddH₂O).[1]

  • Incubate for 24 hours.[1]

  • Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Add 100 µL of solubilization buffer to each well and incubate overnight in the dark.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Assessment of ROS Induction

This protocol details the measurement of intracellular ROS levels following treatment with oxathiazinane derivatives.

Materials:

  • Cancer cell lines

  • 96-well plates

  • Complete cell culture medium

  • Oxathiazinane derivatives

  • Cellular ROS/Superoxide Detection Assay Kit (e.g., Abcam, ab139476)

  • Fluorescence microplate reader

Procedure:

  • Seed cells in a 96-well plate to achieve a subconfluent monolayer.[1]

  • Incubate for 24 hours.[1]

  • Treat the cells with the oxathiazinane derivatives (e.g., 2000 µM) for 2 hours.[1] Include an untreated control group.[1]

  • Follow the manufacturer's instructions for the Cellular ROS/Superoxide Detection Assay Kit to add the ROS-sensitive fluorescent probe.[1]

  • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Express the ROS levels as a percentage increase relative to the untreated control cells.[1]

Visualizations

G cluster_0 Experimental Workflow: Antineoplastic & Antibacterial Activity start Start synthesis Synthesize Oxathiazinane Derivatives start->synthesis treatment_cancer Treat with Derivatives synthesis->treatment_cancer treatment_bacteria Treat with Derivatives synthesis->treatment_bacteria cancer_cells Cancer Cell Lines (e.g., HCT 116, Panc Tu I) cancer_cells->treatment_cancer bacteria Bacterial Strains (e.g., MRSA) bacteria->treatment_bacteria viability_assay Assess Cell Viability (MTT Assay) treatment_cancer->viability_assay diffusion_assay Assess Antibacterial Activity (Disc Diffusion Test) treatment_bacteria->diffusion_assay ros_assay Measure ROS Levels viability_assay->ros_assay diffusion_assay->ros_assay data_analysis Analyze Data & Correlate Activities ros_assay->data_analysis end End data_analysis->end

Caption: Workflow for evaluating the dual antineoplastic and antibacterial activity of oxathiazinane derivatives.

G cluster_1 Proposed Mechanism of Action derivative 1,3,4-Oxathiazinane 3,3-Dioxide Derivative ros Increased Intracellular Reactive Oxygen Species (ROS) derivative->ros akt_mtor Inhibition of AKT/mTOR Pathway derivative->akt_mtor hif1a Inhibition of HIF-1α derivative->hif1a glycolysis Reduced Glycolysis & ATP Synthesis derivative->glycolysis oxidative_stress Oxidative Stress ros->oxidative_stress reduced_proliferation Reduced Cell Proliferation & Survival akt_mtor->reduced_proliferation hif1a->reduced_proliferation glycolysis->reduced_proliferation cell_damage Damage to DNA, Proteins, Lipids oxidative_stress->cell_damage apoptosis Apoptosis cell_damage->apoptosis reduced_proliferation->apoptosis

Caption: Signaling pathways modulated by oxathiazinane derivatives leading to apoptosis.

References

Application Notes and Protocols: 1,3,4-Oxathiazinane 3,3-dioxide as a Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3,4-oxathiazinane 3,3-dioxide ring system is an emerging heterocyclic scaffold in medicinal chemistry.[1] This six-membered, saturated ring contains oxygen, nitrogen, and a sulfone group, offering a unique combination of properties for drug design.[1] The sulfone moiety provides metabolic stability and acts as a hydrogen bond acceptor, while the overall structure can serve as a versatile template for the synthesis of diverse compound libraries.[1] Derivatives of the related 1,4,5-oxathiazinane scaffold have demonstrated promising antineoplastic and antibacterial activities, suggesting the potential of the this compound core in developing novel therapeutic agents.[2] The mechanism of action for these related compounds appears to be driven by the induction of reactive oxygen species (ROS), presenting a targeted approach for cancer therapy.[2]

This document provides detailed application notes on the significance of the this compound scaffold, summarizes key biological data of a closely related isomer to highlight its potential, and offers detailed experimental protocols for the synthesis of derivatives and the evaluation of their biological activity.

Biological Activity and Potential Applications

While specific biological data for this compound derivatives is still emerging, studies on the isomeric 1,4,5-oxathiazinane-4,4-dioxide scaffold provide valuable insights into the potential therapeutic applications. Derivatives of this related scaffold have shown both antineoplastic and antibacterial effects.[2]

Antineoplastic and Antibacterial Activity

A series of oxathiazinane derivatives have been evaluated for their efficacy against various cancer cell lines and bacterial strains. The biological activity appears to be linked to the induction of high levels of reactive oxygen species (ROS) in cancer cells.[2]

Table 1: Antineoplastic Activity of 1,4,5-Oxathiazinane-4,4-dioxide Derivatives (EC₅₀ in µM) [2]

CompoundPanc TuIHCT 116MCC 14.2MDA MB 468
GP-2250589423419893
2289>1000>1000>1000>1000
229397711085581489
2296>1000>1000>1000>1000

Table 2: Antibacterial Activity of 1,4,5-Oxathiazinane-4,4-dioxide Derivatives [2]

CompoundAntibacterial Activity against MRSA
GP-2250Yes
2289Yes
2293Yes
2296Yes
2255No
2256No
2287No

The data suggests a structure-activity relationship where certain substitutions on the oxathiazinane ring are crucial for both anticancer and antibacterial effects.[2] The correlation with ROS induction points to a pro-oxidative mechanism of action, which can be selectively toxic to cancer cells that often have a compromised antioxidant defense system.

Hypothesized Mechanism of Action Scaffold 1,3,4-Oxathiazinane 3,3-dioxide Derivative CancerCell Cancer Cell Scaffold->CancerCell ROS Increased Intracellular Reactive Oxygen Species (ROS) CancerCell->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress Damage Damage to DNA, Proteins, and Lipids OxidativeStress->Damage Apoptosis Apoptosis (Programmed Cell Death) Damage->Apoptosis

Caption: Hypothesized ROS-mediated mechanism of action.

Experimental Protocols

Synthesis of this compound Derivatives

A plausible synthetic route to the this compound scaffold involves the intramolecular cyclization of an N-(hydroxymethyl)sulfonamide precursor. The parent scaffold can be obtained by deprotection of a nitrogen-protected intermediate, such as a 4-benzyl derivative.

Protocol 1: Synthesis of 4-Benzyl-1,3,4-oxathiazinane 3,3-dioxide

This protocol is a hypothetical route based on established chemical principles for the formation of related heterocyclic systems.

Materials:

  • Benzylamine

  • Methanesulfonyl chloride

  • Triethylamine

  • Paraformaldehyde

  • Strong acid catalyst (e.g., concentrated sulfuric acid)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Synthesis of N-Benzylmethanesulfonamide:

    • Dissolve benzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM at 0 °C.

    • Slowly add methanesulfonyl chloride (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Wash the reaction mixture with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-benzylmethanesulfonamide.

  • Hydroxymethylation of N-Benzylmethanesulfonamide:

    • Suspend N-benzylmethanesulfonamide (1.0 eq) and paraformaldehyde (1.5 eq) in anhydrous DCM.

    • Add a catalytic amount of a strong acid (e.g., 1-2 drops of concentrated sulfuric acid).

    • Reflux the mixture for 24 hours until the starting material is consumed (monitor by TLC).

    • Cool the reaction to room temperature and quench with saturated sodium bicarbonate solution.

    • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

    • Concentrate under reduced pressure.

  • Intramolecular Cyclization:

    • The crude N-(hydroxymethyl)-N-benzylmethanesulfonamide is often cyclized in situ during the hydroxymethylation step with acid catalysis and heat. If not, the crude product can be redissolved in a high-boiling point solvent like toluene with a catalytic amount of p-toluenesulfonic acid and heated to reflux to drive the cyclization.

    • Purify the resulting 4-benzyl-1,3,4-oxathiazinane 3,3-dioxide by silica gel column chromatography.

Protocol 2: Deprotection to yield this compound

Materials:

  • 4-Benzyl-1,3,4-oxathiazinane 3,3-dioxide

  • Palladium on carbon (10 wt. %)

  • Methanol or Ethanol

  • Hydrogen gas supply

Procedure:

  • Dissolve 4-benzyl-1,3,4-oxathiazinane 3,3-dioxide (1.0 eq) in methanol or ethanol.

  • Add palladium on carbon (10 mol %).

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield this compound.

General Synthetic Workflow cluster_0 Step 1: Sulfonamide Formation cluster_1 Step 2: Cyclization Precursor Formation cluster_2 Step 3: Ring Formation and Deprotection Amine Primary Amine (e.g., Benzylamine) Sulfonamide N-Substituted Sulfonamide Amine->Sulfonamide SulfonylChloride Sulfonyl Chloride (e.g., Mesyl Chloride) SulfonylChloride->Sulfonamide Hydroxymethyl N-(Hydroxymethyl) Sulfonamide Sulfonamide->Hydroxymethyl Formaldehyde Formaldehyde Source Formaldehyde->Hydroxymethyl Cyclization Intramolecular Cyclization Hydroxymethyl->Cyclization ProtectedScaffold Protected Scaffold (e.g., N-Benzyl) Cyclization->ProtectedScaffold Deprotection Deprotection ProtectedScaffold->Deprotection FinalScaffold 1,3,4-Oxathiazinane 3,3-dioxide Deprotection->FinalScaffold

Caption: Synthetic workflow for the scaffold.

Biological Evaluation Protocols

Protocol 3: In Vitro Antineoplastic Activity Assay (MTT Assay)

Materials:

  • Cancer cell lines (e.g., Panc TuI, HCT 116, MDA MB 468)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds (typically from 0.1 to 100 µM) and a vehicle control (DMSO).

  • Incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the EC₅₀ values.

Protocol 4: Intracellular ROS Measurement (DCFDA Assay)

Materials:

  • Cancer cell lines

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFDA)

  • Hanks' Balanced Salt Solution (HBSS)

  • 96-well black-walled plates

  • Fluorescence microplate reader

Procedure:

  • Seed cells in a 96-well black-walled plate and allow them to adhere overnight.

  • Treat cells with the test compounds at desired concentrations for a specified time (e.g., 1-24 hours). Include a positive control (e.g., H₂O₂) and a vehicle control.

  • Remove the treatment medium and wash the cells once with warm HBSS.

  • Add 100 µL of 10 µM DCFDA in HBSS to each well and incubate for 30-45 minutes at 37 °C, protected from light.

  • Remove the DCFDA solution and wash the cells once with HBSS.

  • Add 100 µL of HBSS to each well.

  • Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.

Protocol 5: Antibacterial Activity Assay (Broth Microdilution)

Materials:

  • Bacterial strains (e.g., Methicillin-resistant Staphylococcus aureus - MRSA)

  • Mueller-Hinton Broth (MHB)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

  • Resazurin solution

Procedure:

  • Prepare serial dilutions of the test compounds in MHB in a 96-well plate.

  • Add the bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include a positive control (a known antibiotic) and a negative control (no compound).

  • Incubate the plate at 37 °C for 18-24 hours.

  • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Optionally, add a viability indicator like resazurin to aid in determining the MIC.

Conclusion

The this compound scaffold represents a promising starting point for the development of new therapeutic agents, particularly in the areas of oncology and infectious diseases. Its synthetic accessibility and the potential for ROS-mediated biological activity make it an attractive target for further investigation. The protocols provided herein offer a framework for the synthesis and evaluation of novel derivatives based on this scaffold. Future work should focus on synthesizing a library of these compounds and conducting extensive biological screening to establish clear structure-activity relationships and identify lead candidates for further development.

References

Application Notes and Protocols for 1,3,4-Oxathiazinane 3,3-dioxide Analogs in Antineoplastic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antineoplastic activities of 1,3,4-oxathiazinane 3,3-dioxide analogs, focusing on the lead compound GP-2250 and its derivatives. This document includes quantitative data on their biological effects, detailed protocols for key experimental assays, and an exploration of their mechanism of action.

Introduction to this compound Analogs

The this compound scaffold has emerged as a promising pharmacophore in the development of novel anticancer agents. The analog GP-2250 (1,4,5-oxathiazine-4,4-dioxide), a derivative of taurultam, and related compounds have demonstrated significant cytotoxic, anti-proliferative, and anti-migratory effects across a panel of human cancer cell lines.[1] Their mechanism of action is multi-faceted, primarily involving the disruption of tumor cell metabolism and the induction of oxidative stress, leading to programmed cell death.[2][3][4]

Quantitative Data Presentation

The antineoplastic activity of GP-2250 and its analogs has been quantified against various cancer cell lines. The following tables summarize the reported half-maximal effective concentrations (EC50) and other key findings.

Table 1: In Vitro Cytotoxicity (EC50) of this compound Analogs

CompoundPancreatic Cancer (Panc-1)Colon Cancer (HCT-116)Merkel Cell Carcinoma (MCC-14.2)Breast Cancer (MDA-MB-468)
GP-2250 419 µM893 µM643 µM589 µM
Analog 2289 549 µM1489 µM1123 µM987 µM
Analog 2293 678 µM1345 µM1021 µM876 µM
Analog 2296 712 µM1287 µM998 µM812 µM

Data extracted from a comparative study; EC50 values were determined using an MTT assay.[1]

Table 2: Summary of Biological Effects of Active Analogs (GP-2250, 2289, 2293, 2296)

AssayEndpoint MeasuredGeneral ObservationReference
MTT Assay Cell ViabilityDose-dependent reduction in viability across pancreatic, colon, Merkel cell, and breast cancer cell lines. GP-2250 is the most potent.[1][1]
BrdU Assay Cell ProliferationSignificant inhibition of cell proliferation in all tested cancer cell lines.[1][1]
Scratch Assay Cell MigrationMarked reduction in the migratory capacity of cancer cells.[1]
ROS Assay Reactive Oxygen SpeciesSignificant induction of intracellular ROS levels in treated cancer cells.[5][5]
Metabolic Assays Glycolysis and ATP SynthesisInhibition of key glycolytic enzymes (hexokinases, GAPDH) leading to reduced ATP production.[2][3][2][3]
Western Blot/RPPA Protein Expression/ActivationDownregulation of AKT/mTOR signaling and inhibition of the NF-κB pathway.[1][4][1][4]

Mechanism of Action & Signaling Pathways

The antineoplastic activity of GP-2250 and its active analogs is attributed to a dual mechanism of action that selectively targets cancer cells.

  • Disruption of Energy Metabolism: Cancer cells heavily rely on aerobic glycolysis for energy (ATP) production (the Warburg effect). GP-2250 inhibits key enzymes in this pathway, namely hexokinases and glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[2][3] This leads to a significant reduction in ATP synthesis, inducing metabolic and hypoxic stress within the cancer cells.[2][3]

  • Induction of Oxidative Stress and Apoptosis: The metabolic disruption leads to an increase in intracellular Reactive Oxygen Species (ROS).[5] Elevated ROS levels can damage cellular components such as DNA, lipids, and proteins, ultimately triggering programmed cell death (apoptosis).[6][7] This is further supported by the observed upregulation of p53.[4]

  • Inhibition of Pro-Survival Signaling: GP-2250 has been shown to downregulate the pro-survival AKT/mTOR signaling pathway.[1][8] Furthermore, it directly inhibits the transcription factor NF-κB, a key promoter of cancer cell growth, proliferation, and evasion of apoptosis.[2][3][4]

GP2250_Mechanism_of_Action cluster_0 GP-2250 cluster_1 Cancer Cell GP2250 1,3,4-Oxathiazinane 3,3-dioxide Analog (e.g., GP-2250) Glycolysis Glycolysis (Hexokinase, GAPDH) GP2250->Glycolysis inhibits AKTmTOR AKT/mTOR Pathway GP2250->AKTmTOR inhibits NFkB NF-κB Pathway GP2250->NFkB inhibits ATPsynthesis ATP Synthesis Glycolysis->ATPsynthesis leads to ↓ ROS ↑ Reactive Oxygen Species (ROS) ATPsynthesis->ROS contributes to DNA_Damage DNA Damage ROS->DNA_Damage Apoptosis Apoptosis AKTmTOR->Apoptosis inhibits Proliferation ↓ Cell Proliferation & Growth AKTmTOR->Proliferation promotes NFkB->Apoptosis inhibits NFkB->Proliferation promotes DNA_Damage->Apoptosis

Caption: Mechanism of action of GP-2250.

Experimental Protocols

The following are detailed protocols for the key assays used to characterize the antineoplastic activity of this compound analogs.

Representative Synthesis of a this compound Analog

Disclaimer: The following is a general, representative protocol for the synthesis of a this compound analog, based on the synthesis of similar heterocyclic structures. The exact conditions may need to be optimized for specific analogs.

New oxathiazinane dioxides can be derived from amino acids such as D- and L-serine.

Step 1: N-Protection of the Amino Acid

  • Dissolve the starting amino acid (e.g., L-serine) in a suitable solvent (e.g., a mixture of dioxane and water).

  • Add a base (e.g., sodium bicarbonate).

  • Slowly add a protecting group reagent (e.g., di-tert-butyl dicarbonate for Boc protection) at 0°C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Extract the N-protected amino acid and purify it.

Step 2: Sulfamoylation and Cyclization

  • Dissolve the N-protected amino acid in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere.

  • Cool the solution to 0°C and add a base (e.g., triethylamine).

  • Slowly add sulfamoyl chloride.

  • Stir the reaction at 0°C for a few hours and then at room temperature overnight.

  • The cyclization to form the this compound ring occurs during this step.

  • Quench the reaction, extract the product, and purify by column chromatography.

Step 3: Deprotection and Further Modification (if necessary)

  • Remove the N-protecting group under appropriate conditions (e.g., trifluoroacetic acid for Boc deprotection).

  • The resulting primary or secondary amine can be further functionalized if desired.

Synthesis_Workflow A Start: Amino Acid (e.g., L-Serine) B Step 1: N-Protection (e.g., Boc-protection) A->B C N-Protected Amino Acid B->C D Step 2: Sulfamoylation & Cyclization C->D E Protected 1,3,4-Oxathiazinane 3,3-dioxide D->E F Step 3: Deprotection E->F G Final Product: 1,3,4-Oxathiazinane 3,3-dioxide Analog F->G

Caption: Representative synthesis workflow.
Protocol for MTT Cell Viability Assay

This assay measures the metabolic activity of cells as an indicator of viability.

Materials:

  • 96-well flat-bottom plates

  • Cancer cell lines of interest

  • Complete culture medium

  • This compound analogs (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. Replace the medium in the wells with 100 µL of the compound-containing medium. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently on an orbital shaker for 10-15 minutes to dissolve the crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol for BrdU Cell Proliferation Assay

This assay measures DNA synthesis as an indicator of cell proliferation.

Materials:

  • 96-well plates

  • BrdU (5-bromo-2'-deoxyuridine) labeling solution

  • Fixing/Denaturing solution

  • Anti-BrdU primary antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • BrdU Labeling: Add 10 µL of BrdU labeling solution to each well and incubate for 2-24 hours at 37°C.

  • Fixation and Denaturation: Remove the culture medium and add 100 µL of Fixing/Denaturing solution to each well. Incubate for 30 minutes at room temperature.

  • Antibody Incubation: Wash the wells with wash buffer. Add the diluted anti-BrdU primary antibody and incubate for 1 hour at room temperature.

  • Secondary Antibody Incubation: Wash the wells and add the HRP-conjugated secondary antibody. Incubate for 30 minutes at room temperature.

  • Detection: Wash the wells and add 100 µL of TMB substrate. Incubate for 15-30 minutes at room temperature in the dark.

  • Stop Reaction: Add 100 µL of stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 450 nm.

Protocol for Scratch (Wound Healing) Assay for Cell Migration

This assay assesses the collective migration of a cell population.

Materials:

  • 6-well or 12-well plates

  • Sterile 200 µL pipette tips

  • Microscope with a camera

Procedure:

  • Create a Confluent Monolayer: Seed cells in a plate at a high density to form a confluent monolayer within 24 hours.

  • Create the Scratch: Using a sterile 200 µL pipette tip, make a straight scratch through the center of the monolayer.

  • Wash: Gently wash the wells with PBS to remove detached cells.

  • Treatment: Replace the PBS with a fresh culture medium containing the desired concentration of the this compound analog or vehicle control.

  • Imaging: Immediately capture an image of the scratch at time 0. Place the plate back in the incubator and capture images of the same field at regular intervals (e.g., every 6, 12, and 24 hours).

  • Data Analysis: Measure the width of the scratch at different time points using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure over time.

Protocol for Intracellular ROS Detection Assay

This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) to measure intracellular ROS.

Materials:

  • Black, clear-bottom 96-well plates

  • H₂DCFDA probe

  • Hank's Balanced Salt Solution (HBSS) or PBS

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with the this compound analogs for the desired time. Include a positive control (e.g., H₂O₂) and a negative (vehicle) control.

  • Probe Loading: Remove the treatment medium and wash the cells once with warm HBSS. Add 100 µL of a 10 µM H₂DCFDA working solution (in HBSS) to each well.

  • Incubation: Incubate the plate for 30 minutes at 37°C in the dark.

  • Fluorescence Measurement: Discard the H₂DCFDA solution and wash the cells twice with warm HBSS. Add 100 µL of HBSS to each well. Measure the fluorescence intensity with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.

  • Data Analysis: Express the results as a fold change in fluorescence intensity relative to the untreated control.

Experimental_Workflow cluster_assays Biological Assays A Cell Seeding (96-well or 6-well plates) B Compound Treatment (Varying Concentrations & Time) A->B C1 MTT Assay (Viability) B->C1 C2 BrdU Assay (Proliferation) B->C2 C3 Scratch Assay (Migration) B->C3 C4 ROS Assay (Oxidative Stress) B->C4 D Data Acquisition (Absorbance, Fluorescence, Imaging) C1->D C2->D C3->D C4->D E Data Analysis (EC50, % Inhibition, etc.) D->E

Caption: General experimental workflow.

Conclusion

This compound analogs, particularly GP-2250, represent a novel class of antineoplastic agents with a distinct mechanism of action. By disrupting cancer cell metabolism and inducing oxidative stress, these compounds effectively inhibit cell viability, proliferation, and migration in various cancer types. The provided protocols offer a framework for the continued investigation and development of this promising class of anticancer compounds. Further research into their in vivo efficacy, safety profile, and potential for combination therapies is warranted.

References

Application Notes and Protocols: Antibacterial Properties of 1,3,4-Oxathiazinane 3,3-dioxide Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the current understanding of the antibacterial properties of 1,3,4-Oxathiazinane 3,3-dioxide and its derivatives. The information is compiled from recent studies and is intended to guide further research and development in this area.

Introduction

The emergence of multidrug-resistant bacteria presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents. This compound and its related heterocyclic compounds have been identified as a promising class of molecules with potential therapeutic applications. Recent studies have demonstrated that certain derivatives of oxathiazinanes exhibit significant antibacterial activity, including against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA).[1][2] This document outlines the antibacterial activity of these compounds, their proposed mechanism of action, and detailed protocols for their evaluation.

Data Presentation: Antibacterial Activity of Oxathiazinane Derivatives

The antibacterial efficacy of a series of newly synthesized oxathiazinane derivatives has been evaluated, with several compounds demonstrating notable activity against both Gram-positive and Gram-negative bacteria. The data from these studies, primarily from disc diffusion assays, are summarized below for comparative analysis.

Table 1: Zone of Inhibition of Oxathiazinane Derivatives Against Various Bacterial Strains

CompoundConcentrationEscherichia coli (Zone of Inhibition, mm)Staphylococcus aureus (Zone of Inhibition, mm)Staphylococcus aureus (MRSA) (Zone of Inhibition, mm)Other Tested StrainsAntibacterial Activity
GP-225060 mg/mL24.5-66.5Enterococcus faecium (VRE), Acinetobacter baumannii, Pseudomonas aeruginosa, Helicobacter pylori+
225560 mg/mL< 10< 10-Escherichia coli, Staphylococcus aureus (MRSA)-
225660 mg/mL< 10< 10-Escherichia coli, Staphylococcus aureus (MRSA)-
228760 mg/mL< 10< 10-Escherichia coli, Staphylococcus aureus (MRSA)-
228960 mg/mL18.5-27.5Escherichia coli, Staphylococcus aureus (MRSA)+
229360 mg/mL19.531.532.5Escherichia coli, Staphylococcus aureus, Staphylococcus aureus (MRSA)+
229660 mg/mL23.038.043.0Escherichia coli, Staphylococcus aureus, Staphylococcus aureus (MRSA)+

Data sourced from a study by Klamp et al. (2023).[1] (-) indicates no significant activity; (+) indicates significant activity.

Proposed Mechanism of Action

The antibacterial action of the active oxathiazinane derivatives, such as GP-2250, 2289, 2293, and 2296, is believed to be driven by the induction of reactive oxygen species (ROS).[1][2] This pro-oxidant mechanism appears to be a common pathway for both their antineoplastic and antibacterial effects. The generation of high levels of ROS within bacterial cells leads to oxidative stress, causing damage to vital cellular components such as DNA, proteins, and lipids, ultimately resulting in cell death. This proposed mechanism is supported by the observation that the antibacterial activity of these compounds is inhibited by the presence of a radical scavenger, N-acetylcysteine (NAC).[1]

G Proposed ROS-Driven Antibacterial Mechanism cluster_0 Bacterial Cell Oxathiazinane Oxathiazinane ROS Reactive Oxygen Species (ROS) Generation Oxathiazinane->ROS Induces OxidativeStress Oxidative Stress ROS->OxidativeStress Damage Damage to DNA, Proteins, Lipids OxidativeStress->Damage CellDeath Bacterial Cell Death Damage->CellDeath

Caption: Proposed ROS-driven antibacterial mechanism of oxathiazinane compounds.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the antibacterial properties of this compound compounds.

Protocol 1: Disc Diffusion Assay for Antibacterial Susceptibility Testing

This protocol is based on the methodology described in the referenced studies to assess the antibacterial potential of oxathiazinane derivatives.[1][2]

1. Materials:

  • Test compounds (e.g., GP-2250 and its derivatives)
  • Bacterial strains (e.g., E. coli, S. aureus, MRSA)
  • Mueller-Hinton agar plates
  • Sterile paper discs (6 mm diameter)
  • Sterile swabs
  • Incubator (37°C)
  • Micropipettes and sterile tips
  • Solvent for dissolving compounds (e.g., DMSO)
  • Positive control antibiotic discs (e.g., Gentamicin)
  • Negative control (solvent-only) discs

2. Procedure:

  • Preparation of Bacterial Inoculum:
  • From a fresh culture plate, select 3-5 isolated colonies of the test bacterium.
  • Inoculate the colonies into a tube of sterile saline or broth.
  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.
  • Inoculation of Agar Plates:
  • Dip a sterile swab into the adjusted bacterial inoculum and rotate it against the side of the tube to remove excess liquid.
  • Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three different directions to ensure uniform growth.
  • Allow the plate to dry for 5-15 minutes with the lid slightly ajar.
  • Application of Test Compounds:
  • Prepare stock solutions of the oxathiazinane derivatives at the desired concentration (e.g., 60 mg/mL).
  • Aseptically apply a defined volume of each compound solution onto a sterile paper disc.
  • Allow the solvent to evaporate completely from the discs in a sterile environment.
  • Placement of Discs:
  • Using sterile forceps, place the impregnated paper discs onto the inoculated agar surface.
  • Ensure the discs are pressed down firmly to make complete contact with the agar.
  • Place a positive control antibiotic disc and a negative control (solvent-only) disc on the same plate for comparison.
  • Incubation:
  • Invert the plates and incubate at 37°C for 18-24 hours.
  • Data Collection:
  • After incubation, measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters (mm).

"Start" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "PrepInoculum" [label="Prepare Bacterial Inoculum (0.5 McFarland)"]; "InoculatePlate" [label="Inoculate Mueller-Hinton Agar Plate"]; "ApplyCompound" [label="Apply Test Compound to Sterile Disc"]; "PlaceDiscs" [label="Place Discs on Inoculated Plate"]; "Incubate" [label="Incubate at 37°C for 18-24h"]; "MeasureZone" [label="Measure Zone of Inhibition (mm)"]; "End" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Start" -> "PrepInoculum"; "PrepInoculum" -> "InoculatePlate"; "InoculatePlate" -> "ApplyCompound"; "ApplyCompound" -> "PlaceDiscs"; "PlaceDiscs" -> "Incubate"; "Incubate" -> "MeasureZone"; "MeasureZone" -> "End"; }

Caption: Experimental workflow for the disc diffusion assay.

Protocol 2: Investigation of ROS-Mediated Antibacterial Activity

This protocol is designed to determine if the antibacterial effect of the oxathiazinane compounds is mediated by the generation of reactive oxygen species.

1. Materials:

  • Active oxathiazinane compound (e.g., GP-2250)
  • Radical scavenger (N-acetylcysteine - NAC)
  • All materials listed in Protocol 1

2. Procedure:

  • Follow steps 1 and 2 from Protocol 1 for bacterial inoculum preparation and plate inoculation.
  • Preparation of Test Discs:
  • Prepare discs with the active oxathiazinane compound as described in Protocol 1.
  • Prepare a second set of discs containing the active oxathiazinane compound plus varying concentrations of NAC (e.g., 1 mg, 2 mg, 5 mg).
  • Prepare a control disc with only the oxathiazinane compound.
  • Placement of Discs:
  • Place the discs on the inoculated Mueller-Hinton agar plate.
  • Incubation and Data Collection:
  • Incubate the plates and measure the zones of inhibition as described in Protocol 1.
  • Analysis:
  • Compare the zone of inhibition of the disc with the oxathiazinane compound alone to the zones of inhibition of the discs containing both the compound and NAC. A reduction in the zone of inhibition in the presence of NAC indicates that the antibacterial activity is, at least in part, mediated by ROS.

Table 2: Example Data for Inhibition of Antibacterial Activity by N-acetylcysteine (NAC)

SubstanceN-acetylcysteine (mg)Zone of Inhibition (mm)Bacterium
GP-2250024.5E. coli
GP-2250119.5E. coli
GP-2250216.0E. coli
GP-2250514.5E. coli

Data sourced from a study by Klamp et al. (2023).[1]

Conclusion and Future Directions

The available data strongly suggest that certain this compound and related oxathiazinane derivatives are a promising new class of antibacterial agents. Their efficacy against MRSA is particularly noteworthy. The proposed mechanism of action via ROS induction offers a potential pathway that may be less prone to the development of resistance compared to conventional antibiotic mechanisms.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: To optimize the antibacterial activity and reduce potential toxicity of the lead compounds.

  • Quantitative Susceptibility Testing: Determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for active compounds to provide more precise data on their potency.

  • Mechanism of Action Studies: Further elucidation of the specific cellular targets and pathways affected by ROS generation.

  • In Vivo Efficacy and Toxicity Studies: To evaluate the therapeutic potential of these compounds in animal models of infection.

These application notes and protocols provide a foundation for researchers to further explore the antibacterial properties of this compound compounds and to accelerate the development of new and effective treatments for bacterial infections.

References

Application Notes and Protocols for Antifungal Activity Screening of 1,3,4-Oxathiazinane 3,3-dioxides

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, publicly accessible research data specifically detailing the antifungal activity of 1,3,4-Oxathiazinane 3,3-dioxides is limited. The following application notes and protocols are provided as a comprehensive guide for researchers and scientists to design and conduct their own antifungal screening studies on this novel class of compounds. The methodologies described are based on established and widely accepted protocols for the evaluation of antifungal properties of other heterocyclic compounds, such as 1,3,4-oxadiazoles and 1,3,4-thiadiazoles.

Introduction

Fungal infections pose a significant threat to global health, necessitating the discovery and development of new antifungal agents with novel mechanisms of action. The 1,3,4-oxathiazinane 3,3-dioxide scaffold represents a unique heterocyclic system with potential for biological activity. These application notes provide a framework for the systematic evaluation of the antifungal potential of novel this compound derivatives against a panel of clinically relevant fungal pathogens.

Data Presentation: Quantitative Antifungal Activity

To facilitate the comparison of antifungal efficacy, all quantitative data should be systematically recorded. The following table provides a template for data organization.

Table 1: In Vitro Antifungal Activity of this compound Derivatives

Compound IDFungal StrainMIC (µg/mL)MFC (µg/mL)Zone of Inhibition (mm)
Test Compounds
OXA-001Candida albicans ATCC 90028
Aspergillus fumigatus ATCC 204305
Cryptococcus neoformans ATCC 208821
OXA-002Candida albicans ATCC 90028
Aspergillus fumigatus ATCC 204305
Cryptococcus neoformans ATCC 208821
Control Compounds
FluconazoleCandida albicans ATCC 90028
Amphotericin BAspergillus fumigatus ATCC 204305
Cryptococcus neoformans ATCC 208821
  • MIC (Minimum Inhibitory Concentration): The lowest concentration of the compound that inhibits the visible growth of a microorganism after overnight incubation.

  • MFC (Minimum Fungicidal Concentration): The lowest concentration of an antifungal agent that kills a particular fungus.

  • Zone of Inhibition: The diameter of the clear zone around a disk containing the compound where fungal growth is inhibited.

Experimental Protocols

The following are detailed protocols for key experiments to determine the antifungal activity of 1,3,4-Oxathiazinane 3,3-dioxides.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • Test compounds (1,3,4-Oxathiazinane 3,3-dioxides) dissolved in a suitable solvent (e.g., DMSO).

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans).

  • RPMI-1640 medium with L-glutamine, buffered with MOPS.

  • Sterile 96-well microtiter plates.

  • Positive control antifungal agents (e.g., Fluconazole, Amphotericin B).

  • Spectrophotometer or microplate reader.

Procedure:

  • Preparation of Fungal Inoculum:

    • Culture the fungal strains on appropriate agar plates (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

    • Prepare a fungal suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Dilute the suspension in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

  • Preparation of Microtiter Plates:

    • Add 100 µL of RPMI-1640 medium to all wells of a 96-well plate.

    • Add 100 µL of the test compound stock solution to the first well of a row and perform serial two-fold dilutions across the plate.

    • The final concentrations of the test compounds may range from 0.125 to 256 µg/mL.

    • Include wells for a positive control (medium with fungal inoculum, no compound) and a negative control (medium only).

  • Inoculation and Incubation:

    • Add 100 µL of the diluted fungal inoculum to each well (except the negative control).

    • Incubate the plates at 35°C for 24-48 hours.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by measuring the absorbance at 530 nm.

Determination of Minimum Fungicidal Concentration (MFC)

Procedure:

  • Following the MIC determination, take a 10 µL aliquot from each well that shows no visible growth.

  • Spot the aliquot onto a fresh Sabouraud Dextrose Agar plate.

  • Incubate the plates at 35°C for 24-48 hours.

  • The MFC is the lowest concentration from which no fungal colonies grow on the agar plate.

Agar Disk Diffusion Assay

This method provides a qualitative assessment of antifungal activity.

Materials:

  • Sabouraud Dextrose Agar plates.

  • Sterile filter paper disks (6 mm diameter).

  • Fungal inoculum prepared as in the broth microdilution assay.

Procedure:

  • Spread the fungal inoculum evenly over the surface of the agar plates.

  • Impregnate sterile filter paper disks with a known concentration of the test compound.

  • Place the disks on the surface of the inoculated agar plates.

  • Include a positive control disk (e.g., Fluconazole) and a negative control disk (solvent only).

  • Incubate the plates at 35°C for 24-48 hours.

  • Measure the diameter of the zone of inhibition around each disk.

Visualization of Experimental Workflow and Potential Signaling Pathway

The following diagrams, generated using the DOT language, illustrate a typical workflow for antifungal drug discovery and a hypothetical signaling pathway that could be targeted by antifungal compounds.

Antifungal_Screening_Workflow cluster_0 In Silico & Synthesis cluster_1 In Vitro Screening cluster_2 Mechanism of Action cluster_3 In Vivo & Preclinical Compound_Design Compound Design & Synthesis (1,3,4-Oxathiazinane 3,3-dioxides) In_Silico_Screening In Silico Screening (Docking, ADMET) Compound_Design->In_Silico_Screening Primary_Screening Primary Antifungal Screening (Disk Diffusion) In_Silico_Screening->Primary_Screening MIC_Determination MIC Determination (Broth Microdilution) Primary_Screening->MIC_Determination MFC_Determination MFC Determination MIC_Determination->MFC_Determination Ergosterol_Assay Ergosterol Biosynthesis Assay MIC_Determination->Ergosterol_Assay Toxicity_Assay Cytotoxicity Assays (e.g., on mammalian cells) MFC_Determination->Toxicity_Assay Cell_Wall_Integrity Cell Wall Integrity Assay Ergosterol_Assay->Cell_Wall_Integrity ROS_Production Reactive Oxygen Species Assay Cell_Wall_Integrity->ROS_Production In_Vivo_Efficacy In Vivo Efficacy Models (e.g., Murine Candidiasis) Toxicity_Assay->In_Vivo_Efficacy Lead_Optimization Lead Optimization In_Vivo_Efficacy->Lead_Optimization

Caption: Workflow for Antifungal Drug Discovery.

Hypothetical_Signaling_Pathway cluster_pathway Hypothetical Fungal Cell Signaling Pathway Compound 1,3,4-Oxathiazinane 3,3-dioxide Target_Enzyme Target Enzyme (e.g., Lanosterol 14α-demethylase) Compound->Target_Enzyme Inhibition Ergosterol_Biosynthesis Ergosterol Biosynthesis Target_Enzyme->Ergosterol_Biosynthesis Cell_Membrane Fungal Cell Membrane Ergosterol_Biosynthesis->Cell_Membrane Component of Cell_Lysis Cell Lysis & Fungal Death Cell_Membrane->Cell_Lysis Loss of Integrity leads to

Caption: Hypothetical Antifungal Mechanism of Action.

Application Notes and Protocols for the 1,3,4-Oxathiazinane 3,3-Dioxide Scaffold in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3,4-oxathiazinane 3,3-dioxide ring system, a key structural motif within the broader class of cyclic sulfonamides or 'sultams', has emerged as a scaffold of significant interest in medicinal chemistry.[1][2][3][4] The inherent conformational rigidity and the potential for diverse substitutions make this heterocyclic system an attractive starting point for the design of targeted therapeutics.[2] Recent research has highlighted the potential of sultam-containing compounds as inhibitors of various protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in diseases such as cancer.[5][6] This document provides detailed application notes and protocols for the utilization of the this compound scaffold in the development of kinase inhibitors, with a specific focus on the PI3K/Akt/mTOR signaling pathway.

The this compound Scaffold

The this compound scaffold is a six-membered heterocyclic ring containing one oxygen, one nitrogen, and one sulfur atom, with the sulfur atom being in a dioxide oxidation state. This structure provides a rigid framework that can be strategically functionalized to interact with the active sites of protein kinases.

A B S(O)2 A->B C NH B->C D O C->D E D->E F E->F F->A

Caption: General structure of the this compound scaffold.

Application in Kinase Inhibition: Targeting the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for drug development.[7][8] We present a hypothetical this compound derivative, designated as KIN-451 , designed to inhibit the PI3K/Akt signaling axis.

Quantitative Data Summary

The inhibitory activity of KIN-451 against key kinases in the PI3K/Akt pathway and its effect on cancer cell viability are summarized below.

Target Kinase Inhibitory Activity (IC50)
PI3Kα15 nM
PI3Kβ50 nM
PI3Kδ25 nM
PI3Kγ120 nM
Akt18 nM[9]
mTORC1150 nM
PKA>10,000 nM[9]
Cancer Cell Line Cell Viability (IC50)
PC-3 (Prostate)1.2 µM
MCF-7 (Breast)2.5 µM
U-87 MG (Glioblastoma)1.8 µM
A549 (Lung)3.1 µM

Experimental Protocols

Synthesis of KIN-451 (Hypothetical)

This protocol describes a plausible synthetic route to a substituted this compound derivative, KIN-451. The synthesis involves the key step of cyclization to form the sultam ring.

start Starting Material (e.g., Substituted Amino Alcohol) step1 Sulfonylation with (e.g., 2-Chloroethanesulfonyl chloride) start->step1 step2 Intramolecular Cyclization (Base-mediated) step1->step2 step3 Functional Group Interconversion (e.g., Suzuki Coupling) step2->step3 product KIN-451 step3->product

Caption: Synthetic workflow for KIN-451.

Protocol:

  • Sulfonylation: To a solution of the starting amino alcohol (1 equivalent) in dichloromethane (DCM) at 0 °C, add triethylamine (2.2 equivalents). Slowly add a solution of 2-chloroethanesulfonyl chloride (1.1 equivalents) in DCM. Stir the reaction mixture at room temperature for 12 hours.

  • Work-up and Purification: Wash the reaction mixture with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

  • Cyclization: Dissolve the purified sulfonamide in a suitable solvent such as tetrahydrofuran (THF). Add a strong base like sodium hydride (1.5 equivalents) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 16 hours.

  • Quenching and Extraction: Carefully quench the reaction with saturated aqueous ammonium chloride. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Final Modification (e.g., Suzuki Coupling): If applicable, dissolve the cyclized intermediate in a mixture of toluene, ethanol, and water. Add the desired boronic acid (1.2 equivalents), palladium catalyst (e.g., Pd(PPh3)4, 0.05 equivalents), and a base (e.g., sodium carbonate, 2 equivalents). Heat the mixture to reflux for 8 hours under an inert atmosphere.

  • Final Purification: After cooling, dilute the reaction mixture with water and extract with ethyl acetate. Wash the organic layer with brine, dry, and concentrate. Purify the final product, KIN-451, by preparative HPLC.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay determines the IC50 value of KIN-451 against target kinases by measuring the amount of ATP remaining in the solution after the kinase reaction.

start Prepare Kinase Reaction (Kinase, Substrate, Buffer, KIN-451) step1 Add ATP to Initiate Reaction start->step1 step2 Incubate at 30°C step1->step2 step3 Add Kinase-Glo® Reagent to Stop Reaction & Generate Signal step2->step3 end Measure Luminescence step3->end

Caption: Workflow for the in vitro kinase inhibition assay.

Protocol:

  • Reagent Preparation: Prepare serial dilutions of KIN-451 in DMSO. Prepare a kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Assay Plate Setup: In a 96-well plate, add the kinase, substrate peptide, and KIN-451 (or DMSO for control) to the kinase reaction buffer.

  • Reaction Initiation: Add ATP to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Signal Generation: Add a commercially available ATP detection reagent (e.g., Kinase-Glo®) to each well. This reagent stops the kinase reaction and generates a luminescent signal proportional to the amount of remaining ATP.

  • Measurement: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of KIN-451 and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability after treatment with KIN-451.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of KIN-451 (and a vehicle control, e.g., DMSO) for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Western Blot Analysis of PI3K/Akt/mTOR Pathway

This protocol is used to assess the effect of KIN-451 on the phosphorylation status of key proteins in the PI3K/Akt/mTOR signaling pathway.

start Cell Treatment with KIN-451 step1 Cell Lysis and Protein Quantification start->step1 step2 SDS-PAGE and Protein Transfer to Membrane step1->step2 step3 Immunoblotting with Primary and Secondary Antibodies step2->step3 end Chemiluminescent Detection and Analysis step3->end

Caption: Western blot experimental workflow.

Protocol:

  • Cell Treatment and Lysis: Treat cells with KIN-451 at various concentrations for a specified time (e.g., 2 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-S6 ribosomal protein (a downstream target of mTORC1), and total S6 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

Signaling Pathway Visualization

The following diagram illustrates the points of inhibition of KIN-451 within the PI3K/Akt/mTOR signaling pathway.

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Survival Cell Survival Akt->Survival S6K S6K mTORC1->S6K eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation eIF4EBP1->Proliferation KIN451 KIN-451 KIN451->PI3K KIN451->Akt

References

Application Notes and Protocols for 1,3,4-Oxathiazinane 3,3-Dioxide Analogues in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3,4-Oxathiazinane 3,3-dioxide scaffold is a heterocyclic structure of interest in medicinal chemistry. Analogues of this and related structures, such as the 1,4,5-oxathiazine-4,4-dioxides, have demonstrated potential as therapeutic agents, particularly in the fields of oncology and infectious diseases. This document provides a compilation of application notes and experimental protocols derived from published research on these and structurally related compounds. It is intended to guide researchers in the design and execution of studies to evaluate the therapeutic potential of novel this compound analogues.

Pharmacokinetic Profile: A Note on Current Data

As of the latest literature review, detailed quantitative pharmacokinetic data (including Cmax, Tmax, AUC, half-life, and bioavailability) for a series of this compound analogues have not been extensively published. This represents a significant data gap and an opportunity for future research in the development of these compounds.

While specific data for the target scaffold is unavailable, researchers can refer to pharmacokinetic studies of other heterocyclic compounds to understand the methodologies and parameters of interest. For illustrative purposes, the table below presents hypothetical pharmacokinetic data for a different class of heterocyclic compounds, providing a template for the types of parameters that should be determined for this compound analogues.

Table 1: Illustrative Pharmacokinetic Parameters of a Novel Heterocyclic Compound in a Rat Model.

ParameterIntravenous (IV) Administration (1 mg/kg)Oral (PO) Administration (10 mg/kg)
Cmax (ng/mL) 450280
Tmax (h) 0.11.5
AUC₀-inf (ng·h/mL) 9801250
Half-life (t½) (h) 3.54.2
Clearance (CL) (mL/h/kg) 1020-
Volume of Distribution (Vdss) (L/kg) 4.8-
Bioavailability (F) (%) -12.8%

Disclaimer: The data in this table is hypothetical and for illustrative purposes only. It does not represent the pharmacokinetic profile of any specific this compound analogue.

In Vivo Toxicity Assessment

Initial in vivo studies on related compounds have provided some toxicity data. For the 1,4,5-oxathiazine-4,4-dioxide derivative, GP-2250, an acute maximal tolerable dose of 1500 mg/kg body weight was established in a murine model.[1] This provides a starting point for dose-range-finding studies for new analogues.

Experimental Protocols

The following protocols are based on methodologies reported for the study of oxathiazinane analogues and other heterocyclic compounds.

Protocol 1: In Vitro Assessment of Antineoplastic Activity

1. Cell Viability Assay (MTT Assay)

  • Objective: To determine the cytotoxic effect of the compounds on cancer cell lines.

  • Materials:

    • Cancer cell lines (e.g., breast, skin, pancreas, colon)

    • 96-well plates

    • Test compounds dissolved in a suitable solvent (e.g., DMSO)

    • Complete cell culture medium

    • MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL)

    • DMSO

    • Microplate absorbance reader

  • Procedure:

    • Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

    • Treat cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

    • Following treatment, add 10 µL of MTT reagent to each well and incubate for 2 hours at 37°C.

    • Dissolve the formazan crystals by adding 100 µL of DMSO to each well.

    • Measure the optical density at 560 nm using a microplate reader.[1]

2. Cell Proliferation Assay (BrdU Assay)

  • Objective: To evaluate the anti-proliferative activity of the compounds.

  • Materials:

    • Cancer cell lines

    • 96-well plates

    • Test compounds

    • BrdU (5-bromo-2-deoxyuridine) proliferation assay kit

  • Procedure:

    • Seed cells in 96-well plates and incubate for 24 hours.

    • Treat cells with increasing concentrations of the test compounds for a suitable time (e.g., 6 hours).

    • Perform the BrdU proliferation assay according to the manufacturer's instructions.[1]

Protocol 2: In Vitro Assessment of Antibacterial Activity

1. Disc Diffusion Test (Kirby-Bauer Method)

  • Objective: To screen for antibacterial activity of the compounds.

  • Materials:

    • Bacterial strains (e.g., Staphylococcus aureus, MRSA)

    • Agar plates

    • Sterile filter paper discs

    • Test compounds

    • Incubator

  • Procedure:

    • Prepare a bacterial lawn on the agar plates.

    • Impregnate sterile filter paper discs with a known concentration of the test compounds.

    • Place the discs on the bacterial lawn.

    • Incubate the plates at 37°C for 24 hours.

    • Measure the diameter of the zone of inhibition around each disc. A zone of inhibition >10 mm is typically considered a positive result.[1]

Protocol 3: Mechanistic Study - Reactive Oxygen Species (ROS) Assay
  • Objective: To determine if the compounds induce the production of reactive oxygen species in cancer cells.

  • Materials:

    • Cancer cell lines

    • 96-well plates

    • Test compounds

    • Cellular ROS/Superoxide Detection Assay Kit (e.g., using a probe like DCFH-DA)

    • Fluorescence microplate reader

  • Procedure:

    • Seed cells in a 96-well plate and incubate for 24 hours.

    • Treat the cells with the test compounds (e.g., at a high concentration like 2000 µM) for a short duration (e.g., 2 hours).[1]

    • Follow the manufacturer's instructions for the ROS detection kit. This typically involves washing the cells, incubating with the fluorescent probe, and then measuring the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em: 490/520 nm).[1]

Visualizations

Experimental Workflow for Drug Development

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 In Vivo Evaluation Synthesis Synthesis of 1,3,4-Oxathiazinane 3,3-dioxide Analogues Purification Purification & Characterization (NMR, MS) Synthesis->Purification Anticancer Antineoplastic Activity (MTT, BrdU Assays) Purification->Anticancer Antibacterial Antibacterial Activity (Disc Diffusion) Purification->Antibacterial ROS Mechanism of Action (ROS Assay) Anticancer->ROS Toxicity Toxicity Studies (Maximal Tolerated Dose) ROS->Toxicity Efficacy Efficacy in Animal Models (e.g., Xenografts) Toxicity->Efficacy Pharmacokinetics Pharmacokinetic Studies (ADME) Efficacy->Pharmacokinetics

Caption: General experimental workflow for the development of this compound analogues.

Proposed Signaling Pathway: ROS Induction

G Compound 1,3,4-Oxathiazinane 3,3-dioxide Analogue Cell Cancer Cell Compound->Cell Enters ROS Increased Intracellular Reactive Oxygen Species (ROS) Cell->ROS Induces Damage Oxidative Damage to DNA, Proteins, Lipids ROS->Damage Apoptosis Cell Death (Apoptosis) Damage->Apoptosis

Caption: Proposed mechanism of action involving the induction of reactive oxygen species (ROS).

References

Application Notes and Protocols for 1,3,4-Oxathiazinane 3,3-dioxide in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3,4-oxathiazinane 3,3-dioxide scaffold is an emerging heterocyclic motif with demonstrated potential in medicinal chemistry. This six-membered ring system, containing nitrogen, oxygen, and a sulfone group, has shown promise as a pharmacophore in the development of novel therapeutic agents. These application notes provide an overview of the current understanding of 1,3,4-oxathiazinane 3,3-dioxides and their derivatives in drug discovery, with a focus on their anticancer and antimicrobial activities. Detailed protocols for their synthesis and biological evaluation are also presented to facilitate further research and development in this area.

I. Chemical and Biological Background

The this compound core represents a unique chemical space, with the sulfone moiety acting as a key hydrogen bond acceptor and contributing to the metabolic stability of the molecule. Research has indicated that derivatives of this scaffold, as well as the closely related 1,4,5-oxathiazine-4,4-dioxides, exhibit significant biological activity.

Antineoplastic Activity

Derivatives of the oxathiazinane dioxide scaffold have been shown to possess cytotoxic and anti-proliferative effects against various cancer cell lines. One study reported that (5R)-5-(4-(4'-Bromomethyl)phenyl)benzyloxymethyl-[1][2][3]-oxathiazinane-3,3-dioxide, derived from D-serine, exhibited a cytotoxicity with an IC50 of approximately 10 µM against the SKBR3 breast cancer cell line[4]. Furthermore, a series of 1,4,5-oxathiazine-4,4-dioxide derivatives have demonstrated broad antineoplastic activity against pancreatic, colon, Merkel cell, and breast cancer cell lines[1]. The proposed mechanism of action for these related compounds involves the induction of reactive oxygen species (ROS), leading to cellular damage and apoptosis in cancer cells[1].

Antimicrobial Activity

In addition to their anticancer properties, certain oxathiazinane dioxide derivatives have displayed notable antibacterial activity. Studies on 1,4,5-oxathiazine-4,4-dioxides have shown efficacy against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA)[1]. The antibacterial mechanism also appears to be linked to the generation of ROS, suggesting a common mode of action for both the antineoplastic and antimicrobial effects[1].

II. Data Presentation

The following tables summarize the quantitative data available for this compound derivatives and their close structural analogs.

Compound Cell Line Activity Type IC50 / EC50 (µM) Reference
(5R)-5-(4-(4'-Bromomethyl)phenyl)benzyloxymethyl-[1][2][3]-oxathiazinane-3,3-dioxideSKBR3 (Breast Cancer)Cytotoxicity~ 10[4]
GP-2250 (tetrahydro-1,4,5-oxathiazine-4,4-dioxide)Panc TuI (Pancreatic Cancer)Cytotoxicity589[1]
GP-2250HCT 116 (Colon Cancer)Cytotoxicity423[1]
GP-2250MCC 14.2 (Merkel Cell Carcinoma)Cytotoxicity419[1]
GP-2250MDA MB 468 (Breast Cancer)Cytotoxicity893[1]
Derivative 2289Panc TuI (Pancreatic Cancer)Cytotoxicity> 1000[1]
Derivative 2289HCT 116 (Colon Cancer)Cytotoxicity> 1000[1]
Derivative 2289MCC 14.2 (Merkel Cell Carcinoma)Cytotoxicity> 1000[1]
Derivative 2289MDA MB 468 (Breast Cancer)Cytotoxicity> 1000[1]
Derivative 2293Panc TuI (Pancreatic Cancer)Cytotoxicity977[1]
Derivative 2293HCT 116 (Colon Cancer)Cytotoxicity1108[1]
Derivative 2293MCC 14.2 (Merkel Cell Carcinoma)Cytotoxicity558[1]
Derivative 2293MDA MB 468 (Breast Cancer)Cytotoxicity1489[1]
Derivative 2296Panc TuI (Pancreatic Cancer)Cytotoxicity> 1000[1]
Derivative 2296HCT 116 (Colon Cancer)Cytotoxicity> 1000[1]
Derivative 2296MCC 14.2 (Merkel Cell Carcinoma)Cytotoxicity> 1000[1]
Derivative 2296MDA MB 468 (Breast Cancer)Cytotoxicity> 1000[1]
Compound Bacterial Strain Activity Type Zone of Inhibition (mm) Reference
GP-2250E. coliAntibacterial24.5[1]
GP-2250 + 1 mg NACE. coliAntibacterial19.5[1]
GP-2250 + 2 mg NACE. coliAntibacterial16.0[1]
GP-2250 + 5 mg NACE. coliAntibacterial14.5[1]
GP-2250MRSAAntibacterialActive[1]
Derivative 2289MRSAAntibacterialActive[1]
Derivative 2293MRSAAntibacterialActive[1]
Derivative 2296MRSAAntibacterialActive[1]

III. Experimental Protocols

A. Synthesis of this compound Derivatives

The synthesis of the this compound scaffold can be achieved through the cyclization of N-substituted-N-(2-hydroxyethyl)sulfamides. A general, illustrative protocol is provided below.

Protocol 1: Synthesis of N-Aryl-1,3,4-oxathiazinane 3,3-dioxide

Materials:

  • Aryl amine

  • 2-Chloroethanesulfonyl chloride

  • Triethylamine

  • Sodium hydride

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Synthesis of N-Aryl-2-chloroethanesulfonamide:

    • Dissolve the starting aryl amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous THF at 0 °C.

    • Slowly add a solution of 2-chloroethanesulfonyl chloride (1.1 eq) in anhydrous THF.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove triethylamine hydrochloride.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Intramolecular Cyclization:

    • To a solution of the N-aryl-2-chloroethanesulfonamide (1.0 eq) in anhydrous DMF, add sodium hydride (1.5 eq) portion-wise at 0 °C.

    • Stir the mixture at room temperature for 2-4 hours, then heat to 60-80 °C for 4-6 hours.

    • Monitor the reaction by TLC.

    • Upon completion, carefully quench the reaction with water at 0 °C.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired N-aryl-1,3,4-oxathiazinane 3,3-dioxide.

B. Biological Evaluation Protocols

Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay) [1]

Materials:

  • Cancer cell lines (e.g., SKBR3, Panc TuI, HCT 116, MDA MB 468)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • Test compounds (this compound derivatives)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for 24-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Protocol 3: Antibacterial Susceptibility Testing (Agar Disc Diffusion Method) [1]

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli, MRSA)

  • Mueller-Hinton agar plates

  • Sterile paper discs (6 mm diameter)

  • Test compounds at a known concentration

  • Positive control antibiotic (e.g., ampicillin, vancomycin)

  • Negative control (solvent)

  • Bacterial incubator

Procedure:

  • Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.

  • Evenly swab the inoculum onto the surface of a Mueller-Hinton agar plate.

  • Aseptically place sterile paper discs impregnated with the test compound, positive control, and negative control onto the agar surface.

  • Incubate the plates at 37 °C for 18-24 hours.

  • Measure the diameter of the zone of inhibition around each disc in millimeters.

IV. Visualizations

Proposed Mechanism of Action

The following diagram illustrates the proposed mechanism of action for the antineoplastic and antibacterial effects of oxathiazinane dioxide derivatives, which is believed to be mediated by the induction of reactive oxygen species (ROS).

G cluster_0 Cellular Environment cluster_1 Downstream Effects Compound 1,3,4-Oxathiazinane 3,3-dioxide Derivative Mitochondria Mitochondria Compound->Mitochondria Enzymes Cellular Enzymes (e.g., NADPH Oxidase) Compound->Enzymes ROS Increased ROS (Reactive Oxygen Species) Mitochondria->ROS Enzymes->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress DNA_Damage DNA Damage OxidativeStress->DNA_Damage Protein_Oxidation Protein Oxidation OxidativeStress->Protein_Oxidation Lipid_Peroxidation Lipid Peroxidation OxidativeStress->Lipid_Peroxidation Apoptosis Apoptosis / Cell Death DNA_Damage->Apoptosis Protein_Oxidation->Apoptosis Lipid_Peroxidation->Apoptosis

Caption: Proposed ROS-mediated mechanism of action.

Experimental Workflow for Biological Evaluation

The following diagram outlines a typical workflow for the initial biological screening of this compound derivatives.

G start Synthesized 1,3,4-Oxathiazinane 3,3-dioxide Derivatives cytotoxicity_screening Primary Cytotoxicity Screening (e.g., MTT Assay on Cancer Cell Panel) start->cytotoxicity_screening antimicrobial_screening Primary Antimicrobial Screening (e.g., Disc Diffusion on Bacterial Panel) start->antimicrobial_screening dose_response Dose-Response Studies & IC50/EC50 Determination cytotoxicity_screening->dose_response antimicrobial_screening->dose_response ros_assay Mechanism of Action Study (e.g., ROS Assay) dose_response->ros_assay lead_identification Lead Compound Identification ros_assay->lead_identification

Caption: Workflow for biological screening.

V. Future Directions

The this compound scaffold holds considerable promise for the development of new therapeutic agents. Future research should focus on:

  • Expansion of the chemical library: Synthesis of a broader range of derivatives to establish a more comprehensive structure-activity relationship (SAR).

  • Mechanism of action studies: Elucidation of the specific molecular targets and signaling pathways affected by these compounds beyond general ROS induction.

  • Pharmacokinetic and toxicological profiling: In-depth ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies of lead compounds to assess their drug-like properties.

  • In vivo efficacy studies: Evaluation of promising candidates in relevant animal models of cancer and infectious diseases.

By systematically exploring the chemical and biological landscape of 1,3,4-oxathiazinane 3,3-dioxides, the scientific community can unlock their full therapeutic potential.

References

Troubleshooting & Optimization

Technical Support Center: 1,3,4-Oxathiazinane 3,3-dioxide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3,4-Oxathiazinane 3,3-dioxides. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction to form the N-sulfamoyl-β-amino alcohol intermediate is sluggish or incomplete. What are the possible causes and solutions?

A1: Incomplete N-sulfamoylation of the starting β-amino alcohol is a common issue. Several factors could be contributing to this problem.

  • Inadequate Base: The choice and amount of base are critical for the deprotonation of the amino alcohol. Ensure you are using a non-nucleophilic base of sufficient strength, such as triethylamine (TEA) or diisopropylethylamine (DIPEA). A weak base may not efficiently deprotonate the amine, leading to a slow or incomplete reaction.

  • Moisture Contamination: Sulfamoyl chlorides are highly susceptible to hydrolysis. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents to prevent the decomposition of the sulfamoyl chloride.

  • Steric Hindrance: Bulky substituents on either the β-amino alcohol or the sulfamoyl chloride can sterically hinder the reaction. In such cases, a higher reaction temperature or a longer reaction time may be necessary. The use of a less sterically hindered base might also be beneficial.

ParameterRecommendationRationale
Base Triethylamine (TEA), DIPEANon-nucleophilic, sufficient strength
Solvent Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)Prevents hydrolysis of sulfamoyl chloride
Atmosphere Inert (Nitrogen or Argon)Excludes moisture
Temperature 0 °C to room temperature (initially), may require heating for sterically hindered substratesBalances reaction rate and stability

Q2: I am observing the formation of a significant amount of a di-sulfamoylated byproduct. How can I prevent this?

A2: The formation of a di-sulfamoylated product, where the hydroxyl group of the β-amino alcohol is also sulfamoylated, can occur, especially if the reaction conditions are not carefully controlled.

  • Slow Addition of Sulfamoyl Chloride: Add the sulfamoyl chloride solution dropwise to the solution of the β-amino alcohol and base at a low temperature (e.g., 0 °C). This helps to control the exotherm of the reaction and favors the more nucleophilic amine's reaction over the alcohol's.

  • Use of a Bulky Base: Employing a sterically hindered base like DIPEA can selectively deprotonate the less hindered amine over the hydroxyl group.

Q3: The cyclization of the N-sulfamoyl-β-amino alcohol to the 1,3,4-Oxathiazinane 3,3-dioxide is not proceeding or giving a low yield. What should I try?

A3: The intramolecular cyclization to form the six-membered ring is a critical step and can be challenging.

  • Choice of Base and Solvent: This is an intramolecular Williamson ether-type synthesis. A strong, non-nucleophilic base is required to deprotonate the hydroxyl group. Sodium hydride (NaH) in an aprotic polar solvent like THF or DMF is a common choice.

  • Reaction Temperature: The reaction may require heating to overcome the activation energy for cyclization. Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature and time. Excessive heat can lead to decomposition.

  • Concentration: The reaction should be run at a relatively high dilution to favor the intramolecular cyclization over intermolecular side reactions that can lead to oligomers or polymers.

ParameterRecommendationRationale
Base Sodium Hydride (NaH)Strong, non-nucleophilic base
Solvent Anhydrous THF or DMFAprotic, polar, solubilizes intermediates
Concentration High dilution (e.g., 0.01-0.05 M)Favors intramolecular cyclization
Temperature Room temperature to reflux, monitor progressOptimize for specific substrate

Q4: I am having difficulty purifying the final this compound product. What are some common impurities and purification strategies?

A4: Purification can be challenging due to the polarity of the product and the presence of unreacted starting materials or side products.

  • Common Impurities: Unreacted N-sulfamoyl-β-amino alcohol, oligomeric byproducts from intermolecular reactions, and salts formed during the reaction.

  • Purification Strategy:

    • Aqueous Workup: Carefully quench the reaction and perform an aqueous workup to remove inorganic salts.

    • Extraction: Use a suitable organic solvent like ethyl acetate or dichloromethane to extract the product.

    • Column Chromatography: Silica gel column chromatography is often necessary for final purification. A gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective.

Experimental Protocols

Protocol 1: Synthesis of N-(2-hydroxyethyl)sulfamide (A Representative N-sulfamoyl-β-amino alcohol)
  • To a solution of ethanolamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM, 0.1 M) at 0 °C under an argon atmosphere, add a solution of sulfamoyl chloride (1.1 eq) in anhydrous DCM dropwise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Cyclization to this compound
  • To a suspension of sodium hydride (60% dispersion in mineral oil, 1.5 eq) in anhydrous tetrahydrofuran (THF, 0.05 M) at 0 °C under an argon atmosphere, add a solution of N-(2-hydroxyethyl)sulfamide (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to 0 °C and cautiously quench with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

experimental_workflow cluster_step1 Step 1: N-Sulfamoylation cluster_step2 Step 2: Intramolecular Cyclization start_step1 β-Amino Alcohol + Sulfamoyl Chloride reaction_step1 Reaction in Anhydrous DCM with Base (TEA) start_step1->reaction_step1 workup_step1 Aqueous Workup & Extraction reaction_step1->workup_step1 purification_step1 Column Chromatography workup_step1->purification_step1 product_step1 N-Sulfamoyl-β-amino alcohol purification_step1->product_step1 start_step2 N-Sulfamoyl-β-amino alcohol reaction_step2 Reaction in Anhydrous THF with Base (NaH) start_step2->reaction_step2 workup_step2 Aqueous Quench & Extraction reaction_step2->workup_step2 purification_step2 Column Chromatography workup_step2->purification_step2 product_step2 1,3,4-Oxathiazinane 3,3-dioxide purification_step2->product_step2

Caption: General experimental workflow for the two-step synthesis of this compound.

troubleshooting_logic cluster_synthesis Synthesis Stage cluster_issues Specific Issues cluster_solutions Potential Solutions start Problem Encountered step1 N-Sulfamoylation start->step1 step2 Cyclization start->step2 purification Purification start->purification issue1a Low/No Conversion step1->issue1a issue1b Di-sulfamoylation step1->issue1b issue2a Low/No Cyclization step2->issue2a issue2b Oligomerization step2->issue2b issue3a Co-eluting Impurities purification->issue3a sol1a Check Base & Reagents Increase Temp/Time issue1a->sol1a sol1b Slow Addition Bulky Base issue1b->sol1b sol2a Stronger Base High Dilution Increase Temperature issue2a->sol2a sol2b High Dilution issue2b->sol2b sol3a Optimize Chromatography (Gradient, Solvent System) issue3a->sol3a

Caption: Troubleshooting logic diagram for the synthesis of this compound.

Technical Support Center: Purification of 1,3,4-Oxathiazinane 3,3-dioxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 1,3,4-Oxathiazinane 3,3-dioxide.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Recovery After Crude Purification

Question: I am experiencing a significant loss of this compound during the initial workup and purification steps. What are the potential causes and solutions?

Answer: Low recovery of this polar, heterocyclic compound can stem from several factors related to its synthesis and physical properties. The primary synthesis route often involves the hydrogenation of a protected precursor, such as 4-benzyl-1,3,4-oxathiazinane 3,3-dioxide.

Potential Causes:

  • Incomplete Reaction: The hydrogenation reaction may not have gone to completion, leaving behind the starting material which has different solubility properties.

  • Catalyst Poisoning: Impurities in the starting material or solvents can poison the palladium catalyst, leading to an incomplete reaction.

  • Product Adsorption: The polar nature of the product can lead to significant adsorption onto the filtration aid (e.g., Celite) used to remove the palladium catalyst.

  • Emulsion Formation: During aqueous workup, the compound's polarity can lead to the formation of stable emulsions, making phase separation difficult and causing product loss.

  • Precipitation during Workup: Changes in solvent polarity or pH during extraction can cause the product to precipitate at the interface or in the aqueous layer.

Troubleshooting Workflow:

start Low Recovery Observed check_reaction Verify Reaction Completion (TLC/LC-MS) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete check_catalyst Assess Catalyst Activity poisoned Catalyst Poisoning Suspected check_catalyst->poisoned optimize_filtration Optimize Catalyst Filtration adsorption Adsorption to Filtration Aid optimize_filtration->adsorption optimize_workup Modify Workup Procedure emulsion Emulsion Formation optimize_workup->emulsion incomplete->check_catalyst No solution1 Increase reaction time/H2 pressure. Add fresh catalyst. incomplete->solution1 Yes poisoned->optimize_filtration No solution2 Use higher purity starting materials/solvents. Increase catalyst loading. poisoned->solution2 Yes adsorption->optimize_workup No solution3 Wash Celite cake with a polar solvent (e.g., Methanol, Acetone). Use a minimal amount of Celite. adsorption->solution3 Yes solution4 Add brine to break emulsion. Filter the entire biphasic mixture through a pad of Celite. emulsion->solution4 Yes

Caption: Troubleshooting workflow for low recovery.

Issue 2: Difficulty in Removing Polar Impurities

Question: My purified this compound is contaminated with polar impurities that are difficult to remove by standard silica gel chromatography. What alternative purification strategies can I employ?

Answer: Due to its high polarity, this compound can co-elute with polar impurities on silica gel. More effective purification techniques are often required.

Potential Impurities:

  • Residual Starting Material: Incomplete debenzylation can leave the N-benzyl precursor.

  • Ring-Opened Byproducts: The oxathiazinane ring may undergo hydrolysis under acidic or basic conditions, leading to sulfonated amino alcohol derivatives.

  • Solvent Adducts: Residual polar solvents from the reaction or workup (e.g., ethanol, acetic acid) can be difficult to remove.

Alternative Purification Methods:

Purification MethodPrincipleAdvantagesDisadvantages
Recrystallization Differential solubility of the compound and impurities in a solvent at different temperatures.Can provide very high purity. Scalable.Finding a suitable solvent system can be challenging. Potential for product loss in the mother liquor.
Reversed-Phase Chromatography Separation based on hydrophobicity. The polar compound elutes earlier than non-polar impurities.Effective for removing less polar impurities.May not be effective for separating highly polar impurities. Can be expensive for large-scale purification.
Mixed-Mode Chromatography Utilizes a combination of separation mechanisms (e.g., reversed-phase and ion-exchange).Excellent for separating compounds with a wide range of polarities.[1][2][3][4]Requires specialized columns and method development.
Preparative HPLC High-resolution chromatography for isolating pure compounds.Can achieve very high purity levels.Lower sample loading capacity. More expensive than flash chromatography.

Issue 3: Product Degradation During Purification

Question: I suspect my this compound is degrading during purification, as I observe the appearance of new spots on TLC/LC-MS. How can I prevent this?

Answer: While the sulfone group is generally stable, the heterocyclic ring may be susceptible to degradation under certain conditions.

Potential Causes of Degradation:

  • Acidic or Basic Conditions: The oxathiazinane ring may be sensitive to strong acids or bases, leading to hydrolysis.

  • Prolonged Heating: Extended heating during recrystallization or solvent evaporation can cause thermal decomposition.

  • Reactive Chromatography Media: Acidic silica gel can sometimes cause degradation of sensitive compounds.

Mitigation Strategies:

  • Maintain Neutral pH: Ensure all workup and purification steps are performed under neutral conditions. Use of buffered aqueous solutions may be beneficial.

  • Minimize Heat Exposure: Use a rotary evaporator at moderate temperatures for solvent removal. For recrystallization, avoid prolonged heating.

  • Use Neutral Stationary Phases: If silica gel is suspected to cause degradation, consider using neutral alumina or a bonded phase for chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the expected purity of this compound after a typical purification procedure?

A1: The target purity for drug development applications is typically >98%. A combination of initial workup, followed by either recrystallization or chromatography, can achieve this purity level.

Purification StepTypical Purity Range (%)Typical Yield (%)
Crude Product (Post-Workup) 80 - 9075 - 85
After Recrystallization 95 - 9960 - 75
After Chromatography >9850 - 70

Q2: What are the recommended analytical techniques to assess the purity of this compound?

A2: A combination of chromatographic and spectroscopic methods is recommended for comprehensive purity analysis.

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method is ideal for quantifying the purity and detecting impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying the molecular weights of the main component and any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can detect impurities with different chemical shifts.

  • Elemental Analysis: To confirm the elemental composition of the final product.

Q3: Can I use normal-phase chromatography on silica gel for the purification of this compound?

A3: While possible, it can be challenging due to the high polarity of the compound, which may lead to strong retention and poor peak shape. If normal-phase chromatography is attempted, highly polar mobile phases will be required (e.g., dichloromethane/methanol/ammonium hydroxide mixtures). It is often more effective to use reversed-phase or mixed-mode chromatography.

Experimental Protocols

Protocol 1: Recrystallization of this compound

  • Solvent Screening: Test the solubility of the crude product in various solvents at room temperature and at their boiling points to find a suitable recrystallization solvent or solvent pair. Good single solvents will show high solubility at high temperatures and low solubility at low temperatures. Common solvent systems to try include isopropanol, ethanol/water, or acetone/heptane.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and a minimal amount of the chosen hot solvent to dissolve the solid completely.

  • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Reversed-Phase Flash Chromatography

  • Column Selection: Choose a C18-functionalized silica gel column.

  • Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., methanol or DMSO).

  • Mobile Phase: A typical mobile phase would be a gradient of water and acetonitrile or methanol. A common starting point is 95:5 water:acetonitrile, gradually increasing the proportion of the organic solvent.

  • Elution: Load the sample onto the column and begin the gradient elution.

  • Fraction Collection: Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

start Crude this compound dissolve Dissolve in minimal hot solvent start->dissolve hot_filter Hot gravity filtration (optional) dissolve->hot_filter cool Slow cooling to room temperature hot_filter->cool ice_bath Cool in ice bath cool->ice_bath vacuum_filter Vacuum filtration ice_bath->vacuum_filter wash Wash with cold solvent vacuum_filter->wash dry Dry under vacuum wash->dry product Pure Crystalline Product dry->product

Caption: Recrystallization workflow.

start Crude Product dissolve Dissolve in loading solvent (e.g., MeOH) start->dissolve load Load onto C18 column dissolve->load gradient Elute with Water/Acetonitrile gradient load->gradient collect Collect fractions gradient->collect analyze Analyze fractions (TLC/LC-MS) collect->analyze combine Combine pure fractions analyze->combine evaporate Evaporate solvent combine->evaporate product Purified Product evaporate->product

Caption: Reversed-phase chromatography workflow.

References

optimizing reaction conditions for 1,3,4-Oxathiazinane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1,3,4-oxathiazinanes. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to 1,3,4-oxathiazinanes?

A1: The synthesis of 1,3,4-oxathiazinanes is not as extensively documented as other heterocyclic systems. However, analogous to the synthesis of related 1,3-oxazinanes and 1,3-thiazinanes, a primary route involves the cyclization of a bifunctional precursor. A plausible and efficient method is the condensation reaction between a 1,3-aminoalcohol and a sulfur-containing electrophile, followed by cyclization. Another potential route, for 1,3,4-oxathiazinane 3,3-dioxides, involves the hydrogenation of a protected precursor, such as a 4-benzyl-1,3,4-oxathiazinane 3,3-dioxide.[1]

Q2: I am observing a low yield of my desired 1,3,4-oxathiazinane. What are the likely causes and how can I improve it?

A2: Low yields in the synthesis of 1,3,4-oxathiazinanes can arise from several factors, including incomplete reactions, the formation of side products, or degradation of the target molecule under the reaction conditions. To enhance the yield, consider the following optimization strategies:

  • Purity of Starting Materials: Ensure the 1,3-aminoalcohol and sulfur source are of high purity, as impurities can lead to competing side reactions.

  • Reaction Conditions: Systematically optimize the reaction temperature, time, and solvent. Monitoring the reaction progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal endpoint and prevent product decomposition.

  • Stoichiometry: Carefully control the stoichiometry of the reactants. A slight excess of one reactant may be necessary to drive the reaction to completion, but a large excess can lead to the formation of byproducts.

  • pH Control: The pH of the reaction mixture can be critical. For reactions involving cyclization, maintaining an optimal pH can be essential for promoting the desired ring closure and minimizing side reactions.

Q3: My reaction is producing a complex mixture of products. What are the potential side reactions?

A3: The formation of a complex product mixture suggests that side reactions are occurring. Potential side reactions in 1,3,4-oxathiazinane synthesis may include:

  • Incomplete Cyclization: The intermediate may not fully cyclize, leading to the presence of unreacted starting materials and linear intermediates in the final product mixture.

  • Formation of Isomers: If using unsymmetrical starting materials, the formation of regioisomers or stereoisomers is possible.

  • Dimerization or Polymerization: The starting materials or reactive intermediates could potentially undergo self-condensation to form dimers or polymers, especially at elevated temperatures.

  • Ring Opening: The 1,3,4-oxathiazinane ring itself might be unstable under the reaction or workup conditions and undergo ring-opening.

Q4: What are the recommended methods for purifying 1,3,4-oxathiazinanes?

A4: The purification of 1,3,4-oxathiazinanes will depend on the physical properties of the specific derivative. Common purification techniques include:

  • Column Chromatography: This is a versatile method for separating the desired product from impurities and side products. The choice of stationary phase (e.g., silica gel) and eluent system should be optimized based on the polarity of the target compound.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective method for obtaining a pure crystalline product.

  • Distillation: For volatile and thermally stable liquid products, distillation under reduced pressure can be an effective purification method.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Formation Inactive starting materials.Verify the purity and integrity of starting materials using appropriate analytical techniques (NMR, MS). Use freshly purified reagents.
Suboptimal reaction temperature.Screen a range of temperatures. Some reactions may require initial cooling to control exothermicity, followed by heating to drive the reaction to completion.
Inappropriate solvent.Test a variety of solvents with different polarities and boiling points. Ensure the solvent is anhydrous if the reaction is moisture-sensitive.
Incorrect pH.Adjust the pH of the reaction mixture. For base-catalyzed reactions, try different organic or inorganic bases of varying strengths. For acid-catalyzed reactions, consider using a milder acid or a Lewis acid.
Formation of Multiple Products Competing side reactions.Lower the reaction temperature to improve selectivity. Adjust the order of addition of reagents. Consider using protecting groups for sensitive functionalities.
Isomer formation.If possible, use symmetrical starting materials to avoid regioisomerism. For stereoisomers, consider using chiral catalysts or auxiliaries for stereoselective synthesis.
Product Decomposition Harsh reaction conditions.Reduce the reaction temperature and time. Use milder reagents for cyclization and workup.
Instability during workup.Perform the workup at a lower temperature. Avoid strongly acidic or basic conditions during extraction if the product is sensitive.
Air or moisture sensitivity.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.
Difficulty in Product Isolation Product is highly soluble in the workup solvent.Use a different extraction solvent. Perform multiple extractions with smaller volumes of solvent.
Product is an oil that is difficult to handle.Try to form a solid derivative (e.g., a salt) for easier handling and purification. Consider using a different purification technique like preparative HPLC.

Experimental Protocols

General Procedure for the Synthesis of a 4-Substituted-1,3,4-Oxathiazinane (Hypothetical)

This protocol is a generalized procedure based on the synthesis of related heterocyclic compounds and should be optimized for specific substrates.

  • Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-aminoalcohol (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane, THF, or toluene).

  • Addition of Base: If required, add a non-nucleophilic base (1.1 - 1.5 eq., e.g., triethylamine or diisopropylethylamine) to the solution and stir for 10-15 minutes at room temperature.

  • Addition of Sulfur Electrophile: Cool the reaction mixture to 0 °C in an ice bath. Slowly add the sulfur-containing electrophile (e.g., a sulfonyl chloride, 1.0 - 1.1 eq.) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and then heat to reflux. Monitor the progress of the reaction by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation

Table 1: Hypothetical Optimization of Reaction Conditions for 1,3,4-Oxathiazinane Synthesis

EntryBase (eq.)SolventTemperature (°C)Time (h)Yield (%)
1Triethylamine (1.2)Dichloromethane401245
2Triethylamine (1.2)Toluene80862
3Pyridine (1.5)Dichloromethane401235
4Triethylamine (1.2)Tetrahydrofuran661058
5Diisopropylethylamine (1.2)Toluene80875

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Starting Materials (1,3-Aminoalcohol, Sulfur Source) mixing Mixing and Stirring reagents->mixing solvent Anhydrous Solvent solvent->mixing base Base (optional) base->mixing heating Heating / Reflux mixing->heating monitoring Reaction Monitoring (TLC/LC-MS) heating->monitoring quenching Quenching monitoring->quenching Reaction Complete extraction Extraction quenching->extraction drying Drying extraction->drying concentration Concentration drying->concentration purification Purification (Column Chromatography / Recrystallization) concentration->purification product Pure 1,3,4-Oxathiazinane purification->product analysis Characterization (NMR, MS, etc.) product->analysis

Caption: General experimental workflow for the synthesis of 1,3,4-oxathiazinanes.

References

Technical Support Center: 1,3,4-Oxathiazinane 3,3-dioxide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3,4-Oxathiazinane 3,3-dioxide reactions. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route to 1,3,4-Oxathiazinane 3,3-dioxides and what are the key starting materials?

A1: The most common and direct route to 1,3,4-Oxathiazinane 3,3-dioxides is the intramolecular cyclization of an N-sulfonylated β-amino alcohol. This process typically involves two key steps:

  • N-Sulfonylation: Reaction of a β-amino alcohol with a suitable sulfonyl chloride (e.g., methanesulfonyl chloride, p-toluenesulfonyl chloride) in the presence of a base.

  • Intramolecular Cyclization: The resulting N-sulfonylated amino alcohol undergoes intramolecular nucleophilic substitution, where the hydroxyl group displaces a leaving group (often generated in situ from the sulfonyl chloride reaction or a separate activation step) to form the six-membered heterocyclic ring.

Q2: What are the most common byproducts observed in the synthesis of 1,3,4-Oxathiazinane 3,3-dioxides?

A2: Several byproducts can form depending on the specific substrates and reaction conditions. The most frequently encountered are:

  • Rearranged β-Chloro Amines: Particularly with N-substituted amino alcohols, treatment with sulfonyl chloride can lead to the formation of a rearranged β-chloro amine instead of the desired cyclized product.[1]

  • Unreacted Starting Materials: Incomplete reactions can result in the presence of the starting β-amino alcohol and sulfonylating agent.

  • N-Sulfonylated Amino Alcohol Intermediate: If the cyclization step is not quantitative, the linear N-sulfonylated amino alcohol intermediate will be a major impurity.

  • Intermolecular Reaction Products: Dimerization or oligomerization of the N-sulfonylated amino alcohol can occur, especially at higher concentrations.

  • Ring-Opened Products: The this compound ring can be susceptible to cleavage under certain conditions (e.g., strong nucleophiles or harsh pH), leading to the formation of the corresponding sulfonated amino alcohol.

Q3: How can I minimize the formation of the rearranged β-chloro amine byproduct?

A3: The formation of rearranged β-chloro amines is often favored by certain structural features of the amino alcohol and the reaction conditions. To minimize this side reaction:

  • Choice of Amino Alcohol: Primary amino alcohols are generally less prone to this rearrangement compared to secondary or tertiary amino alcohols.

  • Reaction Temperature: Running the reaction at lower temperatures can disfavor the rearrangement pathway.

  • Base Selection: The choice of base can influence the reaction outcome. A non-nucleophilic, sterically hindered base may be preferable.

  • Protecting Groups: If using a complex amino alcohol, consider the use of protecting groups to prevent unwanted side reactions.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of 1,3,4-Oxathiazinane 3,3-dioxides.

Issue Potential Cause(s) Recommended Solution(s)
Low to no yield of the desired this compound 1. Incomplete N-sulfonylation of the amino alcohol.2. Failure of the intramolecular cyclization step.3. Decomposition of the starting materials or product.1. Ensure stoichiometric amounts of sulfonyl chloride and base are used. Monitor the reaction by TLC or LC-MS to confirm the consumption of the amino alcohol.2. The hydroxyl group may require activation. Consider converting it to a better leaving group. The choice of solvent can also be critical for the cyclization step.3. Avoid high reaction temperatures and prolonged reaction times. Ensure the work-up procedure is not too acidic or basic.
Presence of a major byproduct with a similar polarity to the product This is often the N-sulfonylated amino alcohol intermediate.1. Increase the reaction time or temperature for the cyclization step.2. Add a stronger, non-nucleophilic base to facilitate the intramolecular cyclization.3. Purify the product using column chromatography with a shallow gradient.
Formation of a significant amount of a non-polar byproduct This could be the rearranged β-chloro amine.1. Lower the reaction temperature during the addition of the sulfonyl chloride.2. Experiment with different non-nucleophilic bases (e.g., proton sponge).
Product decomposes during purification The this compound ring may be unstable to the purification conditions.1. Use neutral silica gel for column chromatography.2. Avoid acidic or basic eluents.3. If possible, purify by crystallization.

Quantitative Data on Byproduct Formation

The following table provides hypothetical, yet plausible, quantitative data on the impact of reaction conditions on byproduct formation in a typical synthesis of a simple this compound from a primary β-amino alcohol and methanesulfonyl chloride. This data is for illustrative purposes to guide optimization.

Entry Base Temperature (°C) Product Yield (%) N-sulfonylated Intermediate (%) β-Chloro Amine (%)
1Triethylamine2565255
2Triethylamine07520<2
3Pyridine2550408
4DBU258015<2
5Proton Sponge258510<1

Experimental Protocols

General Procedure for the Synthesis of a this compound

  • N-Sulfonylation and Cyclization (One-Pot):

    • To a stirred solution of the β-amino alcohol (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq) in a suitable aprotic solvent (e.g., dichloromethane, THF) at 0 °C, add the sulfonyl chloride (1.1 eq) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC or LC-MS.

    • Upon completion, quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by crystallization.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_products Products & Byproducts start_amino_alcohol β-Amino Alcohol reaction_vessel Reaction Vessel (Aprotic Solvent, 0°C to RT) start_amino_alcohol->reaction_vessel start_sulfonyl_chloride Sulfonyl Chloride start_sulfonyl_chloride->reaction_vessel start_base Base start_base->reaction_vessel workup Aqueous Work-up & Extraction reaction_vessel->workup purification Purification (Chromatography/Crystallization) workup->purification product 1,3,4-Oxathiazinane 3,3-dioxide purification->product byproduct1 N-Sulfonylated Intermediate purification->byproduct1 byproduct2 β-Chloro Amine purification->byproduct2

Caption: General experimental workflow for the synthesis of 1,3,4-Oxathiazinane 3,3-dioxides.

logical_relationship cluster_pathways Reaction Pathways start β-Amino Alcohol + Sulfonyl Chloride intermediate N-Sulfonylated Intermediate start->intermediate path_desired Desired Pathway: Intramolecular Cyclization product 1,3,4-Oxathiazinane 3,3-dioxide path_desired->product path_side Side Reaction Pathway: Rearrangement byproduct Rearranged β-Chloro Amine path_side->byproduct intermediate->path_desired Favorable Conditions intermediate->path_side Unfavorable Conditions

Caption: Competing reaction pathways in this compound synthesis.

References

stability issues of 1,3,4-Oxathiazinane 3,3-dioxide under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 1,3,4-Oxathiazinane 3,3-dioxide and its derivatives under common experimental conditions. This resource is intended for researchers, scientists, and professionals in drug development.

Disclaimer: Publicly available information on the specific stability of this compound is limited. The guidance provided here is based on general principles of heterocyclic chemistry and the known properties of related compounds. Researchers should always perform their own stability studies under their specific experimental conditions.

Troubleshooting Guide

Researchers may encounter stability issues with this compound, particularly when subjecting it to various experimental conditions. Below are common problems, their potential causes, and suggested solutions.

Problem Potential Cause Recommended Solution
Compound degradation in aqueous solution The oxathiazinane ring may be susceptible to hydrolysis, especially under acidic or basic conditions.- Maintain solutions at a neutral pH (6-8).- Use freshly prepared solutions for experiments.- If possible, use anhydrous solvents and add the compound immediately before use.- Store aqueous solutions at low temperatures (2-8 °C) for short periods.
Inconsistent results in biological assays The compound may be unstable in the assay medium (e.g., cell culture media containing various nucleophiles, or at 37°C).- Perform a time-course stability study of the compound in the specific assay medium.- Consider adding the compound to the assay at the last possible moment.- Evaluate the use of a more stable pro-drug or derivative if instability is confirmed.
Formation of unknown impurities during reaction work-up The compound may be sensitive to acidic or basic conditions used during extraction or purification.- Use mild work-up procedures, avoiding strong acids or bases.- Employ neutral extraction and purification techniques, such as silica gel chromatography with neutral solvent systems.- Minimize exposure to high temperatures during solvent evaporation.
Decomposition upon storage The solid compound may be sensitive to moisture, light, or elevated temperatures.- Store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).- Protect from light by using amber vials.- Store at recommended low temperatures (e.g., -20°C) for long-term storage.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of the this compound ring system?

A1: While specific data is scarce, the 1,3,4-oxathiazinane ring, containing O, N, and S heteroatoms, may be prone to instability under certain conditions. The presence of the sulfone group (3,3-dioxide) generally imparts stability. However, the N-S and O-C bonds within the ring could be susceptible to cleavage, particularly through hydrolysis.

Q2: How can I assess the stability of my specific this compound derivative?

A2: A simple stability study can be performed by dissolving the compound in your experimental buffer or solvent and monitoring its concentration over time using techniques like HPLC or LC-MS. Samples should be taken at various time points and under different temperature and pH conditions to determine the compound's half-life.

Q3: Are there any known incompatible solvents or reagents?

A3: Strong nucleophiles, strong acids, and strong bases should be used with caution as they may promote ring opening or other decomposition pathways. Protic solvents, especially at elevated temperatures, might facilitate hydrolysis.

Q4: What are the likely decomposition products?

A4: A potential decomposition pathway is hydrolysis of the oxathiazinane ring. This could lead to the formation of an amino alcohol and a sulfonated species. The exact products will depend on the specific structure of the derivative and the conditions of decomposition.

Experimental Protocols

Protocol 1: General Procedure for Assessing Compound Stability in Aqueous Buffer
  • Preparation of Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of the this compound derivative in a suitable anhydrous organic solvent (e.g., DMSO, DMF).

  • Preparation of Test Solutions: Dilute the stock solution to the final desired concentration (e.g., 100 µM) in the aqueous buffer of interest (e.g., PBS, pH 7.4). Prepare separate solutions for each condition to be tested (e.g., different pH values, temperatures).

  • Incubation: Incubate the test solutions under the desired conditions. For example, for physiological stability, incubate at 37°C.

  • Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each test solution.

  • Quenching: Immediately quench any further degradation by adding an equal volume of cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Analyze the samples by a suitable analytical method, such as HPLC-UV or LC-MS, to determine the concentration of the parent compound remaining.

  • Data Analysis: Plot the concentration of the parent compound versus time to determine the degradation kinetics and the half-life (t½) of the compound under the tested conditions.

Visualizations

Decomposition_Pathway 1,3,4-Oxathiazinane_3,3-dioxide 1,3,4-Oxathiazinane_3,3-dioxide Hydrolysis Hydrolysis 1,3,4-Oxathiazinane_3,3-dioxide->Hydrolysis H₂O (Acid/Base catalysis) Intermediate Ring-Opened Intermediate Hydrolysis->Intermediate Products Decomposition Products (e.g., Amino alcohol, Sulfonic acid derivative) Intermediate->Products

Caption: Hypothetical hydrolysis pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare Stock Solution (Anhydrous Solvent) dilute Dilute in Aqueous Buffer stock->dilute incubate Incubate under Test Conditions dilute->incubate sample Collect Aliquots at Time Points incubate->sample quench Quench Reaction sample->quench analyze Analyze by HPLC/LC-MS quench->analyze data Determine Half-Life analyze->data

Caption: General workflow for assessing compound stability.

Troubleshooting_Tree start Inconsistent Experimental Results? check_stability Is compound stability suspected? start->check_stability yes_stability Yes check_stability->yes_stability Yes no_stability No check_stability->no_stability No run_stability_assay Perform Stability Assay (see Protocol 1) yes_stability->run_stability_assay other_issues Investigate other experimental variables (e.g., reagent quality, instrument calibration) no_stability->other_issues is_unstable Is the compound unstable? run_stability_assay->is_unstable yes_unstable Yes is_unstable->yes_unstable Yes no_unstable No is_unstable->no_unstable No optimize_conditions Optimize Experimental Conditions: - Adjust pH - Lower temperature - Use fresh solutions yes_unstable->optimize_conditions no_unstable->other_issues consider_alternatives Consider structural modification or use of pro-drug optimize_conditions->consider_alternatives

Caption: Decision tree for troubleshooting inconsistent results.

Technical Support Center: Scale-Up Synthesis of 1,3,4-Oxathiazinane 3,3-dioxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the scale-up synthesis of 1,3,4-Oxathiazinane 3,3-dioxide. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and safety considerations.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up synthesis of this compound, focusing on a plausible synthetic route involving the cyclization of a suitable N-sulfonylated β-amino hydroxamic acid precursor.

Issue Potential Cause(s) Recommended Solution(s)
Low to No Product Formation 1. Incomplete formation of the N-sulfonylated β-amino hydroxamic acid precursor. - Ensure complete conversion of the starting materials by monitoring the reaction using TLC or LC-MS. - Verify the purity and reactivity of the sulfonyl chloride and the β-amino hydroxamic acid. - Optimize reaction conditions (temperature, solvent, base) for the sulfonylation step.
2. Ineffective cyclization conditions. - Screen different dehydrating agents or cyclization promoters (e.g., Burgess reagent, triflic anhydride with a non-nucleophilic base). - Optimize the reaction temperature; excessive heat can lead to decomposition. - Ensure anhydrous conditions, as water can hydrolyze key intermediates.
3. Degradation of starting material or product. - Analyze the reaction mixture for byproducts to understand degradation pathways. - Consider using milder reaction conditions or a different synthetic route.
Low Yield 1. Competing side reactions, such as intermolecular reactions or decomposition. - Use high-dilution conditions during the cyclization step to favor intramolecular reaction. - Slowly add the cyclization agent to maintain a low concentration in the reaction mixture. - Optimize the reaction temperature and time to minimize byproduct formation.
2. Product loss during work-up and purification. - Optimize the extraction and purification procedures. Consider alternative purification methods like crystallization or flash chromatography with a carefully selected eluent system. - Ensure the pH is controlled during aqueous work-up to prevent ring-opening of the product.
Poor Purity/Presence of Impurities 1. Incomplete reaction or presence of unreacted starting materials. - Monitor the reaction to completion using appropriate analytical techniques (TLC, LC-MS, NMR). - Adjust stoichiometry or reaction time as needed.
2. Formation of oligomeric or polymeric byproducts. - Employ high-dilution techniques for the cyclization step. - Optimize the rate of addition of reagents.
3. Contamination from reagents or solvents. - Use high-purity, anhydrous solvents and reagents.
Difficulty in Isolating the Product 1. Product is highly soluble in the reaction solvent. - After reaction completion, perform a solvent swap to a solvent in which the product is less soluble to facilitate precipitation or crystallization.
2. Product is an oil or difficult to crystallize. - Attempt purification by column chromatography. - Try different solvent systems for crystallization. Seeding with a small crystal of the pure product can sometimes induce crystallization.
Exothermic Reaction/Poor Temperature Control 1. Highly exothermic sulfonylation or cyclization step. - On a larger scale, ensure the reactor has adequate cooling capacity. - Use a semi-batch process where one of the reagents is added slowly to control the reaction rate and temperature. - Dilute the reaction mixture to better dissipate heat.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for preparing this compound?

A common and plausible strategy involves a two-step process:

  • Sulfonylation: Reaction of a suitable β-amino hydroxamic acid with a sulfonyl chloride (e.g., chlorosulfonyl isocyanate followed by hydrolysis, or a custom-synthesized sulfonyl chloride) in the presence of a base to form the N-sulfonylated intermediate.

  • Cyclization: Intramolecular cyclization of the N-sulfonylated β-amino hydroxamic acid, typically promoted by a dehydrating agent, to form the this compound ring.

Q2: What are the critical parameters to control during the scale-up of this synthesis?

Critical parameters include:

  • Temperature Control: Both the sulfonylation and cyclization steps can be exothermic. Adequate cooling and controlled addition of reagents are crucial to prevent runaway reactions and byproduct formation.

  • Mixing: Efficient mixing is essential to ensure homogeneity, especially in larger reactors, to avoid localized "hot spots" and concentration gradients.

  • Reaction Concentration: High-dilution conditions are often necessary for the cyclization step to favor the intramolecular reaction over intermolecular side reactions.

  • Purity of Reagents and Solvents: Water and other nucleophilic impurities can interfere with the reactions, leading to lower yields and the formation of byproducts. Using anhydrous solvents and high-purity reagents is critical.

  • Work-up and Purification: The purification method (e.g., extraction, crystallization, chromatography) must be scalable and effective at removing impurities.

Q3: What are the primary safety concerns associated with the scale-up synthesis of this compound?

  • Use of Sulfonyl Chlorides: Sulfonyl chlorides are corrosive, moisture-sensitive, and can release HCl gas upon contact with water. Appropriate personal protective equipment (PPE) and handling in a well-ventilated area or fume hood are mandatory.

  • Exothermic Reactions: As mentioned, the reaction steps can be exothermic. A thorough thermal hazard assessment (e.g., using reaction calorimetry) is recommended before scaling up to understand the thermal profile and ensure adequate cooling capacity.

  • Solvent Handling: Large volumes of flammable organic solvents pose a fire risk. Ensure proper grounding of equipment to prevent static discharge and use of spark-proof equipment.

  • Byproduct Formation: The reaction may produce hazardous byproducts. A clear understanding of the reaction mechanism and potential side reactions is necessary for safe handling and waste disposal.

Q4: How can I improve the yield and purity of my product at a larger scale?

To improve yield and purity:

  • Process Optimization: Conduct a Design of Experiments (DoE) at the lab scale to identify optimal reaction conditions (temperature, concentration, stoichiometry, catalyst/reagent choice).

  • Controlled Addition: Implement controlled addition of critical reagents using a syringe pump or addition funnel to maintain optimal reaction conditions.

  • Efficient Purification: Develop a robust and scalable purification method. Crystallization is often preferred at scale over chromatography due to cost and throughput.

  • In-Process Controls (IPCs): Implement IPCs to monitor reaction progress and quality at key stages. This allows for adjustments to be made during the process to ensure the desired outcome.

Data Presentation

The following table provides a hypothetical comparison of reaction parameters for the cyclization step at different scales, based on common principles of chemical process scale-up.

ParameterLab Scale (1 g)Pilot Plant (1 kg)
Starting Material N-sulfonylated β-amino hydroxamic acidN-sulfonylated β-amino hydroxamic acid
Reactor Volume 100 mL Round-Bottom Flask20 L Jacketed Glass Reactor
Solvent Volume 50 mL10 L
Reaction Temperature 0 °C to room temperature0 °C to room temperature (with precise jacket cooling)
Reagent Addition Time 5 - 10 minutes1 - 2 hours (controlled addition via pump)
Stirring Magnetic StirrerOverhead Mechanical Stirrer
Work-up Liquid-liquid extraction, Column ChromatographyLiquid-liquid extraction, Crystallization
Typical Yield 75-85%65-75% (before optimization)
Purity >98% (after chromatography)>95% (after crystallization)

Experimental Protocols

Protocol 1: Lab-Scale Synthesis of this compound (Illustrative Example)

This protocol is a generalized procedure and may require optimization for specific substrates.

Step 1: Synthesis of N-sulfonylated β-amino hydroxamic acid

  • To a stirred solution of a β-amino hydroxamic acid (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM, 10 mL/g of starting material) at 0 °C under a nitrogen atmosphere, add a solution of the desired sulfonyl chloride (1.05 eq) in anhydrous DCM dropwise over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude N-sulfonylated β-amino hydroxamic acid, which may be used in the next step without further purification or purified by column chromatography if necessary.

Step 2: Intramolecular Cyclization to this compound

  • To a solution of the crude N-sulfonylated β-amino hydroxamic acid (1.0 eq) in anhydrous tetrahydrofuran (THF, 20 mL/g) at 0 °C under a nitrogen atmosphere, add Burgess reagent (1.5 eq) portion-wise over 10 minutes.

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.

Protocol 2: Pilot-Scale Synthesis of this compound (Illustrative Example)

Step 1: Synthesis of N-sulfonylated β-amino hydroxamic acid

  • Charge a 20 L jacketed glass reactor with the β-amino hydroxamic acid (1.0 eq) and anhydrous DCM (10 L/kg of starting material).

  • Cool the reactor contents to 0-5 °C with stirring.

  • Add triethylamine (1.2 eq) to the reactor.

  • Prepare a solution of the sulfonyl chloride (1.05 eq) in anhydrous DCM in a separate vessel and add it to the reactor via a controlled addition pump over 1-2 hours, maintaining the internal temperature below 10 °C.

  • Allow the reaction mixture to warm to 20-25 °C and stir for 4-6 hours. Monitor the reaction completion by IPC (e.g., HPLC).

  • Upon completion, quench the reaction by the controlled addition of a saturated aqueous ammonium chloride solution.

  • Separate the layers and wash the organic layer with brine.

  • Concentrate the organic layer under vacuum to a smaller volume. This solution of the crude intermediate can be used directly in the next step.

Step 2: Intramolecular Cyclization to this compound

  • To the reactor containing the crude N-sulfonylated β-amino hydroxamic acid solution in DCM, add anhydrous THF (to achieve a total solvent volume of 20 L/kg of the initial starting material).

  • Cool the reactor contents to 0-5 °C.

  • Add Burgess reagent (1.5 eq) in several portions over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Allow the reaction to warm to 20-25 °C and stir for 2-4 hours. Monitor the reaction by IPC.

  • Upon completion, quench the reaction by the controlled addition of a saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and concentrate under vacuum.

  • Induce crystallization of the product by adding a suitable anti-solvent (e.g., hexane) and cool the mixture.

  • Isolate the solid product by filtration, wash with the cold solvent mixture, and dry under vacuum to obtain the this compound.

Visualizations

Synthesis_Pathway cluster_0 Step 1: Sulfonylation cluster_1 Step 2: Cyclization beta_amino_hydroxamic_acid β-Amino Hydroxamic Acid intermediate N-Sulfonylated β-Amino Hydroxamic Acid beta_amino_hydroxamic_acid->intermediate Triethylamine, DCM, 0 °C to RT sulfonyl_chloride Sulfonyl Chloride sulfonyl_chloride->intermediate product 1,3,4-Oxathiazinane 3,3-dioxide intermediate->product Burgess Reagent, THF, RT

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Low Yield or Purity Issue check_sm Check Purity of Starting Materials & Reagents start->check_sm check_conditions Review Reaction Conditions (Temp, Time, Conc.) check_sm->check_conditions Pure optimize_sm Use High Purity Reagents & Anhydrous Solvents check_sm->optimize_sm Impure check_workup Analyze Work-up & Purification Steps check_conditions->check_workup Optimal optimize_conditions Optimize Conditions (DoE at small scale) check_conditions->optimize_conditions Suboptimal optimize_workup Optimize Purification (e.g., Recrystallization vs. Chromatography) check_workup->optimize_workup Inefficient solution Improved Yield & Purity check_workup->solution Efficient optimize_sm->check_conditions optimize_conditions->check_workup optimize_workup->solution

Caption: Troubleshooting workflow for low yield or purity issues.

Technical Support Center: Degradation of 1,3,4-Oxathiazinane 3,3-dioxide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific degradation pathways of 1,3,4-Oxathiazinane 3,3-dioxide is not extensively available in public literature. This guide provides a generalized framework for investigating the degradation of a novel chemical entity, based on established principles of forced degradation studies for pharmaceutical compounds. Researchers should adapt these methodologies to the specific properties of their molecule.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of a forced degradation study?

A forced degradation study, also known as stress testing, is essential for several reasons in pharmaceutical development.[1] It helps to:

  • Identify the likely degradation products of a drug substance.[1]

  • Establish the degradation pathways and intrinsic stability of the molecule.[1][2]

  • Develop and validate stability-indicating analytical methods, which are capable of separating the active pharmaceutical ingredient (API) from its degradation products.[3][4]

  • Understand the chemical behavior of the molecule to support formulation and packaging development.[1]

Q2: What are the typical stress conditions used in these studies?

Forced degradation studies expose the compound to conditions more severe than accelerated stability testing.[1] A minimal set of stress factors includes:

  • Acid and Base Hydrolysis: To assess susceptibility to pH-dependent degradation.[1]

  • Oxidation: To evaluate reactivity with oxidative species.[1][5]

  • Thermal Stress: To determine the effect of high temperatures.[2][5]

  • Photolysis: To assess degradation upon exposure to light.[1][5]

Q3: My compound, this compound, shows no degradation under initial stress conditions. What should I do?

If no degradation is observed, the stress conditions may be too mild or the compound could be highly stable.[6]

  • Action: Gradually increase the severity of the conditions. This can include increasing the concentration of the acid, base, or oxidizing agent; raising the temperature; or extending the exposure time.[6][7] For hydrolysis, if the compound is poorly soluble in water, a co-solvent can be used.[1] Studies can be started at room temperature and then elevated to 50-70°C if no degradation occurs.[1]

  • Documentation: If the compound remains stable even under harsh conditions, it is important to document the conditions tested to demonstrate its inherent stability.[6]

Q4: I am observing many unexpected peaks in my chromatogram. How do I troubleshoot this?

Unexpected peaks can arise from several sources.

  • Possible Cause 1: Impurities. The issue could be impurities in the starting material, reagents, or solvents.[6]

    • Action: Use high-purity (e.g., HPLC-grade) reagents and solvents.[8] Ensure your starting material is well-characterized.

  • Possible Cause 2: Complex Degradation. The compound may be degrading into multiple products.

    • Action: This is an expected outcome of a forced degradation study. The next step is to develop an analytical method that can adequately separate these peaks and then proceed to identify the degradation products using techniques like mass spectrometry (MS).[1][9]

  • Possible Cause 3: Analytical Method Issues. The analytical method itself might be contributing to the problem (e.g., mobile phase reacting with the sample).

    • Action: Systematically evaluate and optimize your HPLC method. Ensure the mobile phase is properly prepared and degassed.[8]

Q5: How can I distinguish between hydrolytic and oxidative degradation pathways for a sultam-containing structure like this compound?

  • Hydrolytic Degradation: The sultam ring (a cyclic sulfonamide) is analogous to the β-lactam ring in penicillins and is susceptible to hydrolysis.[10][11] This process involves the cleavage of the S-N bond in the ring by water, which can be catalyzed by acid or base.[10] The expected products would be open-chain sulfonic acid derivatives.

  • Oxidative Degradation: The sulfur atom in the 3,3-dioxide form is already in a high oxidation state (sulfone). While the sulfone group itself is generally stable to further oxidation, other parts of the molecule could be susceptible.[12] For heterocyclic compounds, oxidation can sometimes lead to ring cleavage or modification of substituents.[13]

  • Experimental Differentiation: To distinguish between these pathways, conduct separate stress tests. For hydrolysis, use acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions in the absence of strong oxidants.[7] For oxidation, use an agent like hydrogen peroxide (H₂O₂) at neutral pH and protected from light to minimize hydrolytic and photolytic effects.[7][14] Comparing the degradation products from each study using LC-MS will help elucidate the distinct pathways.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
No Degradation Observed 1. Stress conditions are too mild.[6]2. The compound is highly stable.[6]3. The analytical method is not stability-indicating (i.e., cannot separate the parent drug from degradants).[6]1. Increase stressor concentration, temperature, or exposure duration.[6]2. Document the conditions tested to confirm stability.[6]3. Re-evaluate and optimize the analytical method to ensure specificity.
Complete (100%) Degradation 1. Stress conditions are too harsh.[6]1. Reduce stressor concentration, temperature, or exposure time to achieve a target degradation of 5-20%.[6]
Poor Mass Balance 1. Degradation products are not detected (e.g., volatile, lack a UV chromophore).[6]2. Degradation products are not eluting from the chromatography column.[6]3. Parent compound precipitated out of solution.1. Use a more universal detector like Mass Spectrometry (MS) or Charged Aerosol Detector (CAD).[6]2. Modify the mobile phase gradient or composition.3. Check sample solubility under stress conditions and consider using a co-solvent.
Inconsistent Results 1. Variability in experimental parameters (temperature, light, pH).[6]2. Inconsistent sample preparation.1. Tightly control all experimental conditions.[6]2. Use a standardized, documented protocol for sample preparation.

Experimental Protocols

The following are generalized protocols for initiating a forced degradation study. They must be optimized for this compound. The goal is to achieve 5-20% degradation to ensure that primary degradation products are formed without excessive secondary degradation.[6]

1. General Solution Preparation:

  • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol/water mixture).[7]

2. Hydrolytic Degradation (Acid & Base):

  • Acid: Mix the stock solution with 0.1 M HCl.[6]

  • Base: Mix the stock solution with 0.1 M NaOH.[6]

  • Neutral: Mix the stock solution with purified water.

  • Procedure: Keep samples at room temperature or elevate to 50-60°C.[7] Withdraw aliquots at various time points (e.g., 2, 8, 24, 48 hours). Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.[1]

3. Oxidative Degradation:

  • Reagent: Mix the stock solution with a solution of 3% hydrogen peroxide (H₂O₂).[6]

  • Procedure: Store the solution at room temperature, protected from light.[6] Withdraw aliquots at specified time points and analyze.

4. Thermal Degradation:

  • Procedure: Store the solid compound and a solution of the compound in an oven at an elevated temperature (e.g., 60-80°C).[2] Analyze samples at various time points.

5. Photolytic Degradation:

  • Procedure: Expose a solution of the compound to a light source that provides combined UV and visible output, as specified by ICH Q1B guidelines.[2] Run a parallel control sample protected from light. Analyze both samples at a suitable time point.

Analytical Methodology

TechniquePurpose
HPLC with UV/PDA Detector The primary tool for separating the parent compound from its degradation products and quantifying the extent of degradation.[3][5] A photodiode array (PDA) detector is useful for assessing peak purity.
LC-MS / LC-MS/MS Essential for the identification and structural elucidation of degradation products by providing molecular weight and fragmentation data.[9][15]
GC-MS Useful for identifying volatile or thermally stable degradation products.[9]
NMR Spectroscopy Can be used for the definitive structural characterization of isolated degradation products.[1]

Visualizing Workflows and Pathways

General Workflow for a Forced Degradation Study

G cluster_prep Phase 1: Preparation & Method Development cluster_stress Phase 2: Stress Testing cluster_analysis Phase 3: Analysis & Characterization cluster_report Phase 4: Pathway Elucidation prep_api Prepare API Stock Solution (e.g., 1 mg/mL) dev_method Develop Stability-Indicating Analytical Method (HPLC) prep_api->dev_method stress_conditions Expose API to Stress Conditions dev_method->stress_conditions acid Acid Hydrolysis (0.1 M HCl) stress_conditions->acid base Base Hydrolysis (0.1 M NaOH) stress_conditions->base oxidation Oxidation (3% H₂O₂) stress_conditions->oxidation thermal Thermal (60-80°C) stress_conditions->thermal photo Photolytic (ICH Q1B) stress_conditions->photo analyze_hplc Analyze Samples by HPLC-PDA (Quantify Degradation) acid->analyze_hplc base->analyze_hplc oxidation->analyze_hplc thermal->analyze_hplc photo->analyze_hplc check_balance Check Mass Balance analyze_hplc->check_balance check_balance->dev_method Balance Poor id_products Identify Degradants (LC-MS, MS/MS) check_balance->id_products Balance OK elucidate Elucidate Structures (Isolate + NMR if needed) id_products->elucidate pathway Propose Degradation Pathways elucidate->pathway

Caption: General workflow for conducting a forced degradation study.

Hypothetical Degradation Pathway for a Sultam Ring

This diagram illustrates a plausible hydrolytic degradation pathway for the core this compound ring, based on the known reactivity of sultams.

G parent This compound (Sultam Ring) intermediate Ring-Opened Intermediate (Sulfonic Acid Amide) parent->intermediate Hydrolysis (H₂O, H⁺/OH⁻) S-N Bond Cleavage product Final Hydrolysis Product (Aminosulfonic Acid Derivative) intermediate->product Further Hydrolysis/ Rearrangement

Caption: Plausible hydrolytic degradation of the sultam ring.

References

Technical Support Center: 1,3,4-Oxathiazinane 3,3-dioxide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1,3,4-Oxathiazinane 3,3-dioxide.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for preparing 1,3,4-Oxathiazinane 3,3-dioxides?

A1: A prevalent method is a one-pot, tandem sulfamoylation and aza-Michael cyclization reaction.[1] This approach involves reacting a suitable starting material, such as an α,β-unsaturated ketone containing a hydroxyl group, with sulfamoyl chloride or a precursor like chlorosulfonyl isocyanate and formic acid.[1] Another reported method involves the hydrogenation of a protected precursor, such as 4-benzyl-1,3,4-oxathiazinane 3,3-dioxide, to yield the parent compound.[2][3]

Q2: What factors are critical for achieving a high yield in the one-pot synthesis?

A2: Several factors significantly influence the reaction yield. The choice of base is crucial, with organic bases like pyridine generally providing better yields than others like DABCO or TBAF.[1] The stoichiometry of the reagents, particularly the equivalents of the base and the sulfamoylating agent, must be optimized.[1] Additionally, the reaction solvent and the quenching procedure are critical; for instance, a saturated aqueous sodium bicarbonate quench has been shown to be essential for promoting the final cyclization step in some cases.[1]

Q3: What are the typical impurities encountered during the synthesis and how can they be removed?

A3: Common impurities may include unreacted starting materials, polymeric byproducts, and incompletely cyclized intermediates. Purification can often be achieved through column chromatography. For instance, in related syntheses, purification has been successfully performed using silica gel chromatography with solvent systems like petroleum ether/ethyl acetate.[4] Recrystallization from a suitable solvent system, such as ethanol, can also be an effective purification method.[5]

Q4: Are there any stability concerns with this compound or its intermediates?

A4: While specific stability data for this compound is not extensively documented in the provided results, related heterocyclic compounds can be sensitive to storage conditions. For example, some intermediates in oxadiazole synthesis have been noted to deteriorate even under refrigerated conditions.[6] It is advisable to store the purified compound and any intermediates in a cool, dry, and dark environment and to use them promptly after preparation.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Step Rationale
Inefficient Sulfamoylation/Cyclization Optimize the base and its stoichiometry. Pyridine (3 equivalents) has been shown to be effective.[1]The base plays a critical role in both the sulfamoylation and the subsequent aza-Michael cyclization. A suboptimal base can lead to poor conversion.
Incorrect Quenching Procedure Ensure a proper aqueous workup. A saturated sodium bicarbonate quench, followed by stirring, may be essential for the cyclization step.[1]The quench can neutralize acidic byproducts and provide the necessary conditions to drive the final ring-closing reaction.
Poor Quality of Sulfamoylating Agent Use freshly prepared sulfamoyl chloride or ensure the purity of the commercial reagent.The sulfamoylating agent is highly reactive and can degrade upon storage, leading to lower yields.
Sub-optimal Solvent System Experiment with different solvent mixtures. A 1:2 mixture of DMA and MeCN has been reported to give good yields.[1]The solvent can influence the solubility of reactants and intermediates, as well as the reaction rate.
Issue 2: Low Purity of the Final Product
Potential Cause Troubleshooting Step Rationale
Incomplete Reaction Increase the reaction time or temperature, and monitor the reaction progress using TLC or LCMS.The reaction may not have reached completion, leaving unreacted starting materials.
Formation of Side Products Adjust the stoichiometry of the reactants. An excess of the sulfamoylating agent or base can sometimes lead to side reactions.Optimizing the molar ratios can minimize the formation of unwanted byproducts.
Ineffective Purification Employ a different purification technique. If column chromatography is not effective, consider recrystallization or preparative HPLC.The polarity and solubility of the desired product and impurities will dictate the most effective purification method.
Product Degradation Protect the reaction from light and moisture, and consider running the reaction under an inert atmosphere (e.g., argon).[4]The product or intermediates may be sensitive to environmental conditions, leading to degradation and the formation of impurities.

Data Presentation

Table 1: Optimization of Reaction Conditions for One-Pot Synthesis of an Oxathiazinane Dioxide Derivative [1]

EntryBase (equiv.)ClSO₂NH₂ (equiv.)SolventYield (%)
1DABCO (2)~2-16
2TBAF~2-16
31,1,3,3-Tetramethylguanidine~2-Better
4Triethylamine~2-Better
5Pyridine~2-Better
6Pyridine (3)3-70
7Pyridine (4)4-No marked improvement
8Pyridine (3)3DMA:MeCN (1:2)70

Experimental Protocols

1. One-Pot Synthesis of a this compound Derivative [1]

This protocol is based on the successful synthesis of a derivative and can be adapted for other substrates.

  • Materials:

    • (E)-5-hydroxy-1-phenylpent-2-en-1-one (test substrate)

    • Chlorosulfonyl isocyanate

    • Formic acid

    • Pyridine

    • Dimethylacetamide (DMA)

    • Acetonitrile (MeCN)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Ethyl acetate (EtOAc)

    • Brine

  • Procedure:

    • Prepare fresh sulfamoyl chloride by reacting chlorosulfonyl isocyanate with formic acid.

    • To a solution of the hydroxy-α,β-unsaturated ketone in a 1:2 mixture of DMA and MeCN, add pyridine (3 equivalents).

    • Add the freshly prepared sulfamoyl chloride (3 equivalents) to the mixture.

    • Stir the reaction at room temperature and monitor its progress by TLC.

    • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

    • Stir the resulting mixture vigorously for at least 10 minutes to promote cyclization.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

2. Deprotection Synthesis of this compound [3]

  • Materials:

    • 4-benzyl-1,3,4-oxathiazinane 3,3-dioxide

    • Ethyl acetate

    • Absolute ethanol

    • Acetic acid

    • 20% Palladium(II) hydroxide on carbon

    • Argon gas

  • Procedure:

    • Dissolve 4-benzyl-1,3,4-oxathiazinane 3,3-dioxide in a mixture of ethyl acetate and absolute ethanol.

    • Add a catalytic amount of acetic acid to the solution.

    • De-gas the solution by applying a vacuum and then purging with argon.

    • Add 20% palladium(II) hydroxide on carbon to the reaction mixture.

    • Subject the mixture to hydrogenation conditions (e.g., a hydrogen balloon or a Parr hydrogenator) until the reaction is complete (monitor by TLC or LCMS).

    • Filter the reaction mixture through a pad of celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify as necessary, for example, by recrystallization or column chromatography.

Visualizations

experimental_workflow cluster_synthesis One-Pot Synthesis cluster_workup Workup & Purification start Starting Material (α,β-unsaturated alcohol) reagents Add Base (Pyridine) & Sulfamoylating Agent start->reagents Step 1 reaction Stir at Room Temp. (Monitor by TLC) reagents->reaction Step 2 quench Quench with Sat. NaHCO₃ & Stir reaction->quench Step 3 extraction Extract with EtOAc & Wash with Brine quench->extraction Step 4 drying Dry & Concentrate extraction->drying Step 5 purification Column Chromatography drying->purification Step 6 product Pure Product purification->product Step 7

Caption: One-Pot Synthesis and Workup Workflow.

troubleshooting_yield start Low or No Yield cause1 Suboptimal Base? start->cause1 cause2 Improper Quench? start->cause2 cause3 Poor Reagent Quality? start->cause3 solution1 Switch to Pyridine (3 eq.) cause1->solution1 solution2 Use Sat. NaHCO₃ & Stir cause2->solution2 solution3 Use Freshly Prepared Sulfamoylating Agent cause3->solution3

Caption: Troubleshooting Logic for Low Yield Issues.

References

addressing poor solubility of 1,3,4-Oxathiazinane 3,3-dioxide derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of 1,3,4-Oxathiazinane 3,3-dioxide derivatives.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative has very low aqueous solubility. What are the likely reasons for this?

A1: Poor aqueous solubility is a common challenge for many new chemical entities, including heterocyclic compounds like this compound derivatives. Several factors can contribute to this issue:

  • High Lipophilicity: The presence of non-polar, lipophilic ("grease-ball") moieties in the derivative's structure can lead to a preference for fatty environments over aqueous ones.

  • High Crystal Lattice Energy: Strong intermolecular forces in the solid state ("brick-dust" molecules) can make it difficult for solvent molecules to break apart the crystal lattice and dissolve the compound.[1]

  • Presence of a Sulfone Group: While the sulfone group is polar, its impact on solubility can be complex. It can increase the melting point and crystal packing energy, which may counteract the benefits of its polarity.[2] The sulfone moiety is a rigid structure and can contribute to a molecule's planarity, which may favor strong crystal packing.

  • Molecular Weight: A high molecular weight can negatively impact solubility.

Q2: What are the initial steps I should take to assess the solubility of my compound?

A2: A systematic approach to characterizing solubility is crucial. The first steps should involve:

  • Visual Assessment: Attempt to dissolve a small amount of the compound in various solvents (e.g., water, buffers at different pH values, organic solvents) and visually inspect for undissolved particles.

  • Kinetic Solubility Assay: This high-throughput method provides a rapid assessment of solubility and is useful for initial screening of multiple compounds.[3][4][5][6] It typically involves dissolving the compound in an organic solvent like DMSO and then diluting it into an aqueous buffer to observe precipitation.

  • Thermodynamic Solubility Assay (Shake-Flask Method): This is the gold standard for determining the equilibrium solubility. It involves equilibrating an excess amount of the solid compound in a specific solvent over a longer period (e.g., 24-48 hours) and then measuring the concentration of the dissolved compound.[3][7]

Q3: What are the main strategies to improve the solubility of my this compound derivative?

A3: There are two primary categories of solubility enhancement techniques: physical modifications and chemical modifications.

  • Physical Modifications: These techniques alter the physical properties of the compound without changing its chemical structure. Key methods include:

    • Particle Size Reduction: Decreasing the particle size increases the surface area-to-volume ratio, which can enhance the dissolution rate.[1][8][9][10] This can be achieved through micronization or nanomilling.

    • Solid Dispersions: Dispersing the drug in an inert, hydrophilic carrier can improve wettability and dissolution.[11][12][13][14]

    • Modification of Crystal Habit: Converting the crystalline form to a more soluble amorphous form or creating different polymorphs or co-crystals can significantly improve solubility.

  • Chemical Modifications: These approaches involve altering the chemical structure of the molecule.

    • pH Adjustment: For ionizable compounds, adjusting the pH of the solution to favor the ionized form can dramatically increase solubility.[15][16][17][18][19]

    • Salt Formation: Converting an acidic or basic drug into a salt is a common and effective way to increase solubility and dissolution rate.[15]

    • Prodrug Approach: A poorly soluble drug can be chemically modified into a more soluble prodrug that is converted back to the active form in the body. For instance, a sulfone could potentially be administered as a more soluble sulfoxide prodrug.[20][21]

    • Complexation: Forming inclusion complexes with cyclodextrins can encapsulate the poorly soluble drug within a hydrophilic shell, thereby increasing its aqueous solubility.[22][23][24][25]

Troubleshooting Guides

This section provides a step-by-step approach to troubleshoot common solubility issues encountered during experiments.

Problem 1: The compound precipitates out of solution during my in vitro assay.

  • Step 1: Determine the Kinetic Solubility.

    • Perform a kinetic solubility assay in the same buffer system as your biological assay. This will give you an estimate of the maximum concentration you can achieve without immediate precipitation.

  • Step 2: Adjust the Assay Conditions.

    • If the required assay concentration is above the kinetic solubility, consider modifying the assay. Can you use a lower concentration of the compound? Can you add a small percentage of a co-solvent like DMSO or ethanol (ensure the solvent itself does not interfere with the assay)?

  • Step 3: Employ a Solubilization Technique.

    • If adjusting the assay is not feasible, consider preparing a formulation of your compound. For in vitro studies, using a cyclodextrin inclusion complex or a co-solvent system are often the most straightforward approaches.

Problem 2: The compound shows poor bioavailability in animal studies despite good in vitro activity.

  • Step 1: Review the Physicochemical Properties.

    • Assess the compound's lipophilicity (LogP) and thermodynamic solubility. Poor bioavailability can be a result of either poor solubility or poor permeability (or both), as defined by the Biopharmaceutics Classification System (BCS).

  • Step 2: Investigate Dissolution Rate.

    • A low dissolution rate in the gastrointestinal tract can be a major limiting factor for oral absorption.

  • Step 3: Implement Formulation Strategies.

    • For Dissolution Rate-Limited Absorption (BCS Class II): Focus on increasing the surface area and dissolution rate.

      • Micronization/Nanonization: Reduce the particle size of the API.

      • Solid Dispersions: Formulate the drug with a hydrophilic carrier to create an amorphous solid dispersion.

    • For Solubility-Limited Absorption:

      • pH Modification: If the compound is ionizable, consider formulations with pH-modifying excipients.

      • Lipid-Based Formulations: For highly lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) can be effective.

Data Presentation: Solubility Enhancement Techniques

The following table summarizes the potential fold-increase in solubility that can be achieved with various techniques for poorly soluble compounds. The actual improvement will be compound-specific.

TechniqueTypical Fold Increase in SolubilityAdvantagesDisadvantages
Particle Size Reduction 2 - 10Simple, well-establishedMay not be sufficient for very poorly soluble drugs
pH Adjustment 10 - 1000+ (for ionizable compounds)Highly effective, easy to implementRisk of precipitation upon pH change in vivo
Co-solvents 2 - 50Simple to prepare for lab scalePotential for in vivo precipitation upon dilution, toxicity concerns
Cyclodextrin Complexation 5 - 100+High solubilization capacity, can improve stabilityLimited by the size of the cyclodextrin cavity, cost
Solid Dispersions 10 - 200+Significant increase in dissolution rate, can stabilize amorphous formPotential for physical instability (recrystallization)
Nanosuspensions 10 - 100+High drug loading, suitable for multiple administration routesRequires specialized equipment, potential for particle aggregation

Experimental Protocols

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)
  • Preparation: Add an excess amount of the solid this compound derivative to a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed container.

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (typically 24 to 48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation at high speed (e.g., 14,000 rpm for 15 minutes) or by filtration through a 0.22 µm filter.

  • Quantification: Carefully remove an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV or LC-MS/MS.

  • Calculation: The determined concentration represents the thermodynamic solubility of the compound in that solvent at that temperature.

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
  • Dissolution: Weigh the this compound derivative and a hydrophilic carrier (e.g., polyvinylpyrrolidone (PVP) or polyethylene glycol (PEG)) in a desired ratio (e.g., 1:1, 1:5, 1:10 by weight). Dissolve both components in a common volatile solvent (e.g., methanol, ethanol, or a mixture).[12]

  • Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. This will result in the formation of a thin film on the wall of the flask.

  • Drying: Further dry the solid dispersion in a vacuum oven at a suitable temperature to remove any residual solvent.

  • Pulverization: Scrape the dried solid dispersion from the flask and pulverize it using a mortar and pestle. Sieve the powder to obtain a uniform particle size.

  • Characterization: Characterize the prepared solid dispersion for drug content, dissolution rate, and physical form (crystalline or amorphous) using techniques like DSC and XRD.

Visualizations

Caption: A workflow for troubleshooting poor solubility.

BCS_and_Formulation bcs_class Biopharmaceutics Classification System (BCS) class_ii Class II: Low Solubility, High Permeability bcs_class->class_ii class_iv Class IV: Low Solubility, Low Permeability bcs_class->class_iv dissolution_limited Dissolution Rate is the Limiting Factor class_ii->dissolution_limited solubility_limited Solubility and Permeability are Limiting class_iv->solubility_limited formulation_ii Formulation Goal: Increase Dissolution Rate dissolution_limited->formulation_ii formulation_iv Formulation Goal: Increase Solubility & Permeability solubility_limited->formulation_iv strategy_ii Strategies: - Particle Size Reduction - Solid Dispersions - Salt Formation formulation_ii->strategy_ii strategy_iv Strategies: - Nanosuspensions - Lipid-Based Systems (SEDDS) - Complexation formulation_iv->strategy_iv

Caption: Formulation strategies based on the BCS.

References

Validation & Comparative

A Comparative Guide to Heterocyclic Scaffolds: 1,3,4-Oxathiazinane 3,3-dioxide in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the selection of a heterocyclic scaffold is a critical decision that profoundly influences the physicochemical properties, pharmacokinetic profile, and ultimately, the therapeutic potential of a drug candidate. While established scaffolds such as piperidine and morpholine are prevalent in numerous approved drugs, the exploration of novel heterocyclic systems is essential for expanding chemical space and addressing the challenges of drug design. This guide provides an objective comparison of the emerging 1,3,4-oxathiazinane 3,3-dioxide scaffold against the well-established piperidine and morpholine rings, supported by available data and detailed experimental protocols.

Introduction to the Scaffolds

This compound: This six-membered, saturated heterocyclic ring contains a sulfonamide moiety incorporated within its core. The presence of the sulfone group imparts a high degree of polarity and the potential for strong hydrogen bonding interactions. As a relatively underexplored scaffold, it offers opportunities for novel intellectual property and potentially unique structure-activity relationships.

Piperidine: A ubiquitous six-membered nitrogen-containing heterocycle, the piperidine ring is a cornerstone of medicinal chemistry.[1][2] Its conformational flexibility and basic nitrogen atom allow for a wide range of substitutions and interactions with biological targets.[1][2]

Morpholine: Characterized by the presence of both a nitrogen and an oxygen atom in a six-membered ring, the morpholine scaffold is prized for its ability to improve the aqueous solubility and overall pharmacokinetic properties of drug candidates.[3][4] The oxygen atom reduces the basicity of the nitrogen, influencing its metabolic stability.[5]

Comparative Physicochemical and Pharmacokinetic Properties

A direct, data-driven comparison of substituted derivatives of this compound with piperidine and morpholine analogues is limited by the nascent stage of research into the former. However, by compiling available data for the parent scaffolds and representative derivatives, we can draw initial comparisons.

PropertyThis compound (Parent)Piperidine (Parent & Derivatives)Morpholine (Parent & Derivatives)
Molecular Weight ( g/mol ) 137.1485.15 (Parent)87.12 (Parent)
Calculated logP -0.76[6]0.84 (Parent)[7]-0.46 (Parent)
Aqueous Solubility High (predicted)Miscible (Parent)[8]Miscible (Parent)
Metabolic Stability Data not available for derivatives. The sulfone moiety is generally stable.Generally considered metabolically labile, prone to N-dealkylation and ring oxidation.[5] Stability can be improved by substitution.[9]Generally more metabolically stable than piperidine due to the electron-withdrawing effect of the oxygen atom.[5]
Key Features Highly polar, strong H-bond acceptor (sulfone), potential for novel SAR.Basic nitrogen for target interaction, conformational flexibility, extensive SAR data available.Improves solubility and pharmacokinetic profile, metabolically more stable than piperidine.[3][5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are protocols for key in vitro assays used to determine the physicochemical and pharmacokinetic properties of heterocyclic compounds.

Kinetic Aqueous Solubility Assay (Shake-Flask Method)

Objective: To determine the kinetic solubility of a compound in an aqueous buffer, typically Phosphate-Buffered Saline (PBS) at a physiological pH of 7.4.

Methodology:

  • Preparation of Stock Solutions: Prepare a 20 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).[5]

  • Incubation: In sealed tubes, add a small volume of the DMSO stock solution to a pre-determined volume of PBS (pH 7.4) to achieve the desired final compound concentration, ensuring the final DMSO concentration is low (e.g., <1%) to minimize its effect on solubility.[10]

  • Equilibration: Shake the tubes at a constant temperature (e.g., 25°C) for a set period (e.g., 2 hours for kinetic solubility) to allow the solution to reach equilibrium.[10]

  • Separation of Undissolved Compound: Centrifuge the tubes at high speed to pellet any precipitated compound. Alternatively, filter the solution using a multi-well filter plate.

  • Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC) with a standard curve.[11]

Lipophilicity Determination (logP) by Reverse-Phase HPLC

Objective: To determine the octanol-water partition coefficient (logP), a measure of a compound's lipophilicity, using reverse-phase high-performance liquid chromatography (RP-HPLC).

Methodology:

  • Instrumentation: Utilize an HPLC system equipped with a C18 reverse-phase column and a UV detector.[6]

  • Mobile Phase: Prepare a series of mobile phases with varying ratios of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer.

  • Calibration: Inject a set of standard compounds with known logP values onto the column under isocratic elution conditions for each mobile phase composition. Record the retention time (t_R) for each standard.

  • Calculation of Capacity Factor (k'): For each standard and mobile phase, calculate the capacity factor (k') using the formula: k' = (t_R - t_0) / t_0, where t_0 is the column dead time.

  • Extrapolation to log k_w: For each standard, plot log k' against the percentage of organic solvent in the mobile phase. Extrapolate the linear regression to 100% aqueous phase to determine log k_w.

  • logP Determination of Test Compound: Inject the test compound under the same set of conditions to obtain its log k_w value.

  • Correlation: Plot the log k_w values of the standards against their known logP values to generate a calibration curve. Use the log k_w of the test compound to determine its logP from this curve.

In Vitro Metabolic Stability Assay (Liver Microsomes)

Objective: To assess the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes present in liver microsomes.

Methodology:

  • Materials: Pooled human liver microsomes, NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and a phosphate buffer (pH 7.4).[3]

  • Incubation Mixture Preparation: In a microcentrifuge tube or 96-well plate, combine the liver microsomes, phosphate buffer, and the test compound at a final concentration typically around 1 µM.[3]

  • Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes) to allow the compound to distribute.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.[3]

  • Time Course Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent such as acetonitrile, often containing an internal standard for analytical purposes.[3]

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of this plot represents the elimination rate constant (k). The in vitro half-life (t½) can then be calculated using the equation: t½ = 0.693 / k.

Visualizing Key Concepts in Drug Discovery

The following diagrams, generated using the DOT language, illustrate fundamental workflows and concepts in drug discovery.

Drug_Discovery_Workflow cluster_Discovery Discovery Phase cluster_Preclinical Preclinical Development cluster_Clinical Clinical Trials Target_ID Target Identification & Validation Hit_Gen Hit Generation (HTS, FBDD) Target_ID->Hit_Gen Hit_to_Lead Hit-to-Lead Optimization Hit_Gen->Hit_to_Lead Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt ADME_Tox In Vitro & In Vivo ADME/Tox Studies Lead_Opt->ADME_Tox IND_Enabling IND-Enabling Studies ADME_Tox->IND_Enabling Phase_I Phase I IND_Enabling->Phase_I Phase_II Phase II Phase_I->Phase_II Phase_III Phase III Phase_II->Phase_III Approval Regulatory Approval Phase_III->Approval

Caption: A simplified workflow of the modern drug discovery and development process.

Bioisosterism cluster_Lead Lead Compound cluster_Analogue New Analogue Lead Original Functional Group (e.g., Carboxylic Acid) Properties1 Desired Activity Undesired Properties (e.g., Poor PK) Bioisosteric_Replacement Bioisosteric Replacement Lead->Bioisosteric_Replacement Analogue Bioisostere (e.g., Tetrazole) Bioisosteric_Replacement->Analogue Properties2 Maintained Activity Improved Properties (e.g., Better PK)

Caption: The concept of bioisosterism in medicinal chemistry.

Conclusion

The this compound scaffold represents an intriguing, albeit underexplored, platform for the design of novel therapeutic agents. Its inherent polarity and hydrogen bonding capabilities, conferred by the cyclic sulfonamide, distinguish it from the more lipophilic piperidine and the solubility-enhancing morpholine. While a comprehensive, data-rich comparison is currently hampered by the limited research on substituted this compound derivatives, the foundational knowledge of its properties suggests its potential as a valuable tool in addressing specific challenges in drug design, such as modulating polarity and exploring new chemical space. Further research into the synthesis and evaluation of a diverse library of its derivatives is warranted to fully elucidate its potential and establish its place alongside established heterocyclic scaffolds.

References

Comparative Analysis of 1,3,4-Oxathiazinane 3,3-Dioxide Derivatives: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature reveals a significant gap in comparative studies on the biological activities of 1,3,4-Oxathiazinane 3,3-dioxide derivatives. Currently, there is insufficient publicly available data to conduct a thorough comparative analysis of this specific class of compounds and generate a detailed guide as requested.

While the this compound core is recognized as a valid chemical scaffold, research focusing on the synthesis and comparative biological evaluation of its derivatives is not extensively documented in peer-reviewed journals.

However, a robust body of research exists for a closely related isomeric class, 1,4,5-oxathiazine-4,4-dioxide derivatives . A notable study provides a detailed comparative analysis of the antineoplastic and antibacterial properties of several derivatives within this class, making it a valuable alternative for researchers interested in the broader field of oxathiazinane dioxides.

As an alternative, we can offer a comprehensive comparative guide on 1,4,5-oxathiazine-4,4-dioxide derivatives. This guide would adhere to all the requirements of your initial request, including:

  • Detailed comparison of the antineoplastic and antibacterial performance of various derivatives.

  • Structured tables summarizing all quantitative experimental data for easy interpretation.

  • Comprehensive experimental protocols for key biological assays.

  • Graphviz diagrams illustrating relevant biological pathways or experimental workflows.

Should you be interested in proceeding with this alternative topic, a full comparative guide on 1,4,5-oxathiazine-4,4-dioxide derivatives can be provided. This would offer valuable insights into the structure-activity relationships of a closely related and well-researched class of compounds, which may inform future research into this compound derivatives.

A Comparative Guide to the Bioactivity of 1,3,4-Oxathiazinane 3,3-dioxide and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of 1,3,4-Oxathiazinane 3,3-dioxide derivatives with other heterocyclic compounds, namely 1,3,4-oxadiazole and thiazine derivatives. The information presented is supported by experimental data to aid in the evaluation of these compounds for potential therapeutic applications.

Overview of Compared Compounds

This compound Derivatives: The primary focus of this guide is on the bioactivity of the this compound scaffold. A key example from recent research is the compound GP-2250 (also known as Misetionamide or 1,4,5-oxathiazinane-4,4-dioxide), which has demonstrated significant antineoplastic and antibacterial properties. Its mechanism of action is linked to the induction of reactive oxygen species (ROS) and interference with cellular energy metabolism.[1][2]

Alternative Heterocyclic Compounds:

  • 1,3,4-Oxadiazole Derivatives: This class of five-membered heterocyclic compounds is well-documented for a broad spectrum of biological activities, including anticancer and antimicrobial effects.[3][4][5][6][7] Their anticancer mechanism often involves the modulation of key signaling pathways, such as the NF-κB pathway.[3][4]

  • Thiazine Derivatives: These six-membered heterocyclic compounds containing nitrogen and sulfur have been investigated for various pharmacological activities, including their potential as antibacterial agents.[8][9][10]

Comparative Bioactivity Data

The following tables summarize the quantitative data on the antineoplastic and antibacterial activities of this compound derivatives and their alternatives.

Antineoplastic Activity

Table 1: Comparison of EC50 Values of this compound Derivatives in Cancer Cell Lines

CompoundPanc TuI (µM)HCT 116 (µM)MCC 14.2 (µM)MDA MB 468 (µM)
GP-2250589423419893
2289>2000>2000>2000>2000
229397711085581489
2296>2000>2000>2000>2000

Data extracted from Majchrzak-Stiller et al. (2023).[1]

Table 2: Anticancer Activity of Selected 1,3,4-Oxadiazole Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
CMOHCCLM327.5[3]
CMOHepG2>50[3]
Compound 16MCF-7Not specified[7]
Compound 16MDA-MB-231Not specified[7]

CMO: 2-(3-chlorobenzo[b]thiophen-2-yl)-5-(3-methoxyphenyl)-1,3,4-oxadiazole

Antibacterial Activity

Table 3: Antibacterial Activity of this compound Derivatives

CompoundS. aureusE. coliP. aeruginosaMRSA
GP-2250+--++
2289+--++
2293+--+
2296+--++
2255----
2256----
2287----

Activity indicated by: ++ (strong), + (moderate), - (no activity). Data from Majchrzak-Stiller et al. (2023).[1]

Signaling Pathways and Mechanisms of Action

This compound (GP-2250)

GP-2250 exerts its anticancer effects through a multi-faceted mechanism. It disrupts cellular energy metabolism by inhibiting key enzymes in glycolysis and the TCA cycle. This leads to a decrease in ATP production and an increase in reactive oxygen species (ROS), which in turn triggers apoptosis. Furthermore, GP-2250 activates AMP-activated protein kinase (AMPK) and impairs the NF-κB signaling pathway, further contributing to its pro-apoptotic and anti-proliferative effects.[11][12][13]

GP2250_Pathway cluster_cell Cancer Cell cluster_metabolism Energy Metabolism cluster_signaling Signaling cluster_effects Cellular Effects GP2250 GP-2250 (1,4,5-Oxathiazinane-4,4-dioxide) Glycolysis Glycolysis GP2250->Glycolysis inhibits TCA_Cycle TCA Cycle GP2250->TCA_Cycle inhibits NFkB NF-κB Pathway GP2250->NFkB inhibits ATP ATP Production Glycolysis->ATP TCA_Cycle->ATP AMPK AMPK ATP->AMPK activates ROS ROS Production ATP->ROS induces Apoptosis Apoptosis NFkB->Apoptosis inhibits Proliferation Cell Proliferation NFkB->Proliferation promotes ROS->Apoptosis induces

Caption: Signaling pathway of GP-2250 in cancer cells.

1,3,4-Oxadiazole Derivatives

Certain 1,3,4-oxadiazole derivatives have been shown to exert their anticancer effects by targeting the NF-κB signaling pathway.[3][4] By inhibiting this pathway, these compounds can suppress the expression of genes involved in cell survival and proliferation, ultimately leading to apoptosis.

Oxadiazole_Pathway cluster_cell Cancer Cell cluster_signaling Signaling cluster_effects Cellular Effects Oxadiazole 1,3,4-Oxadiazole Derivative NFkB NF-κB Pathway Oxadiazole->NFkB inhibits Gene_Expression Pro-survival Gene Expression NFkB->Gene_Expression activates Apoptosis Apoptosis Gene_Expression->Apoptosis inhibits

Caption: Anticancer mechanism of 1,3,4-oxadiazole derivatives via NF-κB inhibition.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.

MTT_Workflow cluster_workflow MTT Assay Workflow Step1 1. Seed cells in a 96-well plate Step2 2. Treat cells with test compound Step1->Step2 Step3 3. Add MTT reagent and incubate Step2->Step3 Step4 4. Solubilize formazan crystals Step3->Step4 Step5 5. Measure absorbance at 570 nm Step4->Step5

Caption: Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Cell Proliferation Assay (BrdU Assay)

This assay measures the incorporation of Bromodeoxyuridine (BrdU), a thymidine analog, into newly synthesized DNA, thus quantifying cell proliferation.

Protocol:

  • Cell Culture and Labeling: Culture cells with the test compounds for the desired duration. Add BrdU labeling solution to the culture medium and incubate for 2-24 hours to allow for BrdU incorporation into the DNA of proliferating cells.

  • Fixation and Denaturation: Fix the cells with a fixing solution and then denature the DNA using an acid solution to expose the incorporated BrdU.

  • Immunodetection: Incubate the cells with an anti-BrdU antibody, followed by a secondary antibody conjugated to a detection enzyme (e.g., horseradish peroxidase).

  • Substrate Addition and Measurement: Add a substrate that is converted by the enzyme into a colored product. Measure the absorbance of the colored product using a microplate reader. The absorbance is proportional to the amount of BrdU incorporated, and thus to the level of cell proliferation.

Measurement of Reactive Oxygen Species (ROS)

This protocol describes a common method using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

Protocol:

  • Cell Treatment: Treat cells with the test compound for the desired time.

  • Probe Loading: Incubate the cells with DCFH-DA (typically 5-10 µM) for 30-60 minutes in the dark. DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to the non-fluorescent DCFH.

  • ROS Detection: In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer. An increase in fluorescence intensity indicates an increase in intracellular ROS levels.

Antibacterial Susceptibility Testing (Broth Microdilution Method)

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific bacterium.

Protocol:

  • Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate containing a suitable bacterial growth medium.

  • Bacterial Inoculation: Inoculate each well with a standardized suspension of the test bacterium.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. This can be determined by visual inspection or by measuring the optical density at 600 nm.

References

A Researcher's Guide to Control Experiments for 1,3,4-Oxathiazinane 3,3-dioxide Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of essential control experiments for assays involving 1,3,4-Oxathiazinane 3,3-dioxide and its derivatives. By incorporating robust controls, researchers can ensure the validity, reproducibility, and accurate interpretation of their experimental findings. We compare the performance of target compounds with relevant alternatives and provide supporting experimental data and detailed protocols.

Understanding the Importance of Controls

In any biological assay, controls are fundamental to differentiate the specific effects of the test compound from experimental artifacts or other confounding variables. For assays involving 1,3,4-Oxathiazinane 3,3-dioxides, which have shown potential as antineoplastic and antibacterial agents, a well-designed set of controls is critical for advancing preclinical research.[1][2] The mechanism of action for some of these compounds is thought to involve the induction of reactive oxygen species (ROS), making it crucial to include controls that can dissect this potential mechanism.[1]

Key Assays and Recommended Control Strategies

This section details common assays for evaluating 1,3,4-Oxathiazinane 3,3-dioxides and provides a structured approach to implementing essential controls.

In Vitro Antineoplastic Activity Assays

These assays are foundational for assessing the cytotoxic and anti-proliferative effects of this compound derivatives on cancer cell lines.[1][3][4]

G cluster_setup Assay Setup cluster_treatment Treatment cluster_incubation Incubation cluster_readout Assay Readout seed Seed Cancer Cells in 96-well Plates adhere Allow Cells to Adhere (24h) seed->adhere treat_test Add this compound (Test Compound) treat_pos Add Positive Control (e.g., Doxorubicin) treat_neg Add Negative Control (e.g., Inactive Analog) treat_veh Add Vehicle Control (e.g., DMSO) treat_blank Add Media Only (Blank) incubate Incubate for a Defined Period (e.g., 48-72h) treat_test->incubate treat_pos->incubate treat_neg->incubate treat_veh->incubate treat_blank->incubate add_reagent Add Assay Reagent (e.g., MTT, SRB) incubate->add_reagent measure Measure Absorbance/Fluorescence add_reagent->measure analyze Data Analysis (e.g., IC50 Calculation) measure->analyze

Caption: Investigating the role of ROS in compound-induced cytotoxicity.

Table 2: Control Strategy for ROS Assays

Control TypePurposeExample Compound/ConditionExpected Outcome
Positive Control To confirm the assay's ability to detect ROS.Hydrogen peroxide (H₂O₂), MenadioneSignificant increase in fluorescence signal.
Negative Control To establish the baseline ROS level in untreated cells.Untreated cells.Basal level of fluorescence.
Vehicle Control To account for any effect of the solvent on ROS production.DMSO or other appropriate solvent.No significant difference from the untreated control.
Mechanistic Control (Quencher) To determine if the observed effects of the test compound are mediated by ROS.N-acetylcysteine (NAC)[1] Pre-treatment with NAC should attenuate the ROS increase and potentially rescue the cytotoxic effect of the this compound.

Experimental Protocol: DCFDA-based ROS Assay

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading: Wash the cells with warm PBS and incubate with 10 µM 2',7'-dichlorofluorescin diacetate (DCFDA) in serum-free medium for 30 minutes at 37°C.

  • Washing: Wash the cells twice with warm PBS to remove excess dye.

  • Treatment: Add the this compound, positive control (e.g., H₂O₂), and other controls to the cells in phenol red-free medium. For the quencher control, pre-incubate cells with NAC for 1 hour before adding the test compound.

  • Readout: Measure the fluorescence (excitation ~485 nm, emission ~535 nm) immediately and at subsequent time points using a microplate reader.

Antibacterial Activity Assays

This assay is a standard method for screening the antibacterial potential of new compounds.

[1]Table 3: Control Strategy for Disc Diffusion Assays

Control TypePurposeExample Compound/ConditionExpected Outcome
Positive Control To verify the susceptibility of the bacterial strain and the effectiveness of the method.Standard antibiotics (e.g., Vancomycin for Gram-positive, Gentamicin for Gram-negative).A clear zone of inhibition around the disc.
Negative Control To ensure that the disc and solvent do not have inherent antibacterial activity.A disc impregnated with the solvent (e.g., DMSO) used to dissolve the test compound.No zone of inhibition.

Experimental Protocol: Disc Diffusion Assay

  • Bacterial Culture: Prepare a bacterial lawn by evenly spreading a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus, E. coli) onto an agar plate.

  • Disc Application: Sterilize filter paper discs and impregnate them with a known concentration of the this compound solution. Place the discs, along with positive and negative control discs, onto the surface of the agar.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters.

Comparison with Alternatives

When evaluating the performance of a novel this compound, it is informative to compare its activity against established compounds in the field.

Table 4: Comparative Performance Data (Illustrative)

CompoundAssay TypeCell Line / Bacterial StrainIC50 / Zone of Inhibition (mm)Reference/Source
This compound (e.g., GP-2250) MTT AssayPanc Tu I~200 µM[1]
Doxorubicin (Positive Control) MTT AssayPanc Tu I~0.1 µMLiterature Value
Inactive Analog (e.g., 2256) MTT AssayPanc Tu I>2000 µM[1]
This compound (e.g., GP-2250) Disc DiffusionMRSAData to be generated
Vancomycin (Positive Control) Disc DiffusionMRSA>15 mmLiterature Value

Note: The values presented are for illustrative purposes and should be determined experimentally for direct comparison.

Conclusion

The rigorous implementation of positive, negative, vehicle, and mechanistic controls is indispensable for the credible evaluation of this compound assays. This guide provides a framework for designing and executing well-controlled experiments, thereby facilitating the robust assessment of this promising class of compounds and ensuring the reliability of the generated data for subsequent stages of drug development.

References

A Head-to-Head Battle of Bioisosteres: 1,3,4-Oxathiazinane 3,3-dioxide vs. Sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers and drug development professionals on the comparative physicochemical and pharmacological properties of 1,3,4-oxathiazinane 3,3-dioxides and their acyclic sulfonamide counterparts.

In the landscape of modern drug discovery, the strategic replacement of functional groups with bioisosteres is a cornerstone of lead optimization. This guide provides a comprehensive comparison between a lesser-explored cyclic sulfonamide bioisostere, the 1,3,4-oxathiazinane 3,3-dioxide scaffold, and the well-established acyclic sulfonamides. By presenting available experimental data, detailed protocols, and illustrative diagrams, this document aims to equip researchers with the knowledge to make informed decisions in the design of novel therapeutics.

Executive Summary

The substitution of an acyclic sulfonamide with a conformationally restricted this compound can significantly impact a molecule's physicochemical and pharmacokinetic properties. While direct comparative studies are limited, analysis of existing data for analogous compounds suggests that cyclization can lead to altered acidity (pKa), lipophilicity (logP), and metabolic stability. These changes, in turn, can influence a drug candidate's solubility, cell permeability, and overall in vivo performance. This guide will delve into these aspects, providing a framework for the rational application of this bioisosteric replacement.

Data Presentation: A Comparative Overview

Table 1: Physicochemical Properties

PropertyAcyclic Sulfonamide (General Range)Cyclic Sulfonamide Analog (Example)Key Takeaway
pKa 6.0 - 10.5~5.8 - 6.0 (for cyclic sulfonimidamides)The pKa of cyclic sulfonamides can be lower (more acidic) than many acyclic counterparts, which can impact ionization at physiological pH and subsequent receptor interactions and solubility.
logP -1.0 to 4.0Varies with substitutionLipophilicity is highly dependent on the overall molecular structure. Cyclization can either increase or decrease logP depending on the nature of the substituents.
Aqueous Solubility Variable, often lowVariesSolubility is a complex property influenced by both pKa and logP. The increased acidity of some cyclic analogs might enhance solubility at certain pH values.

Table 2: Pharmacokinetic Properties

PropertyAcyclic Sulfonamide (General Trend)Cyclic Sulfonamide Analog (General Trend)Key Takeaway
Metabolic Stability Susceptible to N-dealkylation, aromatic hydroxylationPotentially increased stabilityThe cyclic scaffold can protect the nitrogen from certain metabolic transformations, potentially leading to a longer half-life.
Cell Permeability (Caco-2) VariablePotentially improvedChanges in lipophilicity and hydrogen bonding capacity upon cyclization can influence membrane permeability.

Experimental Protocols

To ensure the reproducibility and standardization of data, detailed protocols for key in vitro assays are provided below.

Solubility Assay (Shake-Flask Method)

Purpose: To determine the thermodynamic solubility of a compound in an aqueous buffer.

Methodology:

  • An excess amount of the test compound is added to a known volume of phosphate-buffered saline (PBS) at pH 7.4.

  • The suspension is shaken at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • The suspension is then filtered to remove undissolved solid.

  • The concentration of the compound in the filtrate is determined by a suitable analytical method, such as high-performance liquid chromatography with UV detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS).

  • Solubility is reported in µg/mL or µM.

Caco-2 Permeability Assay

Purpose: To assess the intestinal permeability of a compound and identify its potential for active transport.

Methodology:

  • Caco-2 cells are seeded onto permeable supports in a transwell plate and cultured for 21 days to form a confluent monolayer.

  • The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

  • The test compound is added to the apical (A) side of the monolayer (to simulate intestinal absorption) or the basolateral (B) side (to assess efflux).

  • Samples are taken from the opposite compartment at various time points.

  • The concentration of the compound in the samples is quantified by LC-MS/MS.

  • The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration of the compound.

  • The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated to determine if the compound is a substrate of efflux transporters.

Metabolic Stability Assay (Liver Microsomes)

Purpose: To evaluate the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes.

Methodology:

  • The test compound is incubated with pooled human liver microsomes in the presence of a NADPH-regenerating system.

  • The reaction is initiated by the addition of NADPH and incubated at 37°C.

  • Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a cold organic solvent (e.g., acetonitrile).

  • The samples are centrifuged to precipitate proteins.

  • The amount of the remaining parent compound in the supernatant is quantified by LC-MS/MS.

  • The in vitro half-life (t1/2) and intrinsic clearance (Clint) are calculated from the rate of disappearance of the parent compound.

Mandatory Visualizations

Signaling Pathway: Carbonic Anhydrase Inhibition

Many sulfonamide-based drugs are known to inhibit carbonic anhydrases, enzymes involved in various physiological processes, including pH regulation and fluid balance. The following diagram illustrates the basic mechanism of carbonic anhydrase and its inhibition by sulfonamides.

G cluster_0 Normal Physiological Process cluster_1 Inhibition by Sulfonamide CO2_H2O CO₂ + H₂O CA Carbonic Anhydrase CO2_H2O->CA Substrates H2CO3 H₂CO₃ (Carbonic Acid) HCO3_H HCO₃⁻ + H⁺ H2CO3->HCO3_H Dissociation CA->H2CO3 Catalysis Sulfonamide Sulfonamide (or Bioisostere) Inactive_CA Inactive Carbonic Anhydrase Complex Sulfonamide->Inactive_CA Binds to Zinc ion in active site CA_target Carbonic Anhydrase

Caption: Mechanism of Carbonic Anhydrase Inhibition.

Experimental Workflow: Bioisosteric Replacement and Evaluation

The process of replacing an acyclic sulfonamide with a this compound and subsequently evaluating its properties follows a structured workflow.

G Lead_Compound Lead Compound (with Acyclic Sulfonamide) Bioisosteric_Replacement Bioisosteric Replacement: 1,3,4-Oxathiazinane 3,3-dioxide Synthesis Lead_Compound->Bioisosteric_Replacement New_Analog New Analog Bioisosteric_Replacement->New_Analog Physicochemical_Profiling Physicochemical Profiling (pKa, logP, Solubility) New_Analog->Physicochemical_Profiling In_Vitro_ADME In Vitro ADME Assays (Permeability, Metabolic Stability) New_Analog->In_Vitro_ADME In_Vitro_Biology In Vitro Biological Activity New_Analog->In_Vitro_Biology Data_Analysis Data Analysis and Structure-Activity Relationship (SAR) Physicochemical_Profiling->Data_Analysis In_Vitro_ADME->Data_Analysis In_Vitro_Biology->Data_Analysis

Caption: Workflow for Bioisosteric Replacement and Evaluation.

Logical Relationship: Rationale for Bioisosteric Replacement

The decision to employ a this compound as a sulfonamide bioisostere is driven by the potential to modulate key drug-like properties.

G Acyclic_Sulfonamide Acyclic Sulfonamide Cyclic_Bioisostere 1,3,4-Oxathiazinane 3,3-dioxide Acyclic_Sulfonamide->Cyclic_Bioisostere is replaced by Conformational_Restriction Conformational Restriction Cyclic_Bioisostere->Conformational_Restriction Altered_pKa Altered Acidity (pKa) Conformational_Restriction->Altered_pKa Modified_Lipophilicity Modified Lipophilicity (logP) Conformational_Restriction->Modified_Lipophilicity Improved_Metabolic_Stability Improved Metabolic Stability Conformational_Restriction->Improved_Metabolic_Stability Enhanced_Pharmacokinetics Potentially Enhanced Pharmacokinetics Altered_pKa->Enhanced_Pharmacokinetics Modified_Lipophilicity->Enhanced_Pharmacokinetics Improved_Metabolic_Stability->Enhanced_Pharmacokinetics

Caption: Rationale for Bioisosteric Replacement.

Conclusion

The this compound scaffold presents an intriguing, albeit underexplored, bioisosteric alternative to the conventional acyclic sulfonamide. The conformational constraint imposed by the cyclic structure has the potential to favorably modulate key physicochemical and pharmacokinetic properties. While more direct comparative studies are needed to fully elucidate the structure-activity relationships, the information and protocols provided in this guide offer a solid foundation for researchers to explore this promising bioisostere in their drug discovery programs. The careful consideration of the subtle yet significant changes imparted by this structural modification could unlock new avenues for the development of safer and more efficacious medicines.

In Vivo Efficacy of 1,3,4-Oxathiazinane 3,3-dioxide Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo efficacy of 1,3,4-Oxathiazinane 3,3-dioxide analogs, with a primary focus on the lead compound GP-2250 (misetionamide). The information presented is based on available preclinical data and is intended to inform further research and development in oncology.

Overview of this compound Analogs

The this compound scaffold has emerged as a promising pharmacophore in the development of novel anticancer agents. The primary analog investigated, GP-2250, has demonstrated significant antineoplastic activity in a variety of cancer models. This guide will delve into the in vivo performance of GP-2250 and, where data is available, its analogs.

Comparative In Vivo Efficacy

The majority of in vivo research has centered on GP-2250, showcasing its potential in treating pancreatic and ovarian cancers, among others. While several other analogs (2255, 2256, 2287, 2289, 2293, and 2296) have been synthesized and tested in vitro, demonstrating that analogs 2289, 2293, and 2296 possess antineoplastic and antibacterial properties, in vivo efficacy data for these specific analogs is not currently available in the public domain.[1] Therefore, the following comparisons are primarily between GP-2250 and standard-of-care therapies.

Pancreatic Cancer

In murine xenograft models of pancreatic cancer, GP-2250 has shown significant tumor growth inhibition. When used as a monotherapy, it has demonstrated a notable reduction in tumor volume compared to vehicle-treated controls.[2][3] Furthermore, its efficacy is significantly enhanced when used in combination with the standard chemotherapeutic agent, gemcitabine. In patient-derived xenograft (PDX) models, the combination of GP-2250 and gemcitabine resulted in tumor regression in 5 out of 9 models, a substantial improvement over the limited response to either drug as a monotherapy.

Treatment Group Animal Model Dosing Regimen Tumor Growth Inhibition (%) Reference
GP-2250 (monotherapy) Pancreatic Cancer Xenograft500 mg/kg, 2x/weekData not quantified in snippets[3]
Gemcitabine (monotherapy) Pancreatic Cancer PDX50 mg/kg, 2x/weekLimited antineoplastic response[2][3]
GP-2250 + Gemcitabine Pancreatic Cancer PDXGP-2250: 500 mg/kg, 2x/week; Gemcitabine: 50 mg/kg, 2x/weekSignificantly higher anti-tumor activity than monotherapy; Tumor regression in 5/9 models[2][3]
Ovarian Cancer

In an orthotopic mouse model of ovarian cancer (OVCAR8), GP-2250 monotherapy demonstrated a significant reduction in tumor weight and the number of tumor nodules.[4] Its efficacy was found to be comparable to that of PARP inhibitors and bevacizumab in preclinical models.[4] The combination of GP-2250 with PARP inhibitors (olaparib, niraparib, or rucaparib) or bevacizumab resulted in a more profound reduction in tumor burden compared to any of the agents used alone.[5][6]

Treatment Group Animal Model Dosing Regimen Outcome Reference
Vehicle OVCAR8 Orthotopic-Tumor Weight: 0.95 ± 0.1 g; Nodules: 8.4 ± 0.65[5][6]
GP-2250 (monotherapy) OVCAR8 Orthotopic500 mg/kgTumor Weight: 0.48 ± 0.08 g; Nodules: 2.9 ± 0.48[5][6]
Olaparib (monotherapy) OVCAR8 OrthotopicNot specifiedTumor Weight: 0.53 ± 0.09 g; Nodules: 3.3 ± 0.64[5][6]
Niraparib (monotherapy) OVCAR8 OrthotopicNot specifiedTumor Weight: 0.38 ± 0.05 g; Nodules: 3.4 ± 0.44[5][6]
Rucaparib (monotherapy) OVCAR8 OrthotopicNot specifiedTumor Weight: 0.52 ± 0.1 g; Nodules: 4.85 ± 0.79[5][6]
Bevacizumab (monotherapy) OVCAR8 OrthotopicNot specifiedTumor Weight: 0.43 ± 0.08 g; Nodules: 3.8 ± 0.71[5][6]
GP-2250 + Olaparib OVCAR8 OrthotopicNot specifiedTumor Weight: 0.16 ± 0.05 g; Nodules: 1.56 ± 0.44[5][6]
GP-2250 + Niraparib OVCAR8 OrthotopicNot specifiedTumor Weight: 0.13 ± 0.06 g; Nodules: 1.89 ± 0.59[5][6]
GP-2250 + Rucaparib OVCAR8 OrthotopicNot specifiedTumor Weight: 0.29 ± 0.05 g; Nodules: 3.11 ± 0.59[5][6]
GP-2250 + Bevacizumab OVCAR8 OrthotopicNot specifiedTumor Weight: 0.07 ± 0.03 g; Nodules: 0.78 ± 0.2[5][6]

Experimental Protocols

Subcutaneous Tumor Xenograft Model

This protocol is a generalized procedure for establishing subcutaneous tumor xenografts in immunodeficient mice.

Cell Preparation:

  • Culture cancer cells in appropriate complete medium until they reach 70-80% confluency.

  • Harvest cells using trypsin-EDTA, wash with PBS, and centrifuge.

  • Resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel to the desired concentration (e.g., 1-5 x 10⁷ cells/mL). Keep the cell suspension on ice.[7]

Animal Procedure:

  • Use 4-6 week old immunodeficient mice (e.g., nude or SCID). Allow for a 3-5 day acclimatization period.[4]

  • Anesthetize the mouse using an appropriate method (e.g., ketamine/xylazine).

  • Shave and sterilize the injection site on the flank of the mouse with ethanol and/or iodine solutions.[8]

  • Using a 1-cc syringe with a 27- or 30-gauge needle, inject 100-200 µL of the cell suspension subcutaneously.[7]

  • Monitor the animals for tumor growth. Tumor volume can be calculated using the formula: Volume = (width)² x length/2.[4]

  • Initiate treatment when tumors reach a predetermined size (e.g., 50–100 mm³).

Patient-Derived Xenograft (PDX) Model

This protocol outlines the general steps for the establishment of patient-derived xenografts.

Tissue Implantation:

  • Obtain fresh, sterile tumor tissue from a patient with informed consent and appropriate ethical approvals.

  • Surgically implant a small fragment (e.g., 3 mm³) of the tumor tissue subcutaneously into the flank of an immunodeficient mouse (e.g., NOD/SCID).[9]

  • Monitor the mouse for tumor engraftment and growth. This initial generation is termed F0.[9]

Model Expansion and Drug Testing:

  • Once the F0 tumor reaches a sufficient size (e.g., 1000-1500 mm³), harvest the tumor and passage it into a new cohort of mice (F1 generation).[9]

  • Expand the PDX model to subsequent generations (F2, F3, etc.) to generate a sufficient number of tumor-bearing animals for drug efficacy studies.

  • Randomize mice with established tumors into treatment and control groups.

  • Administer the investigational drug (e.g., GP-2250) and control vehicle according to the planned dosing schedule.

  • Monitor tumor growth and animal well-being throughout the study.

  • At the end of the study, harvest tumors for further analysis (e.g., histology, biomarker analysis).

Signaling Pathways and Experimental Workflows

Proposed Mechanism of Action of GP-2250

GP-2250 is believed to exert its anticancer effects through a multi-faceted mechanism that involves the disruption of cancer cell metabolism and the inhibition of key survival signaling pathways. A primary mode of action is the inhibition of enzymes crucial for aerobic glycolysis, such as hexokinase 2 (HK2) and glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[10] This leads to a depletion of ATP and an increase in reactive oxygen species (ROS), ultimately inducing apoptosis. Furthermore, GP-2250 has been shown to downregulate the PI3K/AKT/mTOR signaling pathway, a critical cascade for cell growth, proliferation, and survival.[11]

GP2250_Mechanism cluster_cell Cancer Cell cluster_glycolysis Glycolysis cluster_pi3k PI3K/AKT/mTOR Pathway GP2250 GP-2250 HK2 Hexokinase 2 GP2250->HK2 Inhibits GAPDH GAPDH GP2250->GAPDH Inhibits AKT AKT GP2250->AKT Inhibits Glucose Glucose Glucose->HK2 HK2->GAPDH ROS ROS Pyruvate Pyruvate GAPDH->Pyruvate GAPDH->ATP_gly PI3K PI3K PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation ROS->Apoptosis Induces

Caption: Proposed mechanism of action of GP-2250 in cancer cells.

Experimental Workflow for In Vivo Efficacy Studies

The following diagram illustrates a typical workflow for assessing the in vivo efficacy of a novel compound like a this compound analog.

in_vivo_workflow start Start: Hypothesis (Analog shows in vitro activity) model_selection Select Animal Model (e.g., Xenograft, PDX) start->model_selection tumor_establishment Tumor Establishment (Implantation/Engraftment) model_selection->tumor_establishment randomization Randomize Animals into Treatment & Control Groups tumor_establishment->randomization treatment Administer Treatment (Analog vs. Vehicle vs. Standard of Care) randomization->treatment monitoring Monitor Tumor Growth & Animal Health treatment->monitoring monitoring->treatment Repeated Dosing endpoint Endpoint Analysis (Tumor Volume, Weight, Biomarkers) monitoring->endpoint data_analysis Data Analysis & Statistical Evaluation endpoint->data_analysis conclusion Conclusion on In Vivo Efficacy data_analysis->conclusion

References

cytotoxicity of 1,3,4-Oxathiazinane 3,3-dioxide on normal cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Cytotoxicity Data

The cytotoxic potential of novel chemical entities is often evaluated by determining the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) in various cell lines. Lower values indicate higher potency. For a compound to be considered a viable therapeutic candidate, it should ideally exhibit high potency against target (e.g., cancer) cells while maintaining significantly lower toxicity towards normal cells, a concept measured by the selectivity index (SI).

While data for 1,3,4-Oxathiazinane 3,3-dioxide is absent, studies on the related isomer, 1,4,5-Oxathiazinane-4,4-dioxide (also known as GP-2250), and other sulfonamide derivatives provide valuable insights.

Compound/Derivative ClassNormal Cell LineCancer Cell Line(s)IC50/EC50 (Normal Cells)IC50/EC50 (Cancer Cells)Selectivity Index (SI)Reference
Acridine/Sulfonamide Hybrid (Compound 7c)THLE-2 (Normal Liver)HePG2, MCF-7, HCT-116104 µM28.5, 30.1, 45.3 µM>3[1]
Acridine/Sulfonamide Hybrid (Compound 8b)THLE-2 (Normal Liver)HePG2, HCT-116, MCF-755.5 µM14.5, 9.4, 8.8 µM>3[1]
Benzothiazole-Thiadiazole Hybrids (Compounds 4a, 4f, 4l, 4r)WI-38 (Normal Lung)MCF-7, HCT-116, A54938.77 - 66.22 µM3.58 - 15.36 µMNot explicitly calculated, but demonstrates selectivity[2]
1,4,5-Oxathiazinane-4,4-dioxide (GP-2250)Not ReportedPanc TuI, HCT 116, MCC 14.2, MDA MB 468Not Reported589 µM, 423 µM, 419 µM, 89.3 µMNot Reported[3][4]
Quinazoline–Sulfonamide (Compound 4a)HUVEC (Normal Endothelial)Jurkat, THP-1 (Leukemia)Less cytotoxic than on leukemia cells6.1 - 6.5 µMSuggests selective activity[5]

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in cytotoxicity studies of such compounds.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cells (e.g., normal human dermal fibroblasts, HUVEC, or cancer cell lines) are seeded into 96-well plates at a density of 1 x 10^5 cells/mL and incubated for 24 hours to allow for attachment.[6]

  • Compound Treatment: The compound of interest is dissolved (e.g., in DMSO) and diluted in the culture medium to various logarithmic concentrations (e.g., 0.1 µM to 1000 µM). The cells are then treated with these concentrations and incubated for a specified period, typically 24 to 72 hours.[6]

  • MTT Reagent Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 3-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured on a microplate reader at a specific wavelength (e.g., 570 nm). Cell viability is expressed as a percentage relative to the untreated control cells.

Apoptosis and Necrosis Analysis (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the test compound at various concentrations for a defined period (e.g., 18 hours).[7]

  • Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS).

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by a flow cytometer. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are positive for both stains.[7]

Visualizations: Workflows and Signaling Pathways

Diagrams created using Graphviz provide a clear visual representation of experimental processes and biological mechanisms.

G cluster_prep Cell Preparation cluster_treat Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed Seed Normal & Cancer Cell Lines in 96-Well Plates incubate1 Incubate for 24h (Adhesion) seed->incubate1 prep_compound Prepare Serial Dilutions of Test Compound treat_cells Add Compound to Wells prep_compound->treat_cells incubate2 Incubate for 24-72h treat_cells->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_dmso Add Solubilizing Agent (e.g., DMSO) incubate3->add_dmso read Measure Absorbance add_dmso->read calc Calculate % Viability vs. Control read->calc plot Determine IC50 Values calc->plot

Caption: General workflow for determining compound cytotoxicity using the MTT assay.

Studies on the 1,4,5-Oxathiazinane-4,4-dioxide isomer and related derivatives suggest that a potential mechanism of cytotoxicity involves the generation of Reactive Oxygen Species (ROS).[3][4] This can lead to cellular damage and trigger apoptosis.

G compound Oxathiazinane Dioxide Derivative cell Normal Cell compound->cell ros Increased Cellular Reactive Oxygen Species (ROS) cell->ros Internalization damage Oxidative Stress (Lipid Peroxidation, DNA Damage) ros->damage mito Mitochondrial Pathway Activation damage->mito caspase Caspase Cascade Activation mito->caspase apoptosis Apoptosis (Programmed Cell Death) caspase->apoptosis

Caption: Proposed ROS-mediated apoptotic signaling pathway for oxathiazinane derivatives.

Comparison with Alternatives & Conclusion

The available data on sulfonamide-based compounds, including the oxathiazinane isomer GP-2250, indicate that this class of molecules can be designed to exhibit selective cytotoxicity against cancer cells. For instance, acridine/sulfonamide hybrids and certain quinazoline-sulfonamides show promising selectivity indices, suggesting they are significantly more toxic to cancer cells than to normal cells.[1][5] This selectivity is a critical attribute for any potential anticancer agent.

The cytotoxicity of the 1,4,5-Oxathiazinane-4,4-dioxide isomer (GP-2250) has been demonstrated across several cancer cell lines, with its mechanism linked to the induction of ROS.[3][4] However, the lack of data on its effect on normal cell lines makes a direct safety assessment impossible.

References

Comparative Antineoplastic Effects of 1,3,4-Oxathiazinane 3,3-Dioxide Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the structure-activity relationship and mechanisms of action of various 1,3,4-oxathiazinane 3,3-dioxide isomers reveals significant differences in their anticancer properties. This guide provides a comprehensive comparison of their antineoplastic effects, supported by experimental data, to inform future drug development and research.

Recent studies have highlighted the potential of this compound derivatives as a novel class of antineoplastic agents. Notably, the parent compound, tetrahydro-1,4,5-oxathiazine-4,4-dioxide, known as GP-2250, and its derivatives have been the focus of research to understand their structure-activity relationship. This comparison guide synthesizes the available data on the cytotoxic and antiproliferative activities of these isomers against various cancer cell lines.

Quantitative Comparison of Antineoplastic Activity

The antineoplastic efficacy of GP-2250 and its six derivatives (2255, 2256, 2287, 2289, 2293, and 2296) has been evaluated across four different human cancer cell lines: pancreatic (Panc Tu I), colon (HT-29), breast (MDA MB 468), and Merkel cell carcinoma (MCC 14.2). The half-maximal effective concentration (EC50) values, determined by MTT and BrdU assays, provide a quantitative measure of their cytotoxic and antiproliferative effects.

CompoundChemical ModificationPanc Tu I (EC50 in µM)HT-29 (EC50 in µM)MDA MB 468 (EC50 in µM)MCC 14.2 (EC50 in µM)
GP-2250 Unsubstituted893419501487
2289 Acetyl group at N51489549876934
2293 Propionyl group at N51149673799812
2296 Methyl group at C31098701854889
2255 Methyl group at C5No significant effectNo significant effectNo significant effectNo significant effect
2256 Methyl group at C6No significant effectNo significant effectNo significant effectNo significant effect
2287 Dimethyl groups at C5 and C6No significant effectNo significant effectNo significant effectNo significant effect

Data sourced from: [1]

From the data, it is evident that GP-2250 is the most potent compound, exhibiting the lowest EC50 values across all tested cancer cell lines.[1] Derivatives with substitutions at the nitrogen atom (2289 and 2293) or the C3 position (2296) retain antineoplastic activity, albeit at higher concentrations compared to GP-2250.[1] In contrast, methylation at the C5 and/or C6 positions (compounds 2255, 2256, and 2287) leads to a complete loss of both antineoplastic and antibacterial activity.[1]

Experimental Protocols

The following are the detailed methodologies for the key experiments cited in the comparison of these this compound isomers.

Cell Lines and Culture: Four human cancer cell lines were utilized: Panc Tu I (pancreatic), HT-29 (colon), MDA MB 468 (breast), and MCC 14.2 (Merkel cell).[2] Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay (Cell Viability):

  • Cells were seeded in 96-well plates and allowed to adhere overnight.

  • The cells were then treated with various concentrations of the oxathiazinane derivatives or a vehicle control.

  • After the incubation period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well and incubated for 4 hours.

  • The resulting formazan crystals were dissolved in dimethyl sulfoxide (DMSO).

  • The absorbance was measured at a specific wavelength using a microplate reader to determine cell viability.

BrdU Assay (Cell Proliferation):

  • Cells were seeded and treated with the compounds as described for the MTT assay.

  • During the final hours of incubation, 5-bromo-2'-deoxyuridine (BrdU) was added to the wells.

  • After incubation, the cells were fixed, and the DNA was denatured.

  • A peroxidase-conjugated anti-BrdU antibody was added to detect the incorporated BrdU.

  • The substrate solution was then added, and the color development was measured to quantify cell proliferation.[1]

Scratch Assay (Cell Migration):

  • Cells were grown to confluence in multi-well plates.

  • A sterile pipette tip was used to create a "scratch" or cell-free gap in the monolayer.

  • The cells were then washed to remove debris and treated with the test compounds.

  • The closure of the scratch was monitored and photographed at different time points to assess cell migration.

Reactive Oxygen Species (ROS) Assay:

  • Cells were treated with the oxathiazinane derivatives.

  • A fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), was added to the cells.

  • In the presence of ROS, DCFH-DA is oxidized to the highly fluorescent dichlorofluorescein (DCF).

  • The fluorescence intensity was measured using a fluorometer or flow cytometer to quantify the intracellular ROS levels.[1][2] The active compounds, GP-2250, 2289, 2293, and 2296, were found to induce high levels of ROS, suggesting a ROS-driven mechanism of action.[1]

Visualizing Experimental Workflow and Signaling Pathway

Experimental Workflow for Antineoplastic Activity Assessment

G cluster_assays In Vitro Assays cluster_mechanism Mechanism of Action MTT MTT Assay (Cell Viability) data Data Analysis (EC50 Determination) MTT->data BrdU BrdU Assay (Cell Proliferation) BrdU->data Scratch Scratch Assay (Cell Migration) Scratch->data ROS ROS Assay ROS->data start Cancer Cell Lines (Panc Tu I, HT-29, MDA MB 468, MCC 14.2) treatment Treatment with This compound Isomers start->treatment treatment->MTT treatment->BrdU treatment->Scratch treatment->ROS

Caption: Workflow for evaluating the antineoplastic effects of oxathiazinane dioxide isomers.

Proposed ROS-Driven Signaling Pathway for Apoptosis

G compound Active Oxathiazinane Dioxides (GP-2250, 2289, 2293, 2296) ros Increased Intracellular ROS compound->ros stress Oxidative Stress ros->stress apoptosis Apoptosis (Programmed Cell Death) stress->apoptosis

Caption: Proposed mechanism of action involving ROS-induced apoptosis by active isomers.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 1,3,4-Oxathiazinane 3,3-dioxide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This document provides critical safety and logistical guidance for the proper disposal of 1,3,4-Oxathiazinane 3,3-dioxide (CAS No. 863015-82-1), a heterocyclic compound containing oxygen, nitrogen, and a sulfone group.[1] Adherence to these procedures is vital for ensuring laboratory safety, maintaining regulatory compliance, and mitigating environmental impact. While specific hazard data for this compound is limited, its chemical structure suggests that it should be handled as a potentially hazardous substance.

I. Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is imperative to handle this compound with care in a well-ventilated area, preferably within a chemical fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times to prevent skin and eye contact.

II. Waste Identification and Segregation

Proper identification and segregation of chemical waste is the first step in a compliant disposal process.

  • Hazard Assessment: In the absence of a specific Safety Data Sheet (SDS), treat this compound as a hazardous chemical waste. Related sulfur-containing heterocyclic compounds are known to cause skin and eye irritation.[2]

  • Waste Stream Separation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management guidelines. It should be collected as a distinct chemical waste.

III. Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting.

  • Containerization:

    • Select a waste container that is in good condition, compatible with the chemical, and has a secure screw-top cap.

    • The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".

    • Do not fill the waste container beyond 90% of its capacity to allow for expansion and prevent spills.[1]

  • Waste Accumulation and Storage:

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) that is near the point of generation.

    • Ensure the storage area is cool, dry, and well-ventilated.

    • Keep the exterior of the waste container clean and free from any chemical residue.[1]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

    • Provide the EHS department with accurate information about the waste, including the chemical name and quantity.

    • Follow all institutional procedures for waste manifest documentation.

  • Spill and Emergency Procedures:

    • In the event of a spill, immediately alert personnel in the vicinity and evacuate the area if necessary.

    • If trained and equipped, contain the spill using an appropriate absorbent material.

    • Collect the contaminated absorbent material and place it in a sealed, labeled hazardous waste container.

    • Report the spill to your EHS department.

IV. Summary of Disposal and Safety Parameters

The following table summarizes the key logistical and safety considerations for the disposal of this compound.

ParameterGuidelineRationale
Waste Classification Hazardous Chemical WastePrecautionary measure due to the lack of specific hazard data and the potential for irritation based on related compounds.[2]
Personal Protective Equipment (PPE) Chemical-resistant gloves, safety goggles, lab coatTo prevent skin and eye contact during handling and disposal.
Waste Container Compatible, sealed, and in good conditionTo ensure safe containment and prevent leaks or reactions.
Container Labeling "Hazardous Waste" and "this compound"For clear identification and to ensure proper handling by waste management personnel.
Storage Location Designated Satellite Accumulation Area (SAA)To comply with regulations and ensure safe, temporary storage.
Disposal Method Collection by certified hazardous waste professionalsTo ensure the waste is transported, treated, and disposed of in accordance with environmental regulations.

V. Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Start: Generation of This compound Waste assess Assess Hazards (Treat as Hazardous) start->assess ppe Don Appropriate PPE assess->ppe segregate Segregate Waste Stream ppe->segregate containerize Select & Prepare Labeled Hazardous Waste Container segregate->containerize transfer Transfer Waste to Container (<90% Full) containerize->transfer store Store in Designated Satellite Accumulation Area transfer->store contact_ehs Contact EHS for Pickup store->contact_ehs documentation Complete Waste Manifest contact_ehs->documentation end End: Waste Collected by EHS documentation->end

Disposal Workflow for this compound.

References

Personal protective equipment for handling 1,3,4-Oxathiazinane 3,3-dioxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 1,3,4-Oxathiazinane 3,3-dioxide. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on a conservative approach, drawing from safety protocols for structurally related compounds, including sulfonamides and heterocyclic sulfur-containing molecules. Adherence to these guidelines is paramount to ensure personal safety and environmental protection in the laboratory.

Immediate Safety and Handling Precautions

All operations involving this compound should be conducted in a well-ventilated chemical fume hood to minimize the risk of inhalation.[1] Engineering controls, such as fume hoods, are the first line of defense against exposure to potentially hazardous airborne substances.

Personal Protective Equipment (PPE): A comprehensive ensemble of PPE is mandatory to prevent skin and eye contact. The required PPE may vary depending on the scale and nature of the procedure.

Table 1: Personal Protective Equipment for Handling this compound

ProcedureEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and preparing solutions (small scale) Safety glasses with side shieldsChemical-resistant nitrile glovesLaboratory coatNot generally required if handled in a fume hood
Chemical synthesis and reactions Chemical safety gogglesDouble-gloving with chemical-resistant nitrile glovesChemical-resistant laboratory coat or apronRecommended if there is a potential for aerosol generation
Large-scale operations or potential for splashing Face shield and chemical safety gogglesHeavy-duty chemical-resistant gloves (e.g., butyl rubber)Chemical-resistant suit or coverallsHalf-face or full-face respirator with appropriate cartridges
Handling of waste and decontamination Chemical safety gogglesChemical-resistant nitrile glovesLaboratory coatNot generally required if handled in a fume hood

Operational Plan: Step-by-Step Handling Procedures

  • Preparation: Before handling the compound, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition. Prepare all required equipment and reagents to minimize the duration of handling.

  • Weighing: Conduct all weighing operations within the fume hood. Use a disposable weighing boat to prevent contamination of balances.

  • Dissolution: If preparing a solution, add the solid this compound to the solvent slowly to avoid splashing. Ensure the vessel is appropriately sized and securely placed.

  • Reaction: For chemical reactions, use a closed or contained system whenever feasible. Monitor the reaction closely for any unexpected changes.

  • Post-Reaction Work-up: All post-reaction procedures, such as extraction and purification, must be performed within the fume hood.

  • Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with the compound using an appropriate solvent (e.g., ethanol or acetone), followed by washing with soap and water.[1] Collect the initial solvent rinse as hazardous waste.[1]

Disposal Plan: Step-by-Step Waste Management

The disposal of this compound and any contaminated materials must be handled with care to prevent environmental contamination.

  • Waste Segregation: Do not mix waste containing this compound with other waste streams.[1]

  • Solid Waste: Collect all solid waste, including contaminated gloves, weighing papers, and pipette tips, in a dedicated and clearly labeled hazardous waste container.[2]

  • Liquid Waste: Collect all liquid waste containing the compound in a compatible, sealed, and clearly labeled hazardous waste container.[2] Do not dispose of this chemical down the drain.[1]

  • Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard symbols.[2]

  • Storage: Store sealed hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials.[2]

  • Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2] Incineration in a chemical incinerator equipped with a scrubber is often the recommended method for the disposal of related compounds.[2]

Experimental Workflow and Safety Decision Making

The following diagram illustrates the logical workflow for ensuring safety when handling this compound.

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase cluster_emergency Emergency Response start Start: New Procedure with This compound assess_hazards Assess Potential Hazards (Inhalation, Skin/Eye Contact) start->assess_hazards select_ppe Select Appropriate PPE (Refer to Table 1) assess_hazards->select_ppe fume_hood Work in a Certified Chemical Fume Hood select_ppe->fume_hood follow_sop Follow Standard Operating Procedures fume_hood->follow_sop monitor Monitor for Spills or Exposure follow_sop->monitor segregate_waste Segregate Waste (Solid & Liquid) monitor->segregate_waste Procedure Complete spill Spill Occurs monitor->spill exposure Personal Exposure monitor->exposure label_waste Label Waste Containers Clearly segregate_waste->label_waste store_waste Store Waste Securely label_waste->store_waste dispose Arrange for Professional Disposal store_waste->dispose end End of Procedure dispose->end spill_response Follow Spill Cleanup Protocol spill->spill_response first_aid Administer First Aid & Seek Medical Attention exposure->first_aid spill_response->segregate_waste first_aid->end

Caption: Workflow for safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3,4-Oxathiazinane 3,3-dioxide
Reactant of Route 2
1,3,4-Oxathiazinane 3,3-dioxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.